molecular formula C16H26ClNO B8136385 MBX2329

MBX2329

カタログ番号: B8136385
分子量: 283.83 g/mol
InChIキー: JMIAUPZSIMYFEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

MBX2329 is a useful research compound. Its molecular formula is C16H26ClNO and its molecular weight is 283.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-[2-(2-ethylphenoxy)ethyl]azepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-2-15-9-5-6-10-16(15)18-14-13-17-11-7-3-4-8-12-17;/h5-6,9-10H,2-4,7-8,11-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAUPZSIMYFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCN2CCCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MBX2329: A Deep Dive into its Mechanism of Action Against Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MBX2329, a novel small molecule inhibitor of the influenza virus. We will delve into its core function, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows involved in its antiviral activity.

Core Mechanism of Action: Targeting Hemagglutinin-Mediated Viral Entry

This compound is a potent and selective inhibitor of influenza A virus, exerting its antiviral effect by specifically targeting the viral glycoprotein hemagglutinin (HA).[1][2][3][4] The core of its mechanism lies in the inhibition of HA-mediated viral entry into host cells.[1]

The influenza virus initiates infection through a multi-step process:

  • Attachment: The HA protein on the viral surface binds to sialic acid receptors on the host cell membrane.

  • Endocytosis: The virus is then engulfed by the host cell into an endosome.

  • Acidification and Conformational Change: The endosome becomes acidified, triggering a low pH-induced conformational change in the HA protein. This change is critical as it exposes the fusion peptide, a segment of the HA protein necessary for membrane fusion.

  • Membrane Fusion: The exposed fusion peptide inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes.

  • Viral Genome Release: Following fusion, the viral genetic material is released into the cytoplasm of the host cell, where it can replicate.

This compound disrupts this process by binding to the stem region of the HA trimer. This binding event stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes required for membrane fusion. By locking HA in its inactive state, this compound effectively blocks the release of the viral genome into the host cell, thus halting the infection at an early stage. Molecular dynamics simulations suggest that while this compound can bind to HA under neutral conditions, its inhibitory action is most critical under the acidic conditions of the endosome, where it interacts with a distinct binding site to prevent the fusogenic transition.

Quantitative Data on Antiviral Activity and Selectivity

The efficacy and selectivity of this compound have been quantified across various influenza A virus strains, including those resistant to existing antiviral drugs like oseltamivir.

Influenza A Virus Strain Inhibitory Concentration (IC50) in µM Cytotoxicity (CC50) in µM Selectivity Index (SI = CC50/IC50)
A/PR/8/34 (H1N1)0.29 - 0.53>100>188 - >344
A/Florida/21/2008 (H1N1-H275Y, oseltamivir-resistant)0.29 - 0.53>100>188 - >344
A/Washington/10/2008 (H1N1)0.29 - 0.53>100>188 - >344
A/California/10/2009 (H1N1, 2009 pandemic)0.29 - 0.53>100>188 - >344
HIV/HA(H5) pseudotypeIC90 of 8.6Not specifiedNot specified
A/Texas/12/2007 (H3N2)Significantly less active>100Not applicable
B/Florida/4/2006 (Influenza B)Significantly less active>100Not applicable

Data compiled from multiple sources.

This compound demonstrates a high selectivity index, indicating a favorable safety profile with low cellular toxicity at effective antiviral concentrations. Furthermore, it exhibits significant synergy with the neuraminidase inhibitor oseltamivir, suggesting potential for combination therapy.

Visualizing the Mechanism and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway: Influenza Virus Entry and Inhibition by this compound

G cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Inhibition by this compound Virus Influenza Virus (with HA protein) Attachment 1. Attachment Virus->Attachment HostCell Host Cell (with Sialic Acid Receptors) HostCell->Attachment Endocytosis 2. Endocytosis Attachment->Endocytosis Endosome Virus in Endosome Endocytosis->Endosome Acidification 3. Endosome Acidification (Low pH) Endosome->Acidification HA_Conformational_Change 4. HA Conformational Change (Fusion Peptide Exposed) Acidification->HA_Conformational_Change Membrane_Fusion 5. Membrane Fusion HA_Conformational_Change->Membrane_Fusion Block_Conformational_Change Blocks Conformational Change Genome_Release 6. Viral Genome Release (Infection) Membrane_Fusion->Genome_Release This compound This compound HA_Binding Binds to HA Stem Region This compound->HA_Binding HA_Binding->Block_Conformational_Change No_Fusion Membrane Fusion Inhibited Block_Conformational_Change->No_Fusion No_Infection Infection Aborted No_Fusion->No_Infection

Caption: Influenza virus entry pathway and its inhibition by this compound.

Experimental Workflow: Screening and Characterization of this compound

G cluster_screening Screening Phase cluster_characterization Characterization Phase cluster_moa Mechanism of Action Elucidation HTS High-Throughput Screening (Pseudotype Virus-Based) Hit_Identification Hit Identification HTS->Hit_Identification Potency_Assay Potency Assay (IC50 Determination) Hit_Identification->Potency_Assay Selectivity_Assay Selectivity Assay (CC50 Determination) Hit_Identification->Selectivity_Assay MoA_Studies Mechanism of Action Studies Hit_Identification->MoA_Studies Hemolysis_Assay HA-Mediated Hemolysis Assay MoA_Studies->Hemolysis_Assay Competition_Assay Competition Assay (with MAb C179) MoA_Studies->Competition_Assay Mutational_Analysis Mutational Analysis MoA_Studies->Mutational_Analysis

Caption: Workflow for the discovery and characterization of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound, based on standard virological assays.

Pseudotype Virus-Based High-Throughput Screening

This assay is used to identify compounds that inhibit viral entry.

  • Principle: A non-replicating viral core (e.g., from HIV) is engineered to express the influenza HA protein on its surface and to contain a reporter gene (e.g., luciferase). Inhibition of viral entry is measured by a decrease in reporter gene expression.

  • Protocol:

    • Pseudovirus Production: Co-transfect 293T cells with a plasmid encoding the viral core and reporter gene, and a separate plasmid encoding the influenza HA protein.

    • Compound Treatment: Seed target cells (e.g., MDCK cells) in 96-well plates. Add serial dilutions of this compound to the cells.

    • Infection: Add the HA-pseudotyped virus to the wells containing the cells and compound.

    • Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

    • Readout: Lyse the cells and measure the activity of the reporter gene (e.g., luminescence for luciferase).

    • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits reporter gene expression by 50%.

HA-Mediated Hemolysis of Chicken Red Blood Cells (cRBCs)

This assay assesses the ability of a compound to inhibit the low pH-induced fusion activity of HA.

  • Principle: At low pH, influenza virus can fuse with the membrane of red blood cells, causing them to lyse (hemolysis). A compound that inhibits HA-mediated fusion will prevent hemolysis.

  • Protocol:

    • Compound and Virus Incubation: Incubate purified influenza virus with serial dilutions of this compound.

    • Addition of cRBCs: Add a suspension of chicken red blood cells to the virus-compound mixture.

    • Acidification: Lower the pH of the solution to trigger HA-mediated fusion.

    • Incubation and Centrifugation: Incubate to allow for hemolysis, then centrifuge to pellet the intact cells.

    • Readout: Measure the amount of hemoglobin released into the supernatant by spectrophotometry.

    • Data Analysis: Determine the concentration of the compound that inhibits hemolysis by 50%.

Competition Assay with Monoclonal Antibody (MAb) C179

This assay helps to identify the binding site of the inhibitor on the HA protein.

  • Principle: MAb C179 is a known antibody that binds to a conserved epitope in the stem region of group 1 HA proteins. If this compound binds to the same or an overlapping site, it will compete with the binding of MAb C179.

  • Protocol:

    • Coating: Coat ELISA plates with purified influenza virus or recombinant HA protein.

    • Compound Incubation: Add a fixed, sub-saturating concentration of MAb C179 along with increasing concentrations of this compound to the wells.

    • Washing: Wash the plates to remove unbound antibody and compound.

    • Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes MAb C179.

    • Detection: Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).

    • Data Analysis: A decrease in the signal with increasing concentrations of this compound indicates competition for the same binding site.

Mutational Analysis

This technique is used to pinpoint the specific amino acid residues involved in the inhibitor's binding and mechanism of action.

  • Principle: Viruses are cultured in the presence of the inhibitor to select for resistant mutants. The genetic sequence of the HA gene in these resistant viruses is then analyzed to identify mutations.

  • Protocol:

    • Virus Propagation: Propagate the influenza virus in cell culture in the presence of increasing concentrations of this compound.

    • Selection of Resistant Variants: Isolate viral clones that can replicate efficiently at concentrations of this compound that are inhibitory to the wild-type virus.

    • Genetic Sequencing: Extract the viral RNA from the resistant clones and sequence the HA gene.

    • Identification of Mutations: Compare the HA sequence of the resistant viruses to the wild-type sequence to identify amino acid substitutions.

    • Site-Directed Mutagenesis: Introduce the identified mutations into a wild-type HA expression plasmid to confirm that these specific changes confer resistance.

Conclusion

This compound represents a promising class of influenza antiviral compounds that target the highly conserved stem region of the hemagglutinin protein. Its mechanism of action, the inhibition of HA-mediated membrane fusion, is distinct from currently approved neuraminidase inhibitors, making it a valuable candidate for further development, especially in the context of emerging drug resistance. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other novel influenza entry inhibitors.

References

The GPR119 Agonist MBX-2982: A Deep Dive into its Molecular Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-2982 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the molecular target of MBX-2982, its mechanism of action, and a summary of its effects in preclinical and clinical studies. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.

Introduction

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] Its activation has been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These dual actions make GPR119 an attractive target for the development of novel anti-diabetic agents. MBX-2982 is a small molecule agonist of GPR119 that has been evaluated in several clinical trials for its potential to improve glycemic control.[3][4]

The Molecular Target: GPR119

GPR119 is a class A G protein-coupled receptor that is primarily coupled to the stimulatory G protein, Gαs.[5] Upon agonist binding, GPR119 undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is central to the physiological effects of GPR119 activation.

Mechanism of Action of MBX-2982

MBX-2982 acts as a selective agonist at the GPR119 receptor. Its binding to GPR119 initiates a signaling cascade that results in enhanced glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and increased secretion of GLP-1 and GIP from intestinal L-cells. The elevated levels of these incretin hormones, in turn, further potentiate insulin release in a glucose-dependent manner.

Signaling Pathway

The primary signaling pathway activated by MBX-2982 is the Gαs-adenylyl cyclase-cAMP pathway. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). These downstream effectors mediate the cellular responses to GPR119 activation, including the potentiation of insulin and incretin secretion. Additionally, some evidence suggests that GPR119 activation may also involve the activation of AMP-activated protein kinase (AMPK).

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MBX2982 MBX-2982 GPR119 GPR119 MBX2982->GPR119 binds G_alpha_s Gαs GPR119->G_alpha_s activates AMPK AMPK GPR119->AMPK activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Cellular_Responses Cellular Responses (Insulin/Incretin Secretion) PKA->Cellular_Responses Epac->Cellular_Responses AMPK->Cellular_Responses

Caption: GPR119 Signaling Pathway. Max Width: 760px.

Preclinical and Clinical Data

MBX-2982 has been evaluated in both preclinical models and human clinical trials. The following tables summarize the key quantitative findings from these studies.

In Vitro Efficacy
Cell LineAssayEndpointMBX-2982 ActivityReference
CHO cells expressing human GPR119cAMP HTRF AssayEC500.005 mM
HEK-GPR119 cellsGloSensor cAMP AssaypEC50 (acute)8.79 ± 0.12
HEK-GPR119 cellsGloSensor cAMP AssaypEC50 (sustained)7.03 ± 0.13
In Vivo Efficacy in Animal Models
Animal ModelTreatmentKey FindingsReference
C57BL/6 mice10 mg/kg MBX-2982Increased plasma GLP-1 levels without a glucose load.
Clinical Trial Data

A Phase 1b study evaluated the effect of MBX-2982 in male patients with impaired fasting glucose (IFG).

ParameterMBX-2982 DoseResultReference
Glucose Excursion (MMTT)100 mg & 300 mgSignificant reductions of 26-37%
Glucose Excursion (MMTT) in patients with higher baseline FPG100 mg & 300 mgSignificant reductions of 31-44%
Glucagon (MMTT)300 mg17% reduction
Glucose-Stimulated Insulin Secretion (GGI)100 mg & 300 mgEvidence of enhancement (p=0.07)

A Phase 2a study investigated the effect of MBX-2982 on glucagon counterregulation during hypoglycemia in patients with Type 1 Diabetes.

ParameterTreatmentResultReference
GLP-1 response (MMT)600 mg MBX-2982 daily for 14 days17% higher compared to placebo
Maximum Glucagon Response (Hypoglycemia)600 mg MBX-2982 daily for 14 daysNot significantly different from placebo

Experimental Protocols

In Vitro cAMP Assay in CHO-K1 cells (HTRF)

This protocol describes a method for determining the agonist activity of MBX-2982 at the human GPR119 receptor expressed in CHO-K1 cells using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

cAMP_Assay_Workflow start Start prep_cells Prepare CHO-K1-hGPR119 cells (300,000 cells/mL in PBS) start->prep_cells dispense_cells Dispense 5 µL of cell suspension into a 384-well plate (1500 cells/well) prep_cells->dispense_cells add_compound Add 2.5 µL of diluted compound to cells dispense_cells->add_compound prep_compound Prepare 10-point dose response of MBX-2982 in DMSO dilute_compound Dilute compound 100-fold in assay buffer (PBS + 1 mM IBMX) prep_compound->dilute_compound dilute_compound->add_compound incubate1 Incubate for a brief period add_compound->incubate1 add_reagents Add 5 µL cAMP-d2 Reagent and 5 µL Cryptate Reagent incubate1->add_reagents incubate2 Incubate for 1 hour at room temperature add_reagents->incubate2 read_plate Read plate on an HTRF-capable reader incubate2->read_plate analyze Analyze data and determine EC50 read_plate->analyze end End analyze->end

Caption: In Vitro cAMP HTRF Assay Workflow. Max Width: 760px.

Detailed Methodology:

  • Cell Preparation: CHO-K1 cells stably expressing the human GPR119 receptor are harvested and suspended in warm PBS to a concentration of 300,000 cells/mL.

  • Cell Dispensing: 5 µL of the cell suspension (1500 cells/well) is dispensed into a 384-well assay plate.

  • Compound Preparation: A 10-point, 5-fold serial dilution of MBX-2982 is prepared in DMSO.

  • Compound Dilution: The compound stock is diluted 100-fold in assay buffer (PBS containing 1 mM IBMX).

  • Compound Addition: 2.5 µL of the diluted compound is added to the cells in the assay plate.

  • Incubation: The plate is incubated for a brief period at room temperature.

  • Reagent Addition: 5 µL of cAMP-d2 Reagent and 5 µL of Cryptate Reagent (from a commercial HTRF cAMP kit) are added to each well.

  • Final Incubation: The plate is incubated for 1 hour at room temperature.

  • Data Acquisition: Time-resolved fluorescence is measured on a suitable HTRF-capable plate reader.

  • Data Analysis: The fluorescence ratio is used to determine cAMP concentrations, and an EC50 value is calculated from the dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in C57BL/6 Mice

This protocol outlines the procedure for performing an oral glucose tolerance test in C57BL/6 mice to evaluate the in vivo efficacy of MBX-2982.

OGTT_Workflow start Start fasting Fast C57BL/6 mice overnight (16 hours) start->fasting weighing Weigh mice to calculate glucose dose fasting->weighing baseline_glucose Measure baseline blood glucose (t=0 min) from tail vein weighing->baseline_glucose drug_admin Administer MBX-2982 or vehicle by oral gavage baseline_glucose->drug_admin glucose_admin Administer 2 g/kg glucose solution by oral gavage drug_admin->glucose_admin blood_sampling Collect blood samples from tail vein at 15, 30, 60, and 120 min post-glucose glucose_admin->blood_sampling glucose_measurement Measure blood glucose at each time point blood_sampling->glucose_measurement data_analysis Analyze blood glucose levels and calculate AUC glucose_measurement->data_analysis end End data_analysis->end

Caption: In Vivo Oral Glucose Tolerance Test Workflow. Max Width: 760px.

Detailed Methodology:

  • Animal Model: Male C57BL/6 mice are used for the study.

  • Fasting: Mice are fasted for 16 hours overnight with free access to water.

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein (t=0 min) to measure fasting blood glucose levels.

  • Drug Administration: Mice are administered MBX-2982 (e.g., 10 mg/kg) or vehicle via oral gavage.

  • Glucose Challenge: After a specified time following drug administration (e.g., 30 minutes), a 2 g/kg bolus of glucose solution is administered via oral gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.

  • Glucose Measurement: Blood glucose concentrations are measured at each time point using a glucometer.

  • Data Analysis: The blood glucose excursion over time is plotted, and the area under the curve (AUC) is calculated to assess glucose tolerance.

Conclusion

MBX-2982 is a selective GPR119 agonist that has demonstrated the potential to improve glycemic control through its dual action on insulin and incretin secretion. The data from preclinical and clinical studies support the continued investigation of GPR119 agonists as a therapeutic strategy for type 2 diabetes. The detailed protocols and signaling pathway information provided in this guide are intended to serve as a valuable resource for researchers in the field.

References

Unveiling the Molecular Grip: A Technical Guide to the MBX2329 Binding Site on Influenza Hemagglutinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site of MBX2329, a small molecule inhibitor of influenza A virus, on the hemagglutinin (HA) protein. By elucidating the precise molecular interactions, this document aims to inform rational drug design and the development of next-generation influenza antivirals. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Visualizations of experimental workflows and molecular interactions are rendered using Graphviz to facilitate a clear understanding of the complex processes involved.

Quantitative Analysis of this compound Antiviral Activity

This compound demonstrates potent and selective inhibitory activity against a range of influenza A virus strains, particularly those belonging to the Group 1 hemagglutinin subtypes (H1 and H5). Its efficacy is highlighted by low micromolar to nanomolar 50% inhibitory concentrations (IC50). The compound retains activity against oseltamivir-resistant strains, indicating a distinct mechanism of action targeting HA-mediated entry. Cytotoxicity studies have shown a high selectivity index, underscoring its potential as a therapeutic candidate.[1]

Virus StrainSubtypeIC50 (µM)50% Cytotoxicity (CC50) (µM)Selectivity Index (SI)Reference
A/PR/8/34H1N10.29 - 0.53>100>188
A/Florida/21/2008 (H275Y)H1N10.29 - 0.53>100>188
A/Washington/10/2008H1N10.29 - 0.53>100>188
A/California/10/2009H1N10.29 - 0.53>100>188
A/Hong Kong/156/97H5N15.9>100>16
HIV/HA(H5)Pseudotype8.6 (IC90)>100-

The Binding Locus: Pinpointing the this compound Pocket on Hemagglutinin

Mechanism-of-action studies have localized the binding site of this compound to the highly conserved stem region of the hemagglutinin trimer. This region is critical for the conformational changes required for viral and endosomal membrane fusion. By binding to this site, this compound effectively inhibits this essential step in the viral lifecycle.

Competition assays with the monoclonal antibody C179, which is known to bind to a conformational epitope in the HA stem, demonstrated that C179 significantly reduces the binding of this compound. This provided the initial evidence for the proximity of their binding sites.

Further precision in identifying the binding pocket was achieved through mutagenesis studies. Alanine scanning mutagenesis of the H5 hemagglutinin identified specific residues within the HA2 subunit that are critical for the inhibitory activity of this compound. Mutations at residues Isoleucine 45 (Ile45) , Valine 52 (Val52) , and Asparagine 53 (Asn53) in the HA2 subunit resulted in a significant reduction in the potency of the compound. These findings strongly suggest that these residues form a key part of the this compound binding pocket. A molecular dynamics model of the this compound-HA complex is in good agreement with these mutagenesis results.

Experimental Protocols: Methodologies for Binding Site Characterization

The determination of the this compound binding site on hemagglutinin involved a multi-faceted approach employing several key experimental techniques. The detailed protocols for these methods are outlined below.

Pseudotyped Virus Entry Assay

This assay is used to quantify the inhibition of HA-mediated viral entry by this compound in a safe and controlled BSL-2 laboratory setting.

Materials:

  • HEK293T cells

  • Plasmids: pNL4-3.Luc.R-E- (HIV-1 backbone), plasmid encoding the influenza HA of interest, and a plasmid encoding a neuraminidase (NA)

  • Transfection reagent (e.g., FuGENE 6)

  • MDCK-SIAT1 target cells

  • This compound compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 backbone plasmid, the HA-expressing plasmid, and the NA-expressing plasmid using a suitable transfection reagent.

  • After 48-72 hours, harvest the supernatant containing the pseudotyped viral particles.

  • Infection and Inhibition: Seed MDCK-SIAT1 cells in a 96-well plate.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C.

  • Add the virus-compound mixture to the target cells and incubate for 48-72 hours.

  • Quantification: Lyse the cells and measure the luciferase activity using a luminometer. The reduction in luciferase signal in the presence of the compound corresponds to the inhibition of viral entry.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Site-Directed Mutagenesis

This technique is employed to introduce specific amino acid changes in the hemagglutinin gene to identify residues crucial for this compound binding.

Materials:

  • Plasmid containing the wild-type HA gene

  • Mutagenic primers containing the desired nucleotide changes

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells

  • DNA sequencing service

Protocol:

  • Primer Design: Design primers incorporating the desired mutation.

  • PCR Amplification: Perform PCR using the wild-type HA plasmid as a template and the mutagenic primers to amplify the entire plasmid.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select colonies and isolate the plasmid DNA. Confirm the desired mutation by DNA sequencing.

  • Functional Analysis: Use the mutated HA plasmid in the pseudotyped virus entry assay to assess the effect of the mutation on the inhibitory activity of this compound.

Hemolysis Inhibition Assay

This assay assesses the ability of this compound to inhibit the low-pH-induced conformational change of HA, which leads to membrane fusion and hemolysis of red blood cells.

Materials:

  • Purified influenza virus or recombinant HA

  • Chicken red blood cells (cRBCs)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., pH 7.4 and pH 5.0)

  • This compound compound

  • Spectrophotometer

Protocol:

  • Compound Incubation: Incubate the purified virus or recombinant HA with serial dilutions of this compound for 30 minutes at room temperature.

  • RBC Addition: Add a suspension of cRBCs to the virus-compound mixture and incubate for 1 hour on ice to allow viral attachment.

  • Low pH Trigger: Pellet the RBCs by centrifugation and resuspend them in pre-warmed, acidic PBS (pH 5.0) to trigger the conformational change in HA and induce hemolysis. A control sample is resuspended in neutral PBS (pH 7.4).

  • Incubation: Incubate the samples at 37°C for 30 minutes.

  • Quantification: Pellet the remaining intact RBCs by centrifugation. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a spectrophotometer.

  • Analysis: The reduction in absorbance in the presence of this compound indicates the inhibition of hemolysis.

Visualizing the Process: Diagrams and Workflows

To further clarify the experimental logic and the proposed molecular interactions, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_screening Initial Screening & Activity cluster_localization Binding Site Localization cluster_pinpointing Precise Binding Site Identification cluster_modeling Structural Elucidation A Pseudotyped Virus Entry Assay B Determine IC50 values against various influenza strains A->B C Competition Assay with C179 mAb B->C E Hemolysis Inhibition Assay B->E D WaterLOGSY NMR C->D confirm competition F Site-Directed Mutagenesis of HA G Generate HA mutants (e.g., K51A, G16A, I45A, V52A, N53A) F->G H Test this compound activity against mutant pseudoviruses G->H I Identify resistance-conferring mutations H->I J Molecular Dynamics Modeling I->J K Propose 3D model of this compound-HA complex J->K

Experimental workflow for characterizing the this compound binding site.

Proposed binding site of this compound in the HA stem region.

References

MBX2329: A Technical Guide to a Novel Influenza A Virus Entry Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX2329 is a potent and selective small molecule inhibitor of influenza A virus entry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for assays relevant to its characterization are provided, along with visualizations of its mechanism of action and experimental workflows. This compound targets the viral hemagglutinin (HA) protein, specifically inhibiting the conformational changes required for membrane fusion, a critical step in the viral lifecycle. This document serves as a resource for researchers engaged in the discovery and development of novel anti-influenza therapeutics.

Chemical Structure and Physicochemical Properties

This compound, an aminoalkyl phenol ether, has been identified as a promising candidate for antiviral drug development.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-(azepan-1-yl)ethyl 3-ethylphenyl ether hydrochlorideN/A
CAS Number 1438272-42-4[2]
Molecular Formula C16H26ClNO[2]
Molecular Weight 283.84 g/mol [2]
Appearance Solid[2]
SMILES CCC1=CC=CC=C1OCCN2CCCCCC2.[H]Cl
Solubility 10 mM in DMSO

Biological Activity and Mechanism of Action

This compound is a specific inhibitor of influenza A virus entry, targeting the hemagglutinin (HA) glycoprotein. It exhibits potent antiviral activity against a range of influenza A strains, including pandemic and oseltamivir-resistant variants.

Antiviral Activity

The inhibitory activity of this compound has been quantified against various influenza A virus strains. The 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values are presented below.

Virus StrainAssay TypeIC50 (µM)IC90 (µM)Reference
HIV/HA(H5) pseudovirusPseudovirus Entry-8.6
Influenza A/PR/8/34 (H1N1)Plaque Reduction0.29 - 0.53-
A/Florida/21/2008 (H1N1-H275Y)Plaque Reduction0.29 - 0.53-
A/Washington/10/2008 (H1N1)Plaque Reduction0.29 - 0.53-
A/California/10/2009 (H1N1)Plaque Reduction0.29 - 0.53-
General Influenza StrainsVarious0.3 - 5.9-
Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

This compound's mechanism of action is centered on the inhibition of the low pH-induced conformational change in the HA protein, which is essential for the fusion of the viral envelope with the endosomal membrane of the host cell. By binding to a conserved epitope in the stem region of the HA trimer, this compound stabilizes the pre-fusion conformation of HA, preventing the exposure of the fusion peptide and subsequent membrane fusion.

The following diagram illustrates the influenza virus entry pathway and the inhibitory action of this compound.

Hemagglutinin_Mediated_Fusion_Pathway cluster_virus_entry Influenza Virus Entry cluster_inhibition This compound Inhibition Virus Virus Receptor_Binding 1. Receptor Binding (HA binds to sialic acid) Virus->Receptor_Binding Host_Cell Host Cell Endocytosis 2. Endocytosis Host_Cell->Endocytosis Endosome Endosome Acidification 3. Endosome Acidification (pH drop) Endosome->Acidification Receptor_Binding->Host_Cell Endocytosis->Endosome Conformational_Change 4. HA Conformational Change Acidification->Conformational_Change Membrane_Fusion 5. Membrane Fusion Conformational_Change->Membrane_Fusion Viral_RNA_Release 6. Viral RNA Release Membrane_Fusion->Viral_RNA_Release This compound This compound Block_Fusion Inhibits HA Conformational Change This compound->Block_Fusion Block_Fusion->Conformational_Change Prevents Pseudovirus_Assay_Workflow Start Start Seed_Cells 1. Seed 293T Cells in 96-well Plate Start->Seed_Cells Prepare_Compound 2. Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Compound Incubate_Virus_Compound 4. Incubate Virus and Compound (37°C, 1h) Prepare_Compound->Incubate_Virus_Compound Prepare_Virus 3. Prepare Pseudovirus (e.g., HA-lentivirus) Prepare_Virus->Incubate_Virus_Compound Infect_Cells 5. Add Mixture to Cells Incubate_Virus_Compound->Infect_Cells Incubate_Plate 6. Incubate Plate (37°C, 48-72h) Infect_Cells->Incubate_Plate Measure_Luciferase 7. Measure Luciferase Activity Incubate_Plate->Measure_Luciferase Calculate_IC50 8. Calculate IC50 Measure_Luciferase->Calculate_IC50 End End Calculate_IC50->End

References

MBX2329 as a Probe for Hemagglutinin-Mediated Fusion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral entry process, specifically the fusion of the viral and endosomal membranes mediated by the hemagglutinin (HA) glycoprotein, represents a critical target for intervention. MBX2329 is a small molecule inhibitor that has demonstrated potent and specific inhibition of influenza A virus entry by targeting the HA-mediated fusion process.[1][2] This technical guide provides a comprehensive overview of this compound as a research tool, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is an aminoalkyl phenol ether that selectively inhibits the entry of a broad spectrum of influenza A viruses, including pandemic H1N1 strains, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant strains.[1][3] Its mechanism of action is centered on the inhibition of the conformational changes in the HA protein that are essential for membrane fusion.

Studies suggest that this compound binds to a conserved epitope in the stem region of the HA trimer.[1] This binding is thought to stabilize the pre-fusion conformation of HA, preventing the low pH-induced structural rearrangements necessary for the insertion of the fusion peptide into the endosomal membrane and subsequent membrane fusion. Molecular dynamics simulations indicate that this compound may interact with HA differently under neutral and acidic conditions, with a distinct binding mechanism at a new binding site under acidic conditions that prevents the release of the fusion peptide.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various influenza A virus strains using pseudotype virus-based assays. The following tables summarize the key quantitative data for this compound.

Parameter Virus/Assay Value Reference
IC90HIV/HA(H5)8.6 µM
IC50 RangeVarious Influenza A Strains0.3 - 5.9 µM
CC50->100 µM
Selectivity Index (SI)Various Influenza A Strains>20 to 200

Table 1: In Vitro Inhibitory Activity of this compound

Influenza A Strain Subtype IC50 (µM) Reference
A/PR/8/34H1N10.29 - 0.53
A/Florida/21/2008 (H275Y)H1N1 (oseltamivir-resistant)0.29 - 0.53
A/Washington/10/2008H1N10.29 - 0.53
A/California/10/2009H1N1 (pandemic)0.29 - 0.53
A/Texas/12/2007H3N2Significantly less active

Table 2: Strain-Specific Inhibitory Activity of this compound

Combination Synergy Volume (µM² % at 95% confidence) Reference
This compound + Oseltamivir36

Table 3: Synergistic Effect of this compound with Oseltamivir

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an HA-mediated fusion inhibitor.

Pseudotype Virus Neutralization Assay

This assay is used to determine the inhibitory concentration (IC50/IC90) of this compound against HA from different influenza strains in a safe, BSL-2 environment.

Materials:

  • HEK293T cells

  • Lentiviral or retroviral packaging plasmids

  • Plasmid encoding the desired influenza HA

  • Plasmid encoding a reporter gene (e.g., luciferase)

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer and luciferase substrate

Protocol:

  • Pseudovirus Production: Co-transfect HEK293T cells with the packaging plasmids, the HA-expressing plasmid, and the reporter gene plasmid.

  • Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection and quantify the viral titer.

  • Neutralization Assay: a. Seed target cells (e.g., HEK293T) in a 96-well plate. b. Prepare serial dilutions of this compound in cell culture medium. c. Incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C. d. Add the virus-compound mixture to the target cells. e. Incubate for 48-72 hours at 37°C.

  • Data Analysis: a. Measure the reporter gene expression (e.g., luciferase activity using a luminometer). b. Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control. c. Determine the IC50/IC90 values by fitting the data to a dose-response curve.

HA-Mediated Hemolysis Inhibition Assay

This assay assesses the ability of this compound to inhibit the low pH-induced fusion of the viral envelope with red blood cell (RBC) membranes.

Materials:

  • Influenza virus stock

  • Chicken or turkey red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Sodium acetate buffer (pH 5.0)

  • 96-well U- or V-bottom plates

  • Spectrophotometer

Protocol:

  • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Prepare serial dilutions of this compound in PBS.

  • In a 96-well plate, mix the influenza virus with the different concentrations of this compound and incubate for 1 hour at 37°C.

  • Add the RBC suspension to the virus-compound mixture and incubate for 30 minutes at 4°C to allow for viral attachment.

  • Pellet the RBCs by centrifugation and resuspend them in PBS.

  • Induce hemolysis by adding the acidic sodium acetate buffer and incubate for 30 minutes at 37°C.

  • Pellet the remaining intact RBCs by centrifugation.

  • Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Calculate the percentage of hemolysis inhibition for each this compound concentration relative to the virus-only control.

Water-Transferred Longitudinal Relaxation-Edited Gradient Spectroscopy (WaterLOGSY) NMR

This NMR technique is used to confirm the direct binding of this compound to the HA protein.

Materials:

  • Purified, recombinant HA protein

  • This compound

  • Phosphate buffer (e.g., 20 mM PBS, pH 7.2)

  • D₂O

  • NMR spectrometer

Protocol:

  • Prepare a solution of this compound in the phosphate buffer containing a small percentage of D₂O for the lock signal.

  • Acquire a 1D ¹H NMR spectrum of this compound alone.

  • Prepare a sample containing both this compound and the HA protein in the same buffer.

  • Acquire a WaterLOGSY spectrum of the mixture.

  • Data Analysis: The appearance of negative Nuclear Overhauser Effect (NOE) signals for the this compound protons in the WaterLOGSY spectrum indicates that magnetization is transferred from bulk water to the protein and then to the bound ligand, confirming binding.

Competition Assay with Monoclonal Antibody (MAb) C179

This assay helps to define the binding site of this compound on the HA protein by competing with a MAb that has a known binding epitope in the HA stem region.

Materials:

  • Influenza virus or purified HA protein

  • This compound

  • Monoclonal antibody C179

  • ELISA plates

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme

  • Plate reader

Protocol (ELISA-based):

  • Coat an ELISA plate with the influenza virus or purified HA protein.

  • Block the plate to prevent non-specific binding.

  • Prepare a constant concentration of MAb C179 and serial dilutions of this compound.

  • Add the MAb C179 and this compound mixtures to the wells and incubate.

  • Wash the plate to remove unbound antibodies and compound.

  • Add the enzyme-conjugated secondary antibody that recognizes the primary MAb.

  • Wash the plate and add the substrate.

  • Measure the signal using a plate reader.

  • Data Analysis: A decrease in the signal with increasing concentrations of this compound indicates that it competes with MAb C179 for binding to the HA stem region.

Visualizations

Signaling Pathway: HA-Mediated Membrane Fusion and Inhibition by this compound

HA_Fusion_Inhibition cluster_virus_entry Influenza Virus Entry cluster_fusion_process HA-Mediated Fusion cluster_inhibition Inhibition by this compound Virus Influenza Virus Endosome Host Cell Endosome Virus->Endosome Endocytosis Low_pH Low pH in Endosome HA_Prefusion HA (Prefusion Conformation) HA_Intermediate HA (Intermediate Conformation) Fusion Peptide Exposed Low_pH->HA_Intermediate Triggers Conformational Change Membrane_Fusion Membrane Fusion HA_Intermediate->Membrane_Fusion Viral_RNA_Release Viral RNA Release into Cytoplasm Membrane_Fusion->Viral_RNA_Release This compound This compound This compound->HA_Prefusion Binds to HA Stem Inhibition->HA_Intermediate Blocks Conformational Change

Caption: Inhibition of HA-mediated fusion by this compound.

Experimental Workflow: Screening for HA Fusion Inhibitors

Screening_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_moa Detailed MOA Compound_Library Small Molecule Library HTS High-Throughput Screen (Pseudotype Neutralization Assay) Compound_Library->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response & Cytotoxicity Assays Hits->Dose_Response Hemolysis_Assay Hemolysis Inhibition Assay Dose_Response->Hemolysis_Assay Mechanism_Studies Mechanism of Action Studies Hemolysis_Assay->Mechanism_Studies Lead_Compound Lead Compound (this compound) Mechanism_Studies->Lead_Compound Binding_Assay Binding Assays (e.g., WaterLOGSY NMR) Mechanism_Studies->Binding_Assay Competition_Assay Competition Assays (e.g., with MAb C179) Mechanism_Studies->Competition_Assay Structural_Studies Structural Studies Competition_Assay->Structural_Studies

Caption: Workflow for identifying and characterizing HA fusion inhibitors.

Logical Relationship: this compound Binding and Fusion Inhibition

Logical_Relationship MBX2329_Binds This compound binds to HA stem region HA_Stabilized Prefusion conformation of HA is stabilized MBX2329_Binds->HA_Stabilized Conformational_Change_Blocked Low pH-induced conformational change is blocked HA_Stabilized->Conformational_Change_Blocked Fusion_Peptide_Not_Exposed Fusion peptide is not exposed Conformational_Change_Blocked->Fusion_Peptide_Not_Exposed Membrane_Fusion_Inhibited Membrane fusion is inhibited Fusion_Peptide_Not_Exposed->Membrane_Fusion_Inhibited Viral_Entry_Blocked Viral entry into host cell is blocked Membrane_Fusion_Inhibited->Viral_Entry_Blocked

Caption: Causal chain of this compound's inhibitory mechanism.

References

In Vitro Efficacy of MBX-2329 Against H1N1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro efficacy of MBX-2329, a novel small molecule inhibitor, against the H1N1 influenza A virus. The data and methodologies presented are collated from peer-reviewed research to serve as a detailed guide for professionals in the field of virology and antiviral drug development.

Executive Summary

MBX-2329 has demonstrated potent and selective in vitro activity against a range of influenza A H1N1 virus strains, including the 2009 pandemic strain and oseltamivir-resistant variants.[1] Its mechanism of action involves the inhibition of viral entry into host cells by targeting the viral hemagglutinin (HA) protein. Specifically, MBX-2329 is proposed to bind to the stem region of group 1 HA trimers, stabilizing the pre-fusion conformation and preventing the low pH-induced conformational changes necessary for membrane fusion.[1] With a high selectivity index, MBX-2329 represents a promising candidate for further preclinical and clinical development.

Quantitative In Vitro Efficacy and Cytotoxicity

The antiviral activity and cytotoxicity of MBX-2329 have been quantitatively assessed against various H1N1 strains. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values, from which the selectivity index (SI) is derived.

Table 1: In Vitro Antiviral Activity of MBX-2329 against H1N1 Strains

Virus StrainDescriptionIC50 (µM)
A/PR/8/34H1N10.47
A/Washington/10/2008H1N10.29
A/California/10/20092009 Pandemic H1N10.53
A/Florida/21/2008Oseltamivir-Resistant (H275Y) H1N10.30

Data sourced from Basu A, et al. J Virol. 2014;88(3):1447-60.

Table 2: Cytotoxicity and Selectivity Index of MBX-2329

Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
293T>100>212 - >344

Data sourced from Basu A, et al. J Virol. 2014;88(3):1447-60. The SI range is calculated based on the IC50 values from Table 1.

Mechanism of Action: Inhibition of HA-Mediated Fusion

MBX-2329's primary mechanism of action is the inhibition of the influenza virus's entry into the host cell. This is achieved by preventing the conformational changes in the hemagglutinin (HA) protein that are essential for the fusion of the viral envelope with the endosomal membrane.

The following diagram illustrates the HA-mediated fusion pathway and the inhibitory action of MBX-2329.

Hemagglutinin_Fusion_Pathway cluster_virus_entry Viral Entry and Uncoating cluster_inhibition Inhibition by MBX-2329 Virus Influenza A Virus (H1N1) Receptor Sialic Acid Receptor on Host Cell Virus->Receptor 1. Attachment Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Formation Endocytosis->Endosome Acidification Endosome Acidification (Low pH) Endosome->Acidification 3. Trafficking Conformational_Change HA Conformational Change (HA1/HA2) Acidification->Conformational_Change 4. Triggering Fusion Membrane Fusion Conformational_Change->Fusion 5. Fusion Peptide Insertion Release Viral Ribonucleoprotein (vRNP) Release Fusion->Release 6. Genome Release MBX2329 MBX-2329 HA_Stem HA Stem Region (Pre-fusion state) This compound->HA_Stem Binding Inhibition Inhibition of Conformational Change HA_Stem->Inhibition Inhibition->Conformational_Change Blocks

Caption: Mechanism of MBX-2329 Action on HA-Mediated Fusion.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of MBX-2329's in vitro efficacy.

Pseudotyped Virus Neutralization Assay

This assay quantifies the ability of MBX-2329 to inhibit viral entry mediated by H1N1 HA.

a) Materials:

  • HEK293T cells

  • Plasmids:

    • Lentiviral backbone vector encoding luciferase reporter (e.g., pNL4-3-Luc-R-E-)

    • Expression plasmid for the specific H1N1 hemagglutinin (HA)

  • Transfection reagent (e.g., FuGENE 6)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MBX-2329 compound

  • Luciferase assay substrate (e.g., Bright-Glo)

  • Luminometer

b) Protocol:

  • Pseudovirus Production: Co-transfect HEK293T cells with the lentiviral backbone plasmid and the H1N1 HA expression plasmid using a suitable transfection reagent.

  • Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection.

  • Neutralization Assay:

    • Seed HEK293T cells in 96-well plates.

    • Prepare serial dilutions of MBX-2329.

    • Pre-incubate the pseudovirus with the MBX-2329 dilutions for 1 hour at 37°C.

    • Add the virus-compound mixture to the HEK293T cells.

    • Incubate for 48-72 hours at 37°C.

  • Data Analysis:

    • Lyse the cells and add the luciferase assay substrate.

    • Measure luminescence using a luminometer.

    • Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve using non-linear regression.

Cytotoxicity Assay

This assay determines the concentration of MBX-2329 that is toxic to the host cells.

a) Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • MBX-2329 compound

  • Cell viability reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay)

  • Luminometer

b) Protocol:

  • Seed HEK293T cells in 96-well plates.

  • Add serial dilutions of MBX-2329 to the cells.

  • Incubate for 48-72 hours at 37°C.

  • Add the cell viability reagent to each well.

  • Measure luminescence to determine the number of viable cells.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

HA-Mediated Hemolysis Inhibition Assay

This assay assesses the ability of MBX-2329 to inhibit the low-pH-induced fusion of the viral envelope with red blood cell membranes.

a) Materials:

  • Influenza A H1N1 virus stock

  • Chicken red blood cells (cRBCs)

  • Phosphate-buffered saline (PBS)

  • Citrate buffer (pH 4.2)

  • MBX-2329 compound

  • Spectrophotometer

b) Protocol:

  • Pre-incubate the H1N1 virus with serial dilutions of MBX-2329 for 1 hour at 37°C.

  • Add a suspension of cRBCs to the virus-compound mixture and incubate to allow viral attachment.

  • Pellet the cRBCs by centrifugation and resuspend in a low-pH citrate buffer to trigger fusion.

  • Incubate for a short period to allow hemolysis.

  • Pellet the remaining intact cells and cell debris.

  • Measure the absorbance of the supernatant (containing released hemoglobin) at a suitable wavelength (e.g., 540 nm).

  • Calculate the percent inhibition of hemolysis at each compound concentration and determine the IC50.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the in vitro efficacy of an antiviral compound like MBX-2329.

Antiviral_Efficacy_Workflow cluster_setup Assay Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation A Prepare Virus Stock (H1N1 strains) E Antiviral Efficacy Assay (e.g., Pseudotype Neutralization) (IC50 Determination) A->E F Mechanism of Action Assay (e.g., Hemolysis Inhibition) A->F B Culture Host Cells (e.g., HEK293T) D Cytotoxicity Assay (CC50 Determination) B->D B->E C Prepare Compound Dilutions (MBX-2329) C->D C->E C->F G Dose-Response Curve Fitting D->G E->G J Evaluate Mechanism of Action F->J H Calculate IC50 and CC50 G->H I Calculate Selectivity Index (SI = CC50 / IC50) H->I

References

MBX2329: A Potent Hemagglutinin Inhibitor Active Against Oseltamivir-Resistant Influenza A Virus

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antiviral activity of MBX2329, a novel small molecule inhibitor of influenza A virus. The document focuses on its efficacy against oseltamivir-resistant strains, detailing its mechanism of action, quantitative antiviral data, and the experimental protocols used for its evaluation.

Core Antiviral Activity

This compound is a potent inhibitor of influenza A virus entry, demonstrating significant activity against a spectrum of influenza A viruses, including strains resistant to the neuraminidase inhibitor oseltamivir.[1] Its mechanism of action is the specific inhibition of the viral hemagglutinin (HA) protein, which is essential for the virus's entry into host cells.[1][2]

In Vitro Efficacy Against Oseltamivir-Sensitive and -Resistant Influenza A Strains

Studies have demonstrated that this compound effectively inhibits the replication of both oseltamivir-sensitive and oseltamivir-resistant influenza A (H1N1) strains. The 50% inhibitory concentration (IC50) values are in the sub-micromolar range, highlighting its potency.

Influenza A StrainOseltamivir SusceptibilityThis compound IC50 (µM)Reference
A/PR/8/34 (H1N1)Sensitive0.29 - 0.53[1]
A/Florida/21/2008 (H1N1-H275Y)Resistant0.29 - 0.53[1]
Cytotoxicity Profile

This compound exhibits low cytotoxicity in Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research. This favorable safety profile is crucial for a potential therapeutic agent.

Cell LineThis compound CC50 (µM)Selectivity Index (SI)Reference
MDCK>100>20 to >200

The Selectivity Index (SI) is calculated as CC50/IC50 and indicates the therapeutic window of a compound.

Synergy with Oseltamivir

This compound has been shown to exhibit strong synergy when used in combination with oseltamivir. This synergistic interaction suggests that a combination therapy could be a valuable strategy to enhance antiviral efficacy and potentially reduce the emergence of drug-resistant variants. While specific quantitative data from synergy studies are not publicly available, the qualitative description of "strong synergy" indicates a significant enhancement of antiviral effect when the two compounds are co-administered.

Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

This compound targets the influenza hemagglutinin (HA) protein, a critical component of the viral envelope responsible for attachment to host cells and subsequent fusion of the viral and endosomal membranes. By binding to the stem region of the HA trimer, this compound is believed to stabilize the pre-fusion conformation of the protein, thereby preventing the low pH-induced conformational changes necessary for membrane fusion. This mechanism effectively blocks the entry of the viral genome into the host cell cytoplasm, thus halting the replication cycle.

MBX2329_Mechanism_of_Action cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition This compound Inhibition Virus Virus Host_Cell Host Cell Virus->Host_Cell Attachment (HA) Endosome Endosome (Low pH) Host_Cell->Endosome Endocytosis Viral_RNA_Release Viral RNA Release Endosome->Viral_RNA_Release Membrane Fusion (HA) Fusion_Blocked Membrane Fusion Blocked This compound This compound HA_Protein HA Protein (Stem Region) This compound->HA_Protein Binds to HA_Protein->Fusion_Blocked

Caption: Mechanism of this compound action on influenza virus entry.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Antiviral Activity Assay (Pseudotype Virus Entry Assay)

This assay quantifies the ability of a compound to inhibit influenza virus entry into host cells using a safe, replication-deficient pseudovirus system.

Antiviral_Assay_Workflow Start Start Prepare_Pseudovirus Prepare Influenza Pseudotyped Virus (e.g., HIV core, Influenza HA/NA envelope) Start->Prepare_Pseudovirus Seed_Cells Seed Host Cells (e.g., MDCK) in 96-well plates Prepare_Pseudovirus->Seed_Cells Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Add_Pseudovirus Infect cells with pseudovirus Add_Compound->Add_Pseudovirus Incubate Incubate for 48-72 hours Add_Pseudovirus->Incubate Measure_Signal Measure reporter gene activity (e.g., Luciferase) Incubate->Measure_Signal Calculate_IC50 Calculate IC50 value Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the pseudotype virus entry assay.

Detailed Protocol:

  • Cell Preparation: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: this compound is serially diluted in infection medium (e.g., DMEM supplemented with 0.5% BSA and 25 mM HEPES).

  • Infection: The cell culture medium is removed, and the cells are washed with PBS. The diluted compound is then added to the cells, followed by the addition of influenza pseudotyped virus particles carrying a reporter gene (e.g., luciferase).

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C.

  • Data Acquisition: After incubation, the reporter gene expression is quantified. For luciferase, a luciferase assay reagent is added, and the luminescence is measured using a plate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, providing a measure of cell viability and cytotoxicity.

Detailed Protocol:

  • Cell Seeding: MDCK cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A set of wells with untreated cells serves as a control.

  • Incubation: The plate is incubated for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the compound concentration.

Synergy Analysis (Checkerboard Assay)

This method is used to assess the interaction between two antiviral compounds, determining if their combined effect is synergistic, additive, or antagonistic.

Detailed Protocol:

  • Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and serial dilutions of oseltamivir along the y-axis.

  • Infection: MDCK cells are seeded in the plate, and each well is infected with a known titer of influenza virus.

  • Incubation: The plate is incubated for 48-72 hours.

  • Endpoint Measurement: The antiviral effect is measured using a suitable method, such as the MTT assay to determine cell viability or a plaque reduction assay.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. The FIC is the sum of the FICs of each drug, where FIC = (MIC of drug A in combination) / (MIC of drug A alone). An FIC index of <0.5 is generally considered synergistic.

Conclusion

This compound is a promising anti-influenza A virus candidate with a distinct mechanism of action from currently approved drugs. Its potent activity against oseltamivir-resistant strains and its synergistic interaction with oseltamivir highlight its potential as a valuable new tool in the fight against influenza. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this and other novel antiviral agents. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for MBX2329: An Influenza A Virus Entry Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX2329 is a potent and selective small molecule inhibitor of influenza A virus entry.[1][2][3] It acts by targeting the viral hemagglutinin (HA) protein, a critical component for virus attachment and fusion with the host cell membrane.[1][4] Specifically, mechanism-of-action studies suggest that this compound binds to the stem region of the HA trimer, thereby inhibiting the conformational changes required for HA-mediated membrane fusion. This document provides detailed protocols for utilizing this compound in cell culture-based assays to study its antiviral activity and mechanism of action.

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of this compound against various Influenza A Virus Strains
Virus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
A/PR/8/34 (H1N1)MDCK0.29 - 0.53>100>188 - >344
A/Florida/21/2008 (H1N1-H275Y, oseltamivir-resistant)MDCK0.3 - 5.8>100>17 - >333
A/Washington/10/2008 (H1N1)MDCK0.29 - 0.53>100>188 - >344
A/California/10/2009 (H1N1, 2009 pandemic)MDCK0.29 - 0.53>100>188 - >344
HIV/HA(H5)A549Not specifiedNot specifiedNot specified
A/Hong Kong (H5N1, HPAI)Not specified0.3 - 5.9>100>17 - >333
A/Texas/12/2007 (H3N2)MDCKSignificantly less active>100Not applicable
B/Florida/4/2006MDCKSignificantly less active>100Not applicable

Data compiled from multiple sources. The IC50 values represent the concentration of this compound required to inhibit viral replication by 50%. The CC50 value represents the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC50 to IC50.

Experimental Protocols

General Cell Culture and Virus Propagation

This protocol outlines the basic maintenance of cell lines commonly used for influenza virus research and the propagation of virus stocks.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells, Human lung adenocarcinoma (A549) cells, or Human Embryonic Kidney (293T) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Influenza virus stock

  • TPCK-treated trypsin (for virus propagation)

Protocol:

  • Cell Line Maintenance:

    • Culture MDCK, A549, or 293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • Virus Stock Preparation:

    • Grow a confluent monolayer of MDCK cells in a T75 flask.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Infect the cells with the desired influenza A virus strain at a low multiplicity of infection (MOI) in serum-free DMEM containing TPCK-treated trypsin (1-2 µg/mL).

    • Incubate at 37°C and 5% CO2 for 48-72 hours or until cytopathic effect (CPE) is observed.

    • Harvest the supernatant containing the virus, centrifuge to remove cell debris, and store at -80°C in aliquots.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of this compound required to inhibit influenza virus replication.

Materials:

  • MDCK cells

  • Influenza A virus stock

  • This compound stock solution (in DMSO)

  • DMEM

  • TPCK-treated trypsin

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Protocol:

  • Seed MDCK cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • Pre-treat the confluent MDCK cell monolayers with the different concentrations of this compound for 1 hour at 37°C.

  • Infect the cells with influenza A virus at an MOI of approximately 0.01 for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a mixture of 2X DMEM and 1.2% agarose (or Avicel) containing the corresponding concentration of this compound and TPCK-treated trypsin.

  • Incubate the plates at 37°C and 5% CO2 for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well and calculate the IC50 value.

Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)

This assay assesses the effect of this compound on the viability of host cells.

Materials:

  • MDCK or A549 cells

  • This compound stock solution (in DMSO)

  • DMEM with 10% FBS

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

Protocol:

  • Seed MDCK or A549 cells in a 96-well plate.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate for 48-72 hours at 37°C and 5% CO2.

  • For MTT assay, add MTT reagent to each well and incubate for 4 hours. Then, add solubilization solution and read the absorbance at 570 nm.

  • For CellTiter-Glo® assay, add the reagent to each well and measure the luminescence signal using a plate reader.

  • Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Hemagglutinin (HA)-Mediated Fusion Inhibition Assay (Pseudotyped Virus Entry Assay)

This assay specifically measures the inhibition of HA-mediated viral entry.

Materials:

  • 293T cells for producing pseudotyped viruses

  • A549 target cells

  • Plasmids encoding a viral backbone (e.g., HIV or MLV) lacking the envelope protein, a plasmid for the desired influenza HA, and a reporter gene plasmid (e.g., luciferase).

  • This compound stock solution

  • Luciferase assay reagent

Protocol:

  • Produce Pseudotyped Viruses:

    • Co-transfect 293T cells with the viral backbone, HA expression, and reporter gene plasmids.

    • Harvest the supernatant containing the pseudotyped viruses 48-72 hours post-transfection.

  • Inhibition Assay:

    • Seed A549 cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of this compound for 1 hour.

    • Infect the cells with the HA-pseudotyped viruses.

    • Incubate for 48-72 hours.

    • Lyse the cells and measure the reporter gene activity (e.g., luciferase signal).

    • Calculate the IC50 value based on the reduction in reporter signal.

Visualizations

Signaling Pathway: Influenza Virus Entry and Inhibition by this compound

G cluster_virus Influenza Virus cluster_cell Host Cell Virus Influenza A Virus Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment HA Hemagglutinin (HA) HA->HA 4. HA Conformational Change Cell Host Cell Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->Cell 5. Membrane Fusion & Viral RNA Release Endosome->Endosome 3. Acidification (Low pH) This compound This compound This compound->HA Inhibits G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis A Seed MDCK Cells in 6-well plates C Pre-treat cells with this compound A->C B Prepare Serial Dilutions of this compound B->C D Infect cells with Influenza Virus C->D E Apply Agarose Overlay with this compound D->E F Incubate for 48-72 hours E->F G Fix and Stain Plaques F->G H Count Plaques & Calculate IC50 G->H G CC50 Cytotoxicity (CC50) Concentration that kills 50% of cells SI Selectivity Index (SI) Therapeutic Window CC50->SI Divided by IC50 Antiviral Potency (IC50) Concentration that inhibits 50% of virus IC50->SI

References

Application Notes and Protocols for MBX2329 in Viral Entry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX2329 is a potent and selective small molecule inhibitor of influenza A virus entry.[1][2][3][4][5] It specifically targets the viral hemagglutinin (HA) protein, a critical component for the initial stages of infection, including receptor binding and membrane fusion. These application notes provide detailed protocols for utilizing this compound in various viral entry assays to study its inhibitory effects and to characterize its antiviral activity against susceptible influenza A strains.

Mechanism of Action: this compound functions by binding to a conformational epitope in the stem region of Group 1 influenza A hemagglutinin (subtypes H1 and H5). This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes that are essential for the fusion of the viral envelope with the endosomal membrane of the host cell. By inhibiting HA-mediated membrane fusion, this compound effectively blocks the entry of the viral genome into the host cell cytoplasm, thus halting the replication cycle at an early stage.

Quantitative Data Summary

The antiviral activity of this compound has been quantified against various influenza A virus strains. The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values.

Virus StrainAssay TypeCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
A/PR/8/34 (H1N1)Pseudotyped Virus EntryA5490.29 - 0.53>100>188 - >344
A/California/10/2009 (H1N1)Pseudotyped Virus EntryA5490.29 - 0.53>100>188 - >344
A/Florida/21/2008 (H1N1-H275Y)Pseudotyped Virus EntryA5490.29 - 0.53>100>188 - >344
A/Washington/10/2008 (H1N1)Pseudotyped Virus EntryA5490.29 - 0.53>100>188 - >344
A/Hong Kong/H5N1Pseudotyped Virus EntryA5495.9>100>16.9
A/Texas/12/2007 (H3N2)Pseudotyped Virus EntryA549>100>100-
B/Florida/4/2006Pseudotyped Virus EntryA549>100>100-

Experimental Protocols

Herein, we provide detailed protocols for three key assays to evaluate the efficacy of this compound as a viral entry inhibitor.

Pseudotyped Virus Entry Assay with Luciferase Reporter

This assay provides a safe and quantitative method to measure the inhibition of HA-mediated viral entry. It utilizes a replication-deficient viral core (e.g., from HIV or VSV) pseudotyped with influenza HA and neuraminidase (NA). The viral core carries a reporter gene, such as luciferase, allowing for the quantification of viral entry by measuring light emission.

Materials:

  • HEK293T cells

  • Target cells expressing sialic acid receptors (e.g., A549 or MDCK cells)

  • Plasmids: lentiviral or retroviral packaging plasmid, a transfer vector encoding luciferase, and a plasmid expressing the desired influenza HA and NA.

  • Transfection reagent

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Luciferase assay reagent

  • 96-well cell culture plates (white, clear bottom for microscopy)

  • Luminometer

Protocol:

  • Production of Pseudotyped Virus:

    • Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

    • Co-transfect the cells with the packaging plasmid, luciferase transfer vector, and HA/NA expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells at 37°C with 5% CO2.

    • Harvest the supernatant containing the pseudotyped virus particles 48-72 hours post-transfection.

    • Clarify the supernatant by centrifugation at low speed to remove cell debris.

    • The viral supernatant can be used immediately or stored at -80°C. Titer the virus to determine the appropriate dilution for infection.

  • Viral Entry Inhibition Assay:

    • Seed target cells (e.g., A549) in a 96-well white plate at a density that will result in 80-90% confluency on the day of infection.

    • On the day of infection, prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a DMSO-only control.

    • Remove the culture medium from the cells and add the medium containing the different concentrations of this compound.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

    • Add the appropriately diluted pseudotyped virus to each well.

    • Incubate the plates for 48-72 hours at 37°C.

  • Quantification of Viral Entry:

    • After the incubation period, remove the supernatant.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.

    • Read the luminescence using a plate luminometer.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Hemolysis Inhibition Assay

This assay directly measures the ability of this compound to inhibit the low pH-induced, HA-mediated fusion of the viral envelope with a target membrane, using red blood cells (RBCs) as a model. Hemolysis (release of hemoglobin) is indicative of membrane fusion.

Materials:

  • Fresh chicken or turkey red blood cells (RBCs)

  • Influenza A virus (Group 1 HA subtype, e.g., H1N1)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Citrate buffer (pH 5.0-5.5)

  • 96-well V-bottom plates

  • Spectrophotometer

Protocol:

  • Preparation of RBCs:

    • Wash the RBCs three times with cold PBS by centrifugation and resuspension.

    • Prepare a 1% (v/v) suspension of RBCs in PBS.

  • Hemolysis Inhibition Assay:

    • Prepare serial dilutions of this compound in PBS in a 96-well V-bottom plate. Include a DMSO-only control and a no-virus control.

    • Add a standardized amount of influenza virus (pre-titered for hemagglutination) to each well containing the compound dilutions.

    • Incubate the virus-compound mixture for 30 minutes at room temperature to allow for binding.

    • Add the 1% RBC suspension to each well and incubate for 1 hour at 4°C to allow for viral attachment to the RBCs.

    • Pellet the RBCs by centrifugation and remove the supernatant.

    • Resuspend the RBCs in pre-warmed citrate buffer (low pH) to trigger fusion and hemolysis.

    • Incubate for 30 minutes at 37°C.

    • Pellet the intact RBCs and cell debris by centrifugation.

    • Transfer the supernatant to a new flat-bottom 96-well plate.

  • Quantification of Hemolysis:

    • Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

    • A well with RBCs in PBS (no virus, neutral pH) will serve as the 0% hemolysis control, and a well with RBCs lysed with water will serve as the 100% hemolysis control.

    • Calculate the percentage of hemolysis inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Cytopathic Effect (CPE) Inhibition Assay

This assay assesses the ability of this compound to protect cells from the virus-induced cell death, or cytopathic effect. This is a common method for evaluating antiviral compounds against live, replication-competent viruses.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell lines

  • Influenza A virus (Group 1 HA subtype)

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., MEM) with and without serum

  • TPCK-treated trypsin (for viral activation)

  • Crystal violet staining solution or a cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • 96-well cell culture plates

Protocol:

  • Cell Plating:

    • Seed MDCK cells in a 96-well plate to form a confluent monolayer on the day of infection.

  • Infection and Treatment:

    • On the day of the experiment, wash the cell monolayer with PBS.

    • Prepare serial dilutions of this compound in serum-free medium containing TPCK-treated trypsin.

    • Add the compound dilutions to the respective wells.

    • Infect the cells with a known titer of influenza virus (e.g., at a multiplicity of infection of 0.01). Include a virus-only control, a cell-only control (no virus, no compound), and compound toxicity controls (compound, no virus).

    • Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of CPE Inhibition:

    • Crystal Violet Staining:

      • Gently wash the plates with PBS.

      • Fix the cells with 10% formalin for 15 minutes.

      • Stain the cells with 0.5% crystal violet solution for 20 minutes.

      • Wash the plates with water and allow them to dry.

      • Visually inspect the wells for cell viability or solubilize the dye and measure the absorbance at 570 nm.

    • Cell Viability Assay:

      • Use a commercial cell viability reagent according to the manufacturer's instructions.

      • Measure the absorbance or luminescence to quantify the number of viable cells.

    • Calculate the percentage of CPE inhibition for each this compound concentration and determine the EC50 value.

Visualizations

Influenza Virus Entry and Inhibition by this compound

G cluster_virus Influenza Virus cluster_cell Host Cell cluster_fusion Fusion Process (Low pH in Endosome) Virus Influenza A Virus (Group 1 HA) Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment HA_pre Hemagglutinin (HA) (Pre-fusion state) HA_fusion HA Conformational Change (Fusion-active state) HA_pre->HA_fusion 3. Acidification Endosome Endosome Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm This compound This compound This compound->HA_pre Inhibition Membrane_Fusion Membrane Fusion HA_fusion->Membrane_Fusion 4. Fusion Peptide Insertion Genome_Release Viral Genome Release Membrane_Fusion->Genome_Release Genome_Release->Cytoplasm 5. Infection

Caption: Mechanism of influenza virus entry and the inhibitory action of this compound.

Experimental Workflow for Viral Entry Assay using this compound

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A 1. Seed Target Cells (e.g., A549) D 4. Pre-treat Cells with this compound A->D B 2. Prepare this compound Serial Dilutions B->D C 3. Prepare Pseudotyped or Live Virus E 5. Infect Cells with Virus C->E D->E F 6. Incubate (48-72 hours) E->F G 7. Measure Signal (Luciferase, Viability, etc.) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: General workflow for a viral entry inhibition assay with this compound.

References

Application Notes and Protocols for In Vivo Studies of MBX2329

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX2329 is a potent and selective small molecule inhibitor of influenza A virus entry.[1][2][3] It functions by targeting the hemagglutinin (HA) protein, a critical glycoprotein on the surface of the influenza virus responsible for receptor binding and membrane fusion.[1][4] Specifically, this compound is thought to bind to the stem region of the HA trimer, thereby inhibiting the conformational changes required for viral and endosomal membrane fusion. This mechanism effectively blocks the virus from releasing its genetic material into the host cell, thus halting the infection process. This compound has demonstrated efficacy against a broad spectrum of influenza A virus strains, including pandemic A/H1N1/2009, highly pathogenic avian influenza (HPAI) A/H5N1, and oseltamivir-resistant strains.

These application notes provide detailed protocols for the preparation of this compound solutions for use in in vivo research settings, such as pharmacokinetic, efficacy, and toxicology studies in animal models.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₆H₂₆ClNO
Molecular Weight 283.84 g/mol
In Vitro IC₅₀ 0.3 to 5.9 µM against various influenza A strains
In Vitro CC₅₀ >100 µM in MDCK cells
Solubility (in DMSO) ≥ 250 mg/mL (880.78 mM)

Recommended Vehicle Formulations for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound in animal studies, while minimizing potential vehicle-induced toxicity. Based on available data, the following vehicle formulations are recommended for achieving a clear solution of this compound.

Formulation No.Vehicle CompositionAchievable Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (7.33 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (7.33 mM)
310% DMSO, 90% Corn Oil≥ 2.08 mg/mL (7.33 mM)

Detailed Experimental Protocols

Preparation of this compound Stock Solution

A high-concentration stock solution in a suitable organic solvent is the first step in preparing dosing formulations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile conical tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 20.8 mg/mL).

  • Vortex the mixture thoroughly for 1-2 minutes.

  • If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Preparation of Dosing Formulations

The following protocols correspond to the vehicle formulations listed in the table above. It is crucial to add and mix the solvents in the specified order to ensure proper dissolution.

Materials:

  • This compound stock solution (e.g., 20.8 mg/mL in DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile, conical polypropylene tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure (for 1 mL final volume):

  • Add 400 µL of PEG300 to a sterile conical tube.

  • Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the PEG300.

  • Vortex thoroughly until the solution is homogenous.

  • Add 50 µL of Tween-80 to the mixture.

  • Vortex again until the solution is clear and uniform.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the final solution to ensure complete mixing. The final concentration of this compound will be 2.08 mg/mL.

Materials:

  • This compound stock solution (e.g., 20.8 mg/mL in DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile saline (0.9% NaCl)

  • Sterile, conical polypropylene tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure (for 1 mL final volume):

  • Prepare a 20% (w/v) SBE-β-CD solution in sterile saline.

  • Add 900 µL of the 20% SBE-β-CD solution to a sterile conical tube.

  • Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.

  • Vortex thoroughly until the solution is clear and homogenous. The final concentration of this compound will be 2.08 mg/mL.

Materials:

  • This compound stock solution (e.g., 20.8 mg/mL in DMSO)

  • Corn oil, sterile filtered

  • Sterile, conical polypropylene tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure (for 1 mL final volume):

  • Add 900 µL of sterile corn oil to a sterile conical tube.

  • Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.

  • Vortex vigorously until a uniform and clear solution is achieved. The final concentration of this compound will be 2.08 mg/mL.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound, which involves the direct inhibition of influenza virus entry by binding to the hemagglutinin (HA) protein.

MBX2329_Mechanism_of_Action cluster_virus Influenza Virus cluster_host Host Cell Virus Virus Particle Host_Cell Host Cell Virus->Host_Cell 1. Attachment & Endocytosis HA Hemagglutinin (HA) Trimer Endosome Endosome Viral_RNA_Release Viral RNA Release Endosome->Viral_RNA_Release 3. Membrane Fusion Replication Viral Replication Viral_RNA_Release->Replication 4. Infection This compound This compound This compound->HA 2. Inhibition Dosing_Solution_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_admin Administration Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in DMSO (Stock Solution) Weigh->Dissolve Store Store Stock (-20°C or -80°C) Dissolve->Store Mix 4. Mix Stock with Vehicle (in order) Store->Mix Vehicle 3. Prepare Vehicle Components Vehicle->Mix Final_Solution 5. Final Dosing Solution Mix->Final_Solution QC 6. Quality Control (Clarity, etc.) Final_Solution->QC Administer 7. Administer to Animal Model QC->Administer

References

Determining the Cytotoxic IC50 of MBX2329 in MDCK Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

MBX2329 is a small molecule inhibitor that targets the hemagglutinin (HA) protein of the influenza A virus, effectively preventing viral entry into host cells.[1][2][3][4][5] It achieves this by binding to the stem region of the HA trimer, which inhibits the fusion of the viral and endosomal membranes. This compound has demonstrated potent antiviral activity against a wide range of influenza A strains, including pandemic and oseltamivir-resistant variants, with 50% inhibitory concentrations (IC50) for viral inhibition typically falling in the range of 0.3 to 5.9 μM.

While the primary application of this compound is as an antiviral agent, understanding its cytotoxic profile in host cells is a critical step in its development as a therapeutic. This document provides a detailed protocol for determining the 50% cytotoxic concentration (CC50 or cytotoxic IC50) of this compound in Madin-Darby Canine Kidney (MDCK) cells, a cell line commonly used for influenza virus research. The protocol is based on a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in the following tables for clear interpretation and comparison.

Table 1: Raw Absorbance Data

Concentration of this compound (μM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean AbsorbanceStd. Deviation
0 (Vehicle Control)
0.1
1
10
50
100
200
500

Table 2: Data Analysis and IC50 Determination

Concentration of this compound (μM)Mean Absorbance% Cell Viability% Inhibition
0 (Vehicle Control)1000
0.1
1
10
50
100
200
500
Calculated IC50 (μM):

Experimental Protocols

Materials and Reagents
  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Cell Culture
  • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock and Working Solutions
  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM). Store at -20°C or -80°C for long-term storage.

  • On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations for the assay. It is important to ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Trypsinize and count the MDCK cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration) and a blank group (medium only, no cells).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percent Viability:

    • The vehicle control represents 100% cell viability.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

  • Calculate IC50:

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

Experimental_Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture MDCK Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep This compound Serial Dilutions Treatment Add this compound Compound_Prep->Treatment Incubation1 24h Incubation Cell_Seeding->Incubation1 Incubation1->Treatment Incubation2 48-72h Incubation Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 4h Incubation MTT_Addition->Incubation3 Solubilization Add DMSO Incubation3->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Data_Normalization Normalize Data to Control Absorbance_Reading->Data_Normalization Curve_Fitting Non-linear Regression Data_Normalization->Curve_Fitting IC50_Calc Calculate IC50 Curve_Fitting->IC50_Calc

Caption: Workflow for determining the cytotoxic IC50 of this compound in MDCK cells.

Signaling_Pathway Mechanism of this compound Antiviral Action (for context) cluster_virus Influenza Virus cluster_cell Host Cell cluster_process Infection Process Virus Influenza A Virus HA Hemagglutinin (HA) Virus->HA possesses Binding Virus Binds to Cell Virus->Binding initiates Fusion Membrane Fusion HA->Fusion mediates Cell MDCK Cell Entry Endocytosis Cell->Entry internalizes virus via Endosome Endosome Endosome->Fusion acidification triggers Binding->Cell Entry->Endosome Infection Viral Replication Fusion->Infection allows This compound This compound This compound->HA binds to stem region of This compound->Fusion inhibits

Caption: Contextual diagram of this compound's antiviral mechanism of action.

References

Application Notes and Protocols: MBX2329 Hemagglutination Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX2329 is a small molecule inhibitor that shows potent and selective activity against a broad spectrum of influenza A viruses.[1][2] It functions by targeting the influenza virus glycoprotein hemagglutinin (HA), a critical component for viral entry into host cells.[1][2][3] Specifically, mechanism-of-action studies suggest that this compound binds to the stem region of the HA trimer, thereby inhibiting the conformational changes required for HA-mediated membrane fusion. This inhibition of viral entry makes this compound a person of interest for the development of novel anti-influenza therapeutics.

The hemagglutination inhibition (HI) assay is a well-established method used to measure the ability of substances, such as antibodies or small molecules, to inhibit the agglutination of red blood cells (RBCs) by a virus. This application note provides a detailed protocol for utilizing the HI assay to determine the inhibitory activity of this compound against influenza A viruses.

Mechanism of Action of this compound

This compound acts as an influenza virus entry inhibitor. Its primary target is the hemagglutinin (HA) protein on the surface of the virus. The proposed mechanism involves the binding of this compound to the HA stem region, which stabilizes the pre-fusion conformation of the protein. This stabilization prevents the low-pH-induced conformational rearrangement of HA that is essential for the fusion of the viral envelope with the endosomal membrane of the host cell. By blocking this fusion step, this compound effectively halts the viral life cycle at an early stage.

cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition This compound Inhibition Virus_Attachment 1. Virus Attachment (HA binds to sialic acid) Endocytosis 2. Endocytosis Virus_Attachment->Endocytosis Endosome_Acidification 3. Endosome Acidification (Low pH) Endocytosis->Endosome_Acidification HA_Conformational_Change 4. HA Conformational Change Endosome_Acidification->HA_Conformational_Change Membrane_Fusion 5. Membrane Fusion & Viral RNA Release HA_Conformational_Change->Membrane_Fusion This compound This compound HA_Stem_Binding This compound binds to HA stem region This compound->HA_Stem_Binding Inhibition Inhibition of Conformational Change HA_Stem_Binding->Inhibition Inhibition->HA_Conformational_Change

Figure 1. Signaling pathway of this compound inhibition of influenza virus entry.

Quantitative Data

This compound has demonstrated potent inhibitory activity against a variety of influenza A virus strains. The 50% inhibitory concentration (IC50) values are summarized in the table below.

Virus StrainIC50 (µM)
A/PR/8/34 (H1N1)0.29 - 0.53
A/Florida/21/2008 (H1N1-H275Y)0.29 - 0.53
A/Washington/10/2008 (H1N1)0.29 - 0.53
A/California/10/2009 (H1N1)0.29 - 0.53
HIV/HA(H5)IC90 of 8.6

Data compiled from publicly available research.

Experimental Protocol: Hemagglutination Inhibition (HI) Assay for this compound

This protocol outlines the steps to determine the inhibitory effect of this compound on influenza virus-mediated hemagglutination.

Materials
  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Influenza virus stock with a known hemagglutination (HA) titer

  • Phosphate Buffered Saline (PBS), pH 7.2

  • 0.5% suspension of chicken or turkey red blood cells (RBCs) in PBS

  • 96-well V-bottom microtiter plates

  • Multichannel pipettes and sterile tips

Preliminary Steps: Virus Hemagglutination (HA) Titer Determination

Before performing the HI assay, the HA titer of the virus stock must be determined to standardize the amount of virus used.

  • Add 50 µL of PBS to wells 2 through 12 of a 96-well V-bottom plate.

  • Add 100 µL of the virus stock to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 11. Discard 50 µL from well 11. Well 12 serves as the RBC control (no virus).

  • Add 50 µL of the 0.5% RBC suspension to all wells.

  • Gently tap the plate to mix and incubate at room temperature for 30-60 minutes, or until a button forms in the control well.

  • The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination (a uniform layer of RBCs across the bottom of the well). For the HI assay, a working virus dilution of 4 HA units per 25 µL is required.

Hemagglutination Inhibition (HI) Protocol
  • Prepare this compound Dilutions:

    • Add 25 µL of PBS to all wells of a 96-well V-bottom plate.

    • Add 25 µL of the this compound stock solution to the first well of a row and perform 2-fold serial dilutions by transferring 25 µL to subsequent wells across the plate.

  • Virus Addition:

    • To each well containing the diluted this compound, add 25 µL of the virus working solution (containing 4 HA units).

    • Include a virus control (25 µL of virus + 25 µL of PBS, no inhibitor) and an RBC control (50 µL of PBS, no virus or inhibitor).

  • Incubation:

    • Gently tap the plate to mix the contents and incubate at room temperature for 60 minutes to allow the inhibitor to bind to the virus.

  • RBC Addition:

    • Add 50 µL of the 0.5% RBC suspension to all wells.

  • Final Incubation and Reading:

    • Gently tap the plate to mix and incubate at 4°C for 30 minutes or at room temperature for 30-60 minutes, until the RBCs in the control well have formed a tight button at the bottom.

    • Read the plate. Hemagglutination is observed as a lattice or shield of RBCs, while inhibition is indicated by the formation of a compact button of RBCs at the bottom of the well.

  • Data Interpretation:

    • The HI titer of this compound is the reciprocal of the highest dilution that completely inhibits hemagglutination.

cluster_prep Preparation cluster_incubation1 Virus Incubation cluster_incubation2 RBC Incubation & Reading Prepare_this compound 1. Prepare 2-fold serial dilutions of this compound in a 96-well plate. Add_Virus 2. Add 4 HA units of influenza virus to each well. Prepare_this compound->Add_Virus Incubate_1 3. Incubate at room temperature for 60 minutes. Add_Virus->Incubate_1 Add_RBC 4. Add 0.5% red blood cell suspension to each well. Incubate_1->Add_RBC Incubate_2 5. Incubate at 4°C for 30 minutes or room temperature for 30-60 minutes. Add_RBC->Incubate_2 Read_Results 6. Read results. Button = Inhibition Lattice = Hemagglutination Incubate_2->Read_Results

Figure 2. Experimental workflow for the this compound hemagglutination inhibition assay.

Conclusion

The hemagglutination inhibition assay is a straightforward and effective method for evaluating the antiviral activity of this compound against influenza viruses. This protocol provides a detailed framework for researchers to assess the potency of this compound and similar compounds that target the viral hemagglutinin. The data generated from this assay can be instrumental in the preclinical development of new influenza antiviral drugs.

References

Application Notes and Protocols for MBX2329 in Pseudotyped Virus Neutralization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX2329 is a potent small molecule inhibitor of influenza A virus entry.[1][2][3][4] It functions by specifically targeting the hemagglutinin (HA) glycoprotein, a critical component for viral attachment and fusion with host cells.[1] Mechanistic studies have revealed that this compound binds to a conserved epitope in the stem region of the HA trimer. This binding event inhibits the low pH-induced conformational changes in HA that are necessary for the fusion of the viral and endosomal membranes, thereby preventing the release of the viral genome into the cytoplasm and halting the infection at an early stage.

Pseudotyped virus neutralization assays are a valuable tool for the characterization of antiviral compounds like this compound. These assays utilize replication-defective viral cores, typically from a lentivirus or retrovirus, that are engineered to express the envelope protein of a pathogenic virus, such as the influenza HA. The core also carries a reporter gene, commonly luciferase or a fluorescent protein, allowing for the quantitative measurement of viral entry into target cells. This system provides a safe and high-throughput method to screen for and characterize inhibitors of viral entry without the need for high-containment facilities required for handling live pathogenic viruses.

These application notes provide a detailed protocol for utilizing this compound in a pseudotyped virus neutralization assay to determine its inhibitory activity against various influenza A subtypes.

Data Presentation

The antiviral activity of this compound has been evaluated against a panel of influenza A viruses, including pandemic and oseltamivir-resistant strains. The following tables summarize the quantitative data from in vitro studies.

Table 1: Antiviral Activity of this compound against Influenza A Virus Subtypes

Virus StrainSubtype50% Inhibitory Concentration (IC50) in µM90% Inhibitory Concentration (IC90) in µM
A/PR/8/34H1N10.29 - 0.53Not Reported
A/California/10/2009 (pandemic)H1N10.29 - 0.53Not Reported
A/Washington/10/2008H1N10.29 - 0.53Not Reported
A/Florida/21/2008 (oseltamivir-resistant)H1N1 (H275Y)0.29 - 0.53Not Reported
HIV/HA(H5)H5N1 (pseudotype)Not Reported8.6

Data compiled from multiple sources.

Table 2: Cytotoxicity and Selectivity of this compound

Cell Line50% Cytotoxic Concentration (CC50) in µMSelectivity Index (SI = CC50/IC50)
MDCK (Madin-Darby Canine Kidney)>100>20 to >200

The Selectivity Index is a measure of the therapeutic window of a compound. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity.

Experimental Protocols

This section provides a detailed methodology for conducting a pseudotyped virus neutralization assay to evaluate the inhibitory activity of this compound.

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • HEK293T cells (for pseudovirus production)

  • MDCK or A549 cells (for neutralization assay)

  • Lentiviral packaging and transfer plasmids (e.g., psPAX2 and a luciferase reporter plasmid)

  • Plasmid encoding the desired influenza Hemagglutinin (HA)

  • Cell culture medium (DMEM, high glucose)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Transfection reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in high-quality DMSO to achieve a final concentration of 10 mM. Mix thoroughly by vortexing. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the assay, prepare a serial dilution of the 10 mM this compound stock solution in cell culture medium (DMEM with 2% FBS and 1% Penicillin-Streptomycin). The final concentrations should typically range from 0.01 µM to 100 µM to generate a dose-response curve. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the cells (typically ≤0.5%).

Production of HA-Pseudotyped Lentiviral Particles
  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the HEK293T cells with the lentiviral packaging plasmid, the luciferase reporter transfer plasmid, and the HA expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Harvesting Pseudovirus: 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudotyped viral particles.

  • Clarification and Storage: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cell debris. The clarified supernatant can be used immediately or stored in aliquots at -80°C for long-term use.

Pseudotyped Virus Neutralization Assay Protocol
  • Cell Seeding: Seed MDCK or A549 cells in a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 to 2 x 10^4 cells per well. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Compound and Pseudovirus Incubation:

    • In a separate 96-well plate, add 50 µL of each this compound working solution in duplicate or triplicate.

    • Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

    • Add 50 µL of the HA-pseudotyped virus supernatant to each well containing the this compound dilutions and to the virus control wells.

    • Incubate the plate for 1 hour at 37°C to allow this compound to bind to the pseudovirus.

  • Infection of Target Cells:

    • After the 1-hour incubation, carefully remove the culture medium from the plated target cells.

    • Transfer 100 µL of the pseudovirus-compound mixture from the incubation plate to the corresponding wells of the target cell plate.

  • Incubation: Incubate the infected cells for 48-72 hours at 37°C with 5% CO2.

  • Luciferase Assay:

    • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well.

    • Measure the luminescence using a plate luminometer. The luminescence signal is proportional to the level of viral entry.

Data Analysis
  • Normalization:

    • Subtract the average relative light unit (RLU) value of the "cell control" wells from all other wells to correct for background luminescence.

    • Normalize the data by expressing the RLU values as a percentage of the "virus control" (set to 100% infection).

  • IC50 Calculation:

    • Plot the percentage of infection against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism to determine the IC50 value. The IC50 is the concentration of this compound that reduces the luminescence signal by 50%.

Visualizations

Influenza Virus Entry and Inhibition by this compound

Caption: Mechanism of influenza virus entry and inhibition by this compound.

Experimental Workflow for this compound Neutralization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 1. Prepare this compound serial dilutions P2 2. Produce HA-pseudotyped lentivirus P3 3. Seed target cells (MDCK/A549) in 96-well plate A2 5. Infect target cells with compound-virus mixture P3->A2 A1 4. Incubate this compound with pseudovirus (1 hr) A1->A2 A3 6. Incubate for 48-72 hrs A2->A3 D1 7. Add luciferase substrate A3->D1 D2 8. Measure luminescence D1->D2 D3 9. Normalize data and calculate IC50 D2->D3

Caption: Workflow for pseudotyped virus neutralization assay with this compound.

Logical Relationship of Assay Controls

G cluster_controls Essential Controls cluster_results Interpretation Assay Neutralization Assay Virus_Control Virus Control (Cells + Pseudovirus) Assay->Virus_Control Cell_Control Cell Control (Cells Only) Assay->Cell_Control Max_Infection 100% Infection (Baseline) Virus_Control->Max_Infection Defines Background Background Signal Cell_Control->Background Determines IC50 IC50 Calculation Max_Infection->IC50 Reference for Background->IC50 Correction for

Caption: Relationship of controls in the neutralization assay.

References

Application Notes and Protocols for MBX2329 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX2329 is a novel small molecule inhibitor of influenza A virus entry. It was identified through a high-throughput screening (HTS) campaign utilizing a pseudotyped virus system. This document provides detailed application notes and protocols for the use of this compound in HTS and related assays. This compound serves as a valuable tool for studying the influenza virus entry process and as a lead compound for the development of new anti-influenza therapeutics.

This compound is an aminoalkyl phenol ether that potently and selectively inhibits a wide range of influenza A virus strains, including pandemic H1N1, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant strains.[1][2][3] Its mechanism of action involves the specific inhibition of hemagglutinin (HA)-mediated viral entry.[1][4] Studies have shown that this compound binds to the stem region of the HA trimer, thereby preventing the conformational changes required for membrane fusion.

Signaling Pathway of Influenza Virus Entry and Inhibition by this compound

The entry of the influenza virus into a host cell is a multi-step process initiated by the binding of the viral surface glycoprotein hemagglutinin (HA) to sialic acid receptors on the host cell surface. Following receptor binding, the virus is internalized into an endosome. The acidic environment of the endosome triggers a conformational change in HA, exposing a fusion peptide that inserts into the endosomal membrane. This leads to the fusion of the viral and endosomal membranes, releasing the viral ribonucleoproteins (vRNPs) into the cytoplasm. This compound disrupts this process by binding to the HA stem region and stabilizing its pre-fusion conformation, thus inhibiting membrane fusion.

Influenza_Entry_Pathway cluster_Extracellular Extracellular Space cluster_Endosome Endosome (Acidic pH) Influenza Virus Influenza Virus Host Cell Receptor Sialic Acid Receptor Influenza Virus->Host Cell Receptor 1. Binding Endocytosed Virus Virus Host Cell Receptor->Endocytosed Virus 2. Endocytosis HA_pre-fusion HA (pre-fusion) HA_fusion HA (fusion-active) HA_pre-fusion->HA_fusion 3. Acidification (low pH) Membrane Fusion Membrane Fusion HA_fusion->Membrane Fusion 4. Conformational Change & Fusion vRNP Release vRNP Release Membrane Fusion->vRNP Release 5. vRNP Release into Cytoplasm This compound This compound This compound->HA_pre-fusion Inhibition

Caption: Influenza virus entry pathway and the inhibitory mechanism of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's antiviral activity and cytotoxicity.

Table 1: Antiviral Activity of this compound against Influenza A Virus Strains

Virus StrainIC50 (µM)
A/PR/8/34 (H1N1)0.29 - 0.53
A/Florida/21/2008 (H1N1-H275Y, oseltamivir-resistant)0.3 - 5.8
A/Washington/10/2008 (H1N1)0.29 - 0.53
A/California/10/2009 (H1N1, pandemic)0.29 - 0.53
HIV/HA(H5)IC90 = 8.6

Data compiled from multiple sources.

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM)Selectivity Index (SI)
MDCK>100>20 to >200

Data compiled from multiple sources.

Experimental Protocols

High-Throughput Screening for Influenza Entry Inhibitors using Pseudotyped Virus

This protocol describes a cell-based HTS assay to identify inhibitors of influenza virus HA-mediated entry using a luciferase reporter pseudovirus system.

HTS_Workflow Start Start Compound Plating 1. Dispense Compounds (384-well plates) Start->Compound Plating Cell Seeding 2. Seed Target Cells (e.g., MDCK) Compound Plating->Cell Seeding Pseudovirus Addition 3. Add HA-pseudotyped Luciferase Virus Cell Seeding->Pseudovirus Addition Incubation1 4. Incubate (48-72 hours) Pseudovirus Addition->Incubation1 Lysis & Reagent 5. Lyse Cells & Add Luciferase Substrate Incubation1->Lysis & Reagent Luminescence Reading 6. Read Luminescence Lysis & Reagent->Luminescence Reading Data Analysis 7. Analyze Data (Calculate % Inhibition) Luminescence Reading->Data Analysis End End Data Analysis->End

Caption: High-throughput screening workflow for influenza entry inhibitors.

Materials:

  • 384-well white, clear-bottom tissue culture plates

  • MDCK (Madin-Darby Canine Kidney) cells

  • Assay medium: DMEM supplemented with 0.5% BSA and 1-2.5 µg/mL TPCK-treated trypsin

  • HA-pseudotyped lentiviral or retroviral particles expressing luciferase

  • Compound library (e.g., dissolved in DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate.

    • Include appropriate controls: wells with DMSO only (negative control) and wells with a known inhibitor (positive control).

  • Cell Seeding:

    • Harvest MDCK cells and resuspend them in assay medium to a concentration of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension (5,000 cells) into each well of the compound-containing plates.

  • Pseudovirus Addition:

    • Dilute the HA-pseudotyped luciferase virus stock in assay medium to a pre-determined titer that gives a robust signal-to-background ratio.

    • Add 25 µL of the diluted pseudovirus to each well.

    • The final volume in each well will be 50 µL.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 2-5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background)) where RLU is the Relative Light Units.

    • Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).

Hemolysis Inhibition Assay

This assay determines the ability of a compound to inhibit the low-pH-induced fusion of the influenza virus with red blood cells (RBCs), which results in hemolysis.

Materials:

  • 96-well V-bottom plates

  • Influenza A virus stock (allantoic fluid from infected chicken eggs)

  • Fresh chicken red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Sodium acetate buffer (0.5 M, pH 5.0-5.5)

  • This compound or other test compounds

  • Spectrophotometer or plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in PBS in a 96-well plate.

    • Add an equal volume of influenza virus (pre-titrated to determine the appropriate dilution for hemolysis) to each well containing the compound.

    • Incubate the virus-compound mixture at room temperature for 30-60 minutes.

  • Addition of Red Blood Cells:

    • Wash fresh chicken RBCs with PBS and prepare a 1-2% (v/v) suspension in PBS.

    • Add 50 µL of the RBC suspension to each well of the plate.

    • Incubate the plate at 37°C for 30 minutes to allow the virus to attach to the RBCs.

  • Induction of Hemolysis:

    • To trigger fusion and hemolysis, add 50 µL of sodium acetate buffer (pH 5.0-5.5) to each well.

    • Mix gently and incubate at 37°C for 30 minutes.

  • Measurement of Hemolysis:

    • Centrifuge the plate at 1,200 rpm for 5-10 minutes to pellet the intact RBCs.

    • Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Data Analysis:

    • Include controls for 0% hemolysis (RBCs + PBS) and 100% hemolysis (RBCs + water or a lysing agent).

    • Calculate the percent hemolysis inhibition for each compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits hemolysis by 50%.

Cell Viability Assay (Cytotoxicity)

This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or to general cytotoxicity of the compound.

Materials:

  • 96-well or 384-well clear-bottom tissue culture plates

  • MDCK cells (or the same cell line used in the primary HTS)

  • Cell culture medium

  • This compound or other test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Seed MDCK cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of cell culture medium.

    • Incubate for 24 hours at 37°C to allow the cells to attach.

  • Compound Addition:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Include wells with medium and DMSO as a vehicle control.

  • Incubation:

    • Incubate the plate for the same duration as the primary antiviral assay (e.g., 48-72 hours) at 37°C.

  • Measurement of Cell Viability:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each compound concentration relative to the DMSO control.

    • Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion

This compound is a potent and specific inhibitor of influenza A virus entry, targeting the HA-mediated fusion process. The protocols outlined in this document provide a framework for utilizing this compound as a tool compound in high-throughput screening campaigns and for conducting secondary assays to confirm its mechanism of action. These methods are essential for the discovery and characterization of new antiviral agents that target viral entry.

References

Application Notes and Protocols for the Co-administration of MBX2329 and Oseltamivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza virus infections remain a significant global health concern, necessitating the development of novel antiviral strategies to combat emerging drug-resistant strains.[1][2][3] Combination therapy, utilizing drugs with different mechanisms of action, presents a promising approach to enhance antiviral efficacy and reduce the likelihood of resistance.[4] This document provides detailed application notes and protocols for the investigation of the co-administration of MBX2329, a novel influenza virus entry inhibitor, and oseltamivir, a neuraminidase inhibitor.

This compound is a potent and selective small molecule that inhibits a broad spectrum of influenza A viruses, including strains resistant to oseltamivir.[5] Its mechanism of action involves binding to the stem region of hemagglutinin (HA), thereby preventing the conformational changes required for viral fusion with the host cell membrane. Oseltamivir, a widely used antiviral, functions by inhibiting the viral neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected cells. Preclinical studies have demonstrated a strong synergistic antiviral effect when this compound and oseltamivir are co-administered.

These application notes provide a summary of the preclinical data, detailed protocols for in vitro and in vivo synergy studies, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

In Vitro Antiviral Activity and Cytotoxicity

The following table summarizes the in vitro activity of this compound against various influenza A virus strains and its cytotoxicity in Madin-Darby Canine Kidney (MDCK) cells.

CompoundVirus StrainIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compoundA/H1N1/2009 (pandemic)0.3 - 5.9>100>20 - 200
This compoundA/H5N1 (avian)0.3 - 5.9>100>20 - 200
This compoundOseltamivir-resistant A/H1N10.3 - 5.9>100>20 - 200

Data compiled from multiple sources.

In Vitro Synergy with Oseltamivir

Co-administration of this compound and oseltamivir has been shown to exhibit significant synergy. The volume of synergy, a quantitative measure of the degree of drug interaction, has been reported for this combination.

Drug CombinationCell LineSynergy Volume (µM²%) at 95% Confidence
This compound + OseltamivirMDCK36

Data from Basu A, et al. J Virol. 2014.

Signaling Pathway and Mechanism of Action

The synergistic effect of this compound and oseltamivir stems from their distinct and complementary mechanisms of action, targeting two different essential stages of the influenza virus life cycle.

G cluster_virus Influenza Virus Life Cycle cluster_host Host Cell Viral Entry Viral Entry Replication Replication Viral Entry->Replication Endosome Endosome Viral Entry->Endosome Budding & Release Budding & Release Replication->Budding & Release Nucleus Nucleus Replication->Nucleus Host Cell Membrane Host Cell Membrane Budding & Release->Host Cell Membrane This compound This compound This compound->Viral Entry Inhibits HA-mediated fusion Oseltamivir Oseltamivir Oseltamivir->Budding & Release Inhibits Neuraminidase

Caption: Dual inhibition of influenza virus by this compound and oseltamivir.

Experimental Protocols

In Vitro Synergy Protocol

This protocol details the methodology to assess the synergistic antiviral activity of this compound and oseltamivir in vitro using a plaque reduction assay.

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • TPCK-treated trypsin

  • Influenza A virus stock (e.g., A/Puerto Rico/8/34 H1N1)

  • This compound

  • Oseltamivir Carboxylate (active metabolite of oseltamivir)

  • Crystal Violet solution

  • Formalin (10%)

  • 96-well cell culture plates

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis A Seed MDCK cells in 96-well plates C Infect cells with influenza virus A->C B Prepare serial dilutions of this compound and Oseltamivir D Add drug combinations B->D C->D E Incubate and allow plaque formation D->E F Fix and stain plaques E->F G Quantify plaque reduction F->G H Analyze for synergy (MacSynergy II) G->H

Caption: Workflow for in vitro synergy testing.

  • Cell Culture:

    • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed 96-well plates with MDCK cells at a density that will result in a confluent monolayer on the day of infection.

  • Drug Preparation:

    • Prepare stock solutions of this compound and oseltamivir carboxylate in DMSO.

    • Create a checkerboard of serial dilutions for both drugs in infection medium (DMEM with 1 µg/ml TPCK-treated trypsin).

  • Virus Infection and Treatment:

    • Wash the confluent MDCK cell monolayers with PBS.

    • Infect the cells with influenza virus at a multiplicity of infection (MOI) that yields countable plaques.

    • After a 1-hour adsorption period, remove the virus inoculum and add the prepared drug combinations.

  • Plaque Assay:

    • Incubate the plates at 37°C for 48-72 hours to allow for plaque formation.

    • Fix the cells with 10% formalin.

    • Stain the cells with crystal violet solution and wash with water to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each drug combination compared to the virus control.

    • Analyze the data for synergy using a program such as MacSynergy II, which is based on the Bliss independence model.

In Vivo Synergy Protocol (Mouse Model)

This protocol outlines a method to evaluate the synergistic efficacy of this compound and oseltamivir in a lethal influenza virus infection mouse model.

  • BALB/c mice (6-8 weeks old)

  • Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 H1N1)

  • This compound formulated for in vivo administration

  • Oseltamivir phosphate formulated for oral gavage

  • Vehicle control

  • Anesthesia (e.g., isoflurane)

G cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint A Intranasal infection of mice with influenza virus B Administer this compound, Oseltamivir, or combination A->B C Monitor body weight and survival daily B->C D Determine lung viral titers at specific time points C->D

Caption: Workflow for in vivo synergy testing in a mouse model.

  • Animal Acclimatization and Infection:

    • Acclimatize BALB/c mice for at least one week before the experiment.

    • Lightly anesthetize the mice and intranasally infect them with a lethal dose of mouse-adapted influenza virus.

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound alone, oseltamivir alone, and this compound + oseltamivir combination).

    • Initiate treatment at a specified time post-infection (e.g., 4 or 24 hours).

    • Administer drugs at predetermined doses and schedules (e.g., twice daily for 5 days).

  • Monitoring and Endpoints:

    • Monitor the mice daily for changes in body weight and survival for at least 14 days post-infection.

    • At specific time points (e.g., day 3 and day 6 post-infection), euthanize a subset of mice from each group to collect lung tissue for viral titer determination via plaque assay or TCID₅₀.

  • Data Analysis:

    • Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

    • Compare body weight changes and lung viral titers between groups using appropriate statistical tests (e.g., ANOVA).

    • Evaluate synergy based on a significant improvement in survival, reduction in weight loss, and/or decrease in lung viral titers in the combination group compared to the monotherapy groups.

Conclusion

The co-administration of this compound and oseltamivir represents a promising therapeutic strategy against influenza virus infections. The distinct mechanisms of action of these two agents result in a synergistic antiviral effect, which may lead to improved clinical outcomes and a reduced risk of antiviral resistance. The protocols provided herein offer a framework for the continued investigation and development of this combination therapy.

References

Application Note: Elucidating the MBX2329-Hemagglutinin Interaction Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral surface glycoprotein, hemagglutinin (HA), is a prime target for antiviral drug development as it mediates the initial stages of viral entry into host cells. MBX2329 is a small molecule inhibitor that has been identified as a potent entry inhibitor of a broad spectrum of influenza A viruses, including pandemic and highly pathogenic strains.[1][2][3] Mechanistic studies suggest that this compound binds to the stem region of the HA trimer, thereby inhibiting the conformational changes required for membrane fusion.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile biophysical technique for characterizing protein-ligand interactions at an atomic level. It allows for the determination of binding affinity, identification of the binding interface, and elucidation of conformational changes upon ligand binding. This application note provides detailed protocols for utilizing various NMR techniques, including WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy), Saturation Transfer Difference (STD) NMR, and Chemical Shift Perturbation (CSP) analysis, to study the interaction between this compound and influenza hemagglutinin.

Signaling Pathway and Experimental Workflow

The interaction of this compound with HA prevents the conformational changes necessary for viral fusion with the endosomal membrane, thereby inhibiting viral entry. This ultimately blocks the release of the viral genome into the host cell cytoplasm and subsequent replication.

HA-Mediated Viral Entry and Inhibition by this compound cluster_0 Viral Entry Pathway cluster_1 Inhibition by this compound Virus Influenza Virus (with HA) Receptor Host Cell Receptor (Sialic Acid) Virus->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Fusion Membrane Fusion Endosome->Fusion pH-dependent conformational change of HA Release Viral Genome Release Fusion->Release Replication Viral Replication Release->Replication This compound This compound HA_Stem HA Stem Region This compound->HA_Stem Binding NoFusion Inhibition of Conformational Change HA_Stem->NoFusion NoFusion->Fusion

Caption: Inhibition of HA-mediated viral entry by this compound.

The general workflow for studying the this compound-HA interaction using NMR spectroscopy involves sample preparation, data acquisition, and data analysis.

NMR Experimental Workflow for this compound-HA Interaction cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis P1 Recombinant HA Expression & Purification S1 NMR Sample Preparation (Buffer, D2O) P1->S1 L1 This compound Synthesis & Purification L1->S1 A1 1D Proton NMR of Ligand S1->A1 A2 WaterLOGSY / STD NMR S1->A2 A3 2D 1H-15N HSQC of Protein (Titration with this compound) S1->A3 D1 Binding Confirmation (WaterLOGSY/STD) A1->D1 A2->D1 D2 Epitope Mapping (STD Intensities) A2->D2 D3 Binding Site Mapping & Kd (Chemical Shift Perturbation) A3->D3

Caption: General workflow for NMR studies of this compound-HA interaction.

Data Presentation

Quantitative data from NMR experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: WaterLOGSY and STD NMR Results for this compound Binding to HA

This compound ProtonWaterLOGSY SignalSTD Signal IntensityRelative STD Enhancement (%)
H1PositiveObserved100
H2PositiveObserved85
H3PositiveObserved60
H4PositiveObserved45
H5PositiveNot Observed0
Control LigandNegativeNot Observed0

Note: This table is a template. The relative STD enhancement is calculated by setting the proton with the strongest STD signal to 100%.

Table 2: Chemical Shift Perturbation Data for HA upon this compound Binding

HA ResidueΔδ (ppm) ¹HΔδ (ppm) ¹⁵NCombined Δδ (ppm)
Val-550.120.350.15
Ile-580.080.210.09
Gly-720.150.450.18
Trp-730.210.600.25
............

Note: This table is a template. The combined chemical shift perturbation (Δδ) is calculated using the formula: Δδ = √[(ΔδH)² + (α * ΔδN)²], where α is a weighting factor (typically ~0.2).

Table 3: Binding Affinity (Kd) Determination from NMR Titration

NMR MethodDissociation Constant (Kd)
Chemical Shift Perturbatione.g., 5.2 ± 0.5 µM
STD Titratione.g., 6.8 ± 1.2 µM

Note: This table is a template to be populated with experimentally determined values.

Experimental Protocols

Protocol 1: WaterLOGSY and STD NMR for Binding Confirmation and Epitope Mapping

Objective: To confirm the binding of this compound to HA and to identify the protons of this compound that are in close proximity to the protein surface.

Materials:

  • Recombinant influenza hemagglutinin (HA)

  • This compound

  • NMR Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, pH 8.2

  • Deuterium oxide (D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of recombinant HA at a concentration of 100 µM in NMR buffer.

    • Prepare a stock solution of this compound at a concentration of 1 mM in a compatible solvent (e.g., d₆-DMSO).

    • For the NMR sample, prepare a final volume of 500 µL containing 10 µM HA and 100 µM this compound in NMR buffer with 10% D₂O.

    • Prepare a control sample containing only 100 µM this compound in the same buffer.

  • NMR Data Acquisition:

    • Acquire all spectra on a high-field NMR spectrometer (e.g., 900 MHz) equipped with a cryogenic probe at 25°C.

    • 1D Proton NMR: Acquire a standard 1D proton spectrum of the control this compound sample for reference.

    • WaterLOGSY:

      • Use a standard WaterLOGSY pulse sequence with water suppression (e.g., using excitation sculpting).

      • Acquire a WaterLOGSY spectrum for the sample containing both HA and this compound.

      • Acquire a control WaterLOGSY spectrum for the sample containing only this compound.

    • STD NMR:

      • Acquire an on-resonance spectrum by selectively saturating a region of the protein spectrum where no ligand signals are present (e.g., -0.5 to 0.5 ppm).

      • Acquire an off-resonance spectrum by irradiating a frequency far from any protein or ligand signals (e.g., 30 ppm).

      • The STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis:

    • WaterLOGSY: In the spectrum of the HA-MBX2329 mixture, positive NOE signals for this compound protons indicate binding. Non-binding compounds will show negative NOE signals.

    • STD NMR: The presence of signals in the STD spectrum confirms binding. The relative intensities of the STD signals for different this compound protons provide information about their proximity to the HA surface. Normalize the STD intensities to identify the binding epitope.

Protocol 2: Chemical Shift Perturbation (CSP) for Binding Site Mapping and Affinity Determination

Objective: To identify the amino acid residues of HA involved in the interaction with this compound and to determine the dissociation constant (Kd) of the interaction.

Materials:

  • ¹⁵N-labeled recombinant influenza hemagglutinin (HA)

  • This compound

  • NMR Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, pH 7.4

  • Deuterium oxide (D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of ¹⁵N-labeled HA at a concentration of 200 µM in NMR buffer with 10% D₂O.

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in the same NMR buffer (with a small amount of co-solvent if necessary, ensuring the final concentration of the co-solvent is constant across all samples).

    • Prepare a series of NMR samples with a constant concentration of ¹⁵N-labeled HA (e.g., 100 µM) and increasing concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400, 800 µM).

  • NMR Data Acquisition:

    • Acquire a series of 2D ¹H-¹⁵N HSQC spectra for each titration point on a high-field NMR spectrometer at a constant temperature.

  • Data Analysis:

    • Process and overlay the ¹H-¹⁵N HSQC spectra from the titration series.

    • Identify and track the chemical shift changes for each assigned backbone amide resonance of HA upon addition of this compound.

    • Calculate the combined chemical shift perturbation (Δδ) for each residue.

    • Map the residues with significant chemical shift perturbations onto the three-dimensional structure of HA to identify the binding site.

    • Plot the chemical shift changes as a function of the this compound concentration for a set of significantly perturbed residues.

    • Fit the binding isotherms to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

References

Troubleshooting & Optimization

MBX2329 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for the influenza virus inhibitor, MBX2329.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?

A1: this compound is a lipophilic compound with poor aqueous solubility. For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at a high concentration, up to 250 mg/mL; however, this may require sonication to fully dissolve.[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous media for my in vitro assay. How can I prevent this?

A2: This phenomenon, often called "solvent shock," is common with poorly soluble compounds. Here are several strategies to mitigate precipitation:

  • Pre-warm the medium: Ensure your cell culture medium or aqueous buffer is pre-warmed to your experimental temperature (e.g., 37°C) before adding the compound.

  • Modify the dilution method: Instead of adding the concentrated stock directly into the full volume of medium, try serial dilutions. Alternatively, add the stock solution to a smaller, rapidly mixing volume of medium before bringing it to the final volume. This helps to avoid localized high concentrations that can initiate precipitation.

  • Use a co-solvent system: For particularly challenging situations, incorporating a biocompatible co-solvent or surfactant into your final formulation can help maintain solubility. See the tables below for recommended formulations for in vivo studies, which can be adapted for in vitro use with appropriate cell viability controls.[2]

  • Test solubility limits: Before your main experiment, perform a simple solubility test by preparing a series of dilutions of this compound in your specific cell culture medium. Incubate at the experimental temperature and visually inspect for precipitation after a relevant time period.

Q3: I need to prepare this compound for in vivo animal studies. What are the recommended vehicle formulations?

A3: Several vehicle formulations have been established to achieve a clear solution of this compound at a concentration of at least 2.08 mg/mL.[1][2] The choice of vehicle will depend on your specific animal model and administration route. It is recommended to prepare these formulations fresh on the day of use.

Q4: What is the general procedure for preparing an in vivo formulation of this compound?

A4: The general procedure involves first preparing a concentrated stock solution in DMSO and then sequentially adding the other components of the vehicle. For example, to prepare the formulation with PEG300 and Tween-80, you would first dissolve this compound in DMSO, then add the PEG300 and mix, followed by the Tween-80 and mixing, and finally adding the saline to reach the final volume.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Data Presentation: Solubility of this compound

In Vitro Solubility
SolventConcentrationNotes
DMSO250 mg/mL (880.78 mM)Requires sonication.
In Vivo Formulations

The following formulations have been shown to yield a clear solution of this compound.

Formulation ComponentsVolumetric RatioFinal Solubility
DMSO / PEG300 / Tween-80 / Saline10% / 40% / 5% / 45%≥ 2.08 mg/mL (7.33 mM)
DMSO / 20% SBE-β-CD in Saline10% / 90%≥ 2.08 mg/mL (7.33 mM)
DMSO / Corn Oil10% / 90%≥ 2.08 mg/mL (7.33 mM)

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

This protocol provides a general guideline for preparing this compound for use in cell-based assays, such as a plaque reduction assay.

  • Prepare a 10 mM Stock Solution:

    • Weigh out the required amount of this compound powder.

    • Add 100% DMSO to achieve a 10 mM concentration.

    • Vortex and sonicate the solution in a water bath until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stored at -80°C, the solution is stable for up to 6 months.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the medium is consistent across all experimental conditions and does not exceed a level toxic to the cells (typically <0.5%).

    • Visually inspect the final working solutions for any signs of precipitation before adding them to the cells.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add 100% DMSO (to 10 mM) weigh->add_dmso dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serially Dilute Stock in Warmed Media thaw->dilute prewarm Pre-warm Media to 37°C prewarm->dilute inspect Inspect for Precipitation dilute->inspect add_to_cells Add to Cells inspect->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

Signaling Pathway Diagram

Influenza Virus Entry and Inhibition by this compound

This compound is an entry inhibitor that targets the influenza virus hemagglutinin (HA) protein. It prevents the conformational changes in HA that are necessary for the fusion of the viral and endosomal membranes, thereby blocking the release of the viral genome into the host cell cytoplasm.

The diagram below illustrates the key steps of HA-mediated viral entry and the point of intervention by this compound.

Influenza_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_endosome Endosome Virus Influenza Virus Receptor Sialic Acid Receptor Virus->Receptor 1. Binding Virus_Endosome Virus in Endosome Receptor->Virus_Endosome 2. Endocytosis Acidification Endosome Acidification (Low pH) Virus_Endosome->Acidification 3. Trafficking HA_Conformation HA Conformational Change Acidification->HA_Conformation 4. Trigger Membrane_Fusion Membrane Fusion HA_Conformation->Membrane_Fusion 5. Fusion Peptide Insertion vRNP_Release Viral Ribonucleoprotein (vRNP) Release Membrane_Fusion->vRNP_Release 6. Pore Formation Cytoplasm Cytoplasm Replication Viral Replication vRNP_Release->Replication 7. Genome Release This compound This compound This compound->HA_Conformation Inhibits

Caption: Influenza HA-mediated entry and this compound inhibition.

References

Technical Support Center: Investigating Influenza Virus Resistance to MBX2329

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and resources for investigating the potential for influenza A virus to develop resistance to MBX2329, a novel hemagglutinin (HA) stem-targeting inhibitor. As direct published data on this compound resistance is limited, this document outlines established methodologies and provides illustrative data based on known resistance mechanisms to other HA stem inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might resistance develop?

A: this compound is a small molecule inhibitor that targets the highly conserved stem region of the influenza A virus hemagglutinin (HA) protein.[1] By binding to this region, it prevents the low pH-induced conformational changes in HA that are essential for the fusion of the viral envelope with the endosomal membrane, thereby blocking viral entry into the host cell.[1] Resistance to this compound is hypothesized to arise from amino acid substitutions in the HA protein that either directly prevent the binding of the inhibitor or allosterically alter the HA structure to overcome the inhibitory effect, while still allowing the fusion process to occur.

Q2: We are not observing any resistant variants after multiple passages with this compound. What could be the reason?

A: Several factors could contribute to this:

  • High Genetic Barrier to Resistance: The HA stem is a highly conserved region critical for viral function. Mutations in this area may be deleterious to the virus, resulting in a high genetic barrier to the development of viable, resistant variants.

  • Insufficient Drug Pressure: The concentration of this compound used for selection may be too low to select for resistant mutants, or too high, leading to complete inhibition of viral replication without allowing for the emergence of resistant subpopulations. A dose-escalation strategy is often most effective.

  • Limited Viral Diversity: The initial viral population used for the selection experiments may lack the necessary genetic diversity for resistant mutants to arise.

  • Choice of Virus Strain: The genetic background of the influenza strain used can influence the propensity for resistance development.

Q3: How can we confirm that a selected mutation in the HA gene is responsible for this compound resistance?

A: The gold-standard method is to use reverse genetics.[2][3][4] This involves introducing the specific mutation(s) of interest into a wild-type influenza virus background using a plasmid-based system. The resulting recombinant virus, carrying only the desired mutation(s), can then be tested for its susceptibility to this compound in a plaque reduction assay or other antiviral assays. A significant increase in the EC50 value compared to the wild-type virus confirms the role of the mutation in conferring resistance.

Q4: Can we expect cross-resistance between this compound and other influenza antivirals?

A: Due to its unique mechanism of action targeting the HA stem, cross-resistance with neuraminidase inhibitors (e.g., oseltamivir) or M2 ion channel blockers is unlikely. However, cross-resistance with other HA stem-targeting inhibitors could be possible if they share overlapping binding sites or if the resistance mutations have a broader impact on the conformational dynamics of the HA stem.

Troubleshooting Guides

Problem 1: High variability in EC50 values from plaque reduction assays.
Possible Cause Troubleshooting Step
Inconsistent Virus Input Ensure that the multiplicity of infection (MOI) is consistent across all wells and experiments. Re-titer the viral stock before each experiment.
Cell Monolayer Variability Seed cells at a consistent density to ensure a uniform monolayer at the time of infection. Visually inspect plates before infection.
Compound Instability Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Pipetting Errors Use calibrated pipettes and change tips between dilutions to ensure accuracy.
Problem 2: Failure to rescue recombinant virus using reverse genetics.
Possible Cause Troubleshooting Step
Poor Plasmid Quality Verify the integrity and sequence of all eight viral gene plasmids and the protein expression plasmids.
Suboptimal Transfection Efficiency Optimize the transfection protocol, including the ratio of plasmid DNA to transfection reagent and the cell confluency at the time of transfection.
Lethal Mutation The introduced mutation may be lethal to the virus. If possible, attempt to rescue the virus in a cell line that may complement the defect, or re-evaluate the target mutation.

Quantitative Data Summary

Disclaimer: The following data is illustrative and based on hypothetical resistance scenarios for this compound, informed by data from other HA stem-targeting inhibitors. This is intended to serve as a template for data presentation.

Influenza A Virus Strain Putative HA Mutation Fold Increase in EC50 vs. Wild-Type *Experimental System
A/California/04/2009 (H1N1)HA2: I45M~15-foldMDCK cells
A/California/04/2009 (H1N1)HA1: T318I~8-foldMDCK cells
A/Victoria/3/75 (H3N2)HA2: E77K~25-foldA549 cells
A/Victoria/3/75 (H3N2)HA2: I45M + E77K>100-foldA549 cells

*EC50 values determined by plaque reduction assay.

Experimental Protocols

In Vitro Selection of this compound-Resistant Influenza Virus

This protocol describes a method for generating drug-resistant influenza viruses by serial passage in cell culture with increasing concentrations of this compound.

  • Cell Preparation: Seed Madin-Darby Canine Kidney (MDCK) cells in T-25 flasks to achieve 90-95% confluency on the day of infection.

  • Initial Infection: Infect the MDCK cell monolayer with wild-type influenza A virus at a low multiplicity of infection (MOI) of 0.001 in the presence of this compound at a concentration equal to the EC50 value.

  • Virus Amplification: Incubate the infected cells at 37°C until a significant cytopathic effect (CPE) is observed (typically 48-72 hours).

  • Harvest and Titer: Harvest the supernatant, clarify by low-speed centrifugation, and determine the viral titer using a plaque assay.

  • Serial Passage: Use the harvested virus to infect fresh MDCK cell monolayers. For each subsequent passage, double the concentration of this compound.

  • Monitoring Resistance: At regular passage intervals (e.g., every 2-3 passages), determine the EC50 of the viral population to this compound using a plaque reduction assay.

  • Sequencing: Once a significant increase in the EC50 is observed, extract viral RNA from the supernatant and perform Sanger or next-generation sequencing of the HA gene to identify potential resistance mutations.

Plaque Reduction Assay for Determining this compound Susceptibility

This assay quantifies the inhibitory effect of this compound on influenza virus replication.

  • Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in virus infection medium.

  • Virus Infection: Dilute the virus stock to a concentration that will produce 50-100 plaques per well. Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

  • Inoculation: Remove the growth medium from the MDCK cells, wash with PBS, and inoculate the cells with the virus-compound mixture.

  • Adsorption: Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., Avicel or agarose) containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration relative to the no-drug control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.

Visualizations

experimental_workflow cluster_selection In Vitro Resistance Selection cluster_characterization Characterization of Resistant Virus start Wild-Type Virus Stock passage1 Infect MDCK cells + this compound (1x EC50) start->passage1 passage_n Serial Passages with Increasing [this compound] passage1->passage_n harvest Harvest Resistant Virus Pool passage_n->harvest sequencing Viral RNA Extraction & HA Gene Sequencing harvest->sequencing Identify mutations phenotype Plaque Reduction Assay (Determine new EC50) harvest->phenotype Confirm resistance genotype_phenotype Reverse Genetics (Confirm causative mutation) sequencing->genotype_phenotype Introduce mutation phenotype->genotype_phenotype

Caption: Workflow for generating and characterizing this compound-resistant influenza virus.

mechanism_of_action cluster_virus Influenza Virus cluster_cell Host Cell HA Hemagglutinin (HA) (Pre-fusion conformation) HA_stem HA Stem Region fusion HA Conformational Change & Membrane Fusion HA_stem->fusion Low pH Trigger no_fusion Fusion Blocked HA_stem->no_fusion Stabilizes pre-fusion state resistance_mutation Resistance Mutation in HA Stem endosome Endosome (Acidic pH) This compound This compound This compound->HA_stem Binds to fusion->endosome Viral Genome Release resistance_mutation->fusion Allows fusion despite This compound presence

Caption: Mechanism of this compound action and resistance.

References

Technical Support Center: Identifying MBX2329 Resistance Mutations in Influenza HA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying MBX2329 resistance mutations in the influenza hemagglutinin (HA) protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of influenza A virus that specifically targets the hemagglutinin (HA) protein, a crucial component for viral entry into host cells.[1][2][3] It functions by binding to the highly conserved stem region of HA, thereby preventing the conformational changes necessary for the fusion of the viral and endosomal membranes.[4] This inhibition of HA-mediated fusion effectively blocks the virus from releasing its genetic material into the host cell and initiating replication.

Q2: Which influenza A subtypes are sensitive to this compound?

This compound has demonstrated potent inhibitory activity against a broad spectrum of influenza A viruses, particularly those belonging to Group 1 HA subtypes, which include H1N1 and H5N1.[1] It has been shown to be effective against various strains, including the 2009 pandemic H1N1 virus and oseltamivir-resistant H1N1 strains.

Q3: What are the known HA mutations that confer resistance to this compound?

Initial studies using a pseudovirus model with H5 HA have identified two key mutations that reduce the susceptibility to this compound. These mutations are:

  • K51A in the HA1 subunit

  • G16A in the HA2 subunit

Further research is ongoing to identify a broader range of resistance mutations across different influenza A subtypes.

Q4: How can I determine if my virus isolate has developed resistance to this compound?

Resistance to this compound can be assessed through a combination of phenotypic and genotypic assays.

  • Phenotypic Assays: A plaque reduction assay can be performed to determine the 50% inhibitory concentration (IC50) of this compound against your viral isolate. A significant increase in the IC50 value compared to the wild-type virus suggests the development of resistance.

  • Genotypic Assays: The HA gene of the suspected resistant virus can be sequenced to identify mutations. Comparing the HA sequence to that of the wild-type virus can reveal amino acid substitutions that may be responsible for the resistant phenotype.

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during experiments to identify this compound resistance.

Problem Possible Cause(s) Recommended Solution(s)
No plaques are forming in the plaque assay, even in the no-drug control. 1. Incorrect virus titer. 2. MDCK cells are not healthy or are at the wrong confluency. 3. Inactivation of the virus stock.1. Re-titer your virus stock to ensure an appropriate multiplicity of infection (MOI). 2. Ensure MDCK cells are healthy, actively dividing, and form a confluent monolayer (95-100%) before infection. Use cells that have been passaged 2-3 times after thawing. 3. Avoid repeated freeze-thaw cycles of the virus stock.
High variability in plaque numbers between replicate wells. 1. Inconsistent pipetting of the virus inoculum. 2. Uneven cell monolayer. 3. "Edge effect" in the multi-well plate.1. Ensure thorough mixing of the virus dilution before adding to the cells. Use fresh pipette tips for each dilution and well. 2. Make sure the cell suspension is homogenous before seeding the plate. 3. To minimize evaporation, fill all wells of the plate with liquid, even those not being used for the experiment.
No resistant colonies are emerging after multiple passages with this compound. 1. The starting concentration of this compound is too high, leading to complete inhibition of viral replication. 2. Insufficient number of passages. 3. Low mutation rate of the virus strain.1. Start the selection with a sub-inhibitory concentration of this compound (e.g., at or slightly below the IC50). 2. Continue passaging for an extended period, as resistance mutations may arise stochastically. 3. Consider using a virus strain known to have a higher mutation rate or use a mutagen to increase the mutation frequency.
Multiple mutations are identified in the HA gene after sequencing, making it difficult to pinpoint the resistance-conferring mutation. 1. Random mutations accumulating during viral passage. 2. The resistant phenotype may be due to a combination of mutations.1. Sequence the HA gene from multiple independent resistant clones to identify common mutations. 2. Use reverse genetics (site-directed mutagenesis) to introduce individual mutations into a wild-type background and then test the phenotype of each mutant to confirm its role in resistance.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) of this compound against various influenza A virus strains.

Influenza A Strain Subtype IC50 (µM)
A/PR/8/34H1N10.29 - 0.53
A/Florida/21/2008 (H275Y)H1N1 (Oseltamivir-resistant)0.29 - 0.53
A/Washington/10/2008H1N10.29 - 0.53
A/California/10/2009H1N1 (Pandemic)0.29 - 0.53
A/Hong Kong/156/97H5N15.9

Experimental Protocols

Plaque Reduction Assay for Determining this compound IC50

This protocol is adapted from standard influenza virus plaque assay procedures.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Virus stock of known titer

  • This compound

  • Avicel or Agarose for overlay

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer (95-100%) the following day. Incubate at 37°C with 5% CO2.

  • Virus Dilution: On the day of the assay, prepare serial dilutions of the influenza virus in serum-free DMEM.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.

  • Infection: Wash the MDCK cell monolayers with PBS. Infect the cells with the virus dilution for 1 hour at 37°C.

  • Treatment: After incubation, remove the virus inoculum and add the DMEM containing the different concentrations of this compound. Include a "no drug" control.

  • Overlay: Add an overlay of Avicel or low-melting-point agarose containing TPCK-trypsin.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin and then stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the no-drug control.

In Vitro Selection of this compound-Resistant Influenza Virus

Materials:

  • MDCK cells

  • Influenza virus stock

  • This compound

  • DMEM with TPCK-trypsin

Procedure:

  • Initial Infection: Infect a confluent monolayer of MDCK cells with the wild-type influenza virus in the presence of a sub-inhibitory concentration of this compound (e.g., IC50).

  • Harvest and Passage: When cytopathic effect (CPE) is observed, harvest the supernatant containing the virus. Use this supernatant to infect fresh MDCK cells, again in the presence of the same concentration of this compound.

  • Dose Escalation: If the virus continues to replicate well, gradually increase the concentration of this compound in subsequent passages.

  • Monitor for Resistance: At each passage, monitor for the emergence of a resistant phenotype by observing the ability of the virus to cause CPE in the presence of increasing concentrations of the inhibitor.

  • Isolate Resistant Virus: Once a virus population that can replicate in the presence of a high concentration of this compound is established, plaque-purify individual viral clones from this population.

  • Characterize Resistant Clones: Determine the IC50 of this compound for each purified clone and sequence the HA gene to identify mutations.

Sequencing of the Influenza HA Gene

Materials:

  • Viral RNA extraction kit

  • Reverse transcriptase

  • Primers specific for the HA gene

  • PCR amplification kit

  • DNA sequencing reagents and equipment

Procedure:

  • RNA Extraction: Extract viral RNA from the supernatant of infected cells using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the viral RNA using reverse transcriptase and a primer specific for the 3' end of the HA vRNA.

  • PCR Amplification: Amplify the full-length HA gene using PCR with high-fidelity DNA polymerase and primers flanking the HA coding region.

  • Sequencing: Sequence the purified PCR product using Sanger sequencing or next-generation sequencing (NGS) methods.

  • Sequence Analysis: Align the obtained HA sequence with the wild-type HA sequence to identify any amino acid substitutions.

Visualizations

MBX2329_Mechanism_of_Action cluster_virus Influenza Virus cluster_cell Host Cell Virus Virus HA Hemagglutinin (HA) Receptor Sialic Acid Receptor HA->Receptor 1. Binding Viral_Fusion Viral-Endosomal Membrane Fusion Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->Viral_Fusion 3. pH drop triggers HA conformational change Replication Viral Replication Viral_Fusion->Replication 4. Genome Release This compound This compound This compound->HA Inhibits

Caption: Mechanism of action of this compound on influenza virus entry.

Resistance_Identification_Workflow Start Start: Wild-type Influenza Virus Passage 1. Serial Passage in MDCK cells with increasing [this compound] Start->Passage Resistant_Population 2. Emergence of a Resistant Virus Population Passage->Resistant_Population Plaque_Purify 3. Plaque Purify Individual Viral Clones Resistant_Population->Plaque_Purify Phenotypic_Assay 4a. Phenotypic Analysis: Plaque Reduction Assay (IC50) Plaque_Purify->Phenotypic_Assay Genotypic_Assay 4b. Genotypic Analysis: HA Gene Sequencing Plaque_Purify->Genotypic_Assay Compare_IC50 5a. Compare IC50 to Wild-type Phenotypic_Assay->Compare_IC50 Identify_Mutations 5b. Identify HA Mutations Genotypic_Assay->Identify_Mutations Confirm_Resistance 6. Confirm Resistance-Conferring Mutation via Reverse Genetics Compare_IC50->Confirm_Resistance Identify_Mutations->Confirm_Resistance End End: Identified Resistance Mutation Confirm_Resistance->End

Caption: Experimental workflow for identifying this compound resistance mutations.

References

Technical Support Center: Overcoming MBX2329 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling MBX2329 and avoiding precipitation in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the influenza A virus.[1][2][3] It specifically targets the viral protein hemagglutinin (HA), which is crucial for the virus's entry into host cells.[1][2] By binding to the stem region of HA, this compound inhibits the conformational changes in the protein that are necessary for the fusion of the viral envelope with the host cell's endosomal membrane. This blockage of membrane fusion prevents the release of the viral genome into the host cell, thereby halting the infection process.

Q2: I observed precipitation when I diluted my this compound stock solution in an aqueous buffer. What could be the cause?

A2: Precipitation of poorly water-soluble compounds like this compound in aqueous buffers is a common issue. Several factors can contribute to this:

  • Low Aqueous Solubility: this compound is inherently poorly soluble in water. Diluting a concentrated stock (likely in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution as it exceeds its solubility limit in the final mixture.

  • Solvent Shock: Rapidly adding the DMSO stock to the aqueous buffer can create localized areas of high supersaturation, leading to immediate precipitation. This is often referred to as "solvent shock."

  • pH of the Buffer: The solubility of many compounds is pH-dependent. If the pH of your aqueous buffer is not optimal for this compound's solubility, it can lead to precipitation.

  • Buffer Composition: Certain salts or other components in your buffer system could interact with this compound and reduce its solubility.

  • Temperature: Temperature can affect solubility. A decrease in temperature upon mixing could lower the solubility of this compound.

  • Concentration: The final concentration of this compound in the aqueous solution may simply be too high to remain dissolved.

Q3: Are there any recommended solvents for preparing a stock solution of this compound?

A3: Yes, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound. It is possible to dissolve this compound in DMSO at a concentration of 10 mM. For higher concentrations, sonication may be required.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.

Initial Steps: Proper Dissolution and Dilution Technique
  • Prepare a Concentrated Stock in 100% DMSO: Start by preparing a high-concentration stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution if precipitation occurs during preparation.

  • Use a Stepwise Dilution Method: To avoid "solvent shock," do not add the DMSO stock directly to your final aqueous buffer in one step. Instead, perform a serial dilution, gradually increasing the proportion of the aqueous component.

  • Add Stock Solution to Buffer, Not Vice-Versa: When making the final dilution, slowly add the this compound stock solution to the aqueous buffer while vortexing or stirring. This helps to rapidly disperse the compound and avoid localized high concentrations.

Troubleshooting Decision Tree

If you are still observing precipitation after following the initial steps, use the following decision tree to identify and resolve the issue.

G start Precipitation Observed check_concentration Is the final concentration of this compound too high? start->check_concentration lower_concentration Lower the final concentration and repeat the experiment. check_concentration->lower_concentration Yes check_solvent Is the percentage of organic co-solvent (e.g., DMSO) in the final solution too low? check_concentration->check_solvent No increase_solvent Increase the final concentration of the organic co-solvent (e.g., up to 1-5% DMSO if tolerated by the assay). check_solvent->increase_solvent Yes use_excipients Consider using solubility-enhancing excipients. check_solvent->use_excipients No excipient_options Options: - Cyclodextrins (e.g., SBE-β-CD) - Surfactants (e.g., Tween-80) - Polymers (e.g., PEG300) use_excipients->excipient_options adjust_ph Have you optimized the pH of your aqueous buffer? use_excipients->adjust_ph ph_optimization Test a range of pH values to find the optimal solubility for this compound. adjust_ph->ph_optimization No final_check Still observing precipitation? adjust_ph->final_check Yes consult Consult further literature or a formulation scientist. final_check->consult

Caption: Troubleshooting decision tree for this compound precipitation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Weight 283.84 g/mol
Molecular Formula C₁₆H₂₆ClNO
IC₅₀ (Influenza A H1N1 strains) 0.3 to 5.9 µM
CC₅₀ (MDCK cells) >100 µM
Solubility in DMSO 10 mM
Solubility in formulated vehicle ≥ 2.08 mg/mL (7.33 mM)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the tube vigorously until the powder is completely dissolved.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Solubilization of this compound in an Aqueous Formulation for In Vivo Use

This protocol is adapted from a commercially available formulation.

  • Objective: To prepare a clear, aqueous solution of this compound for experimental use.

  • Materials:

    • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile tubes

  • Procedure:

    • In a sterile tube, add 10% of the final volume from the this compound DMSO stock solution.

    • Add 40% of the final volume of PEG300 to the tube and mix thoroughly.

    • Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.

    • Add 45% of the final volume of saline and mix well.

    • The final solution should be clear. This formulation can achieve a solubility of at least 2.08 mg/mL (7.33 mM).

Visualizations

Signaling Pathway: Influenza Virus Entry and Inhibition by this compound

G cluster_virus Influenza Virus cluster_cell Host Cell virus Virus Particle cell_surface Cell Surface Receptor (Sialic Acid) virus->cell_surface 1. Attachment ha Hemagglutinin (HA) fusion_block Membrane Fusion Blocked ha->fusion_block endosome Endosome cell_surface->endosome 2. Endocytosis endosome->fusion_block 3. Low pH triggers HA conformational change cytoplasm Cytoplasm nucleus Nucleus cytoplasm->nucleus Viral Replication Blocked This compound This compound This compound->ha Binds to HA stem fusion_block->cytoplasm 4. Viral Genome Release Prevented

Caption: Influenza virus entry pathway and the inhibitory action of this compound.

Experimental Workflow: Solubilizing this compound

G start Start weigh Weigh this compound Powder start->weigh add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock dilute Slowly add stock to buffer while vortexing stock->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute final_solution Final Working Solution dilute->final_solution end End final_solution->end

Caption: Workflow for preparing an this compound working solution.

References

Technical Support Center: Improving the In Vivo Stability of MBX2329

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MBX2329. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the in vivo stability of this promising influenza virus inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are intended to provide insights and practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a small molecule inhibitor of the influenza virus hemagglutinin (HA) protein.[1][2] It functions by specifically inhibiting HA-mediated viral entry into host cells.[1][2] this compound has demonstrated potent antiviral activity against a variety of influenza A virus strains, including oseltamivir-resistant strains and highly pathogenic avian influenza (HPAI) A/H5N1.[3] It is characterized as an aminoalkyl phenol ether.

Q2: I am observing lower than expected in vivo efficacy with this compound despite good in vitro potency. Could this be related to its stability?

A2: Yes, a discrepancy between in vitro potency and in vivo efficacy is often attributable to pharmacokinetic challenges, including poor in vivo stability. While this compound is a potent inhibitor of viral entry in vitro, its effectiveness in a living system depends on its ability to reach the site of infection at a sufficient concentration and for an adequate duration. Rapid metabolism or clearance can significantly reduce its bioavailability and, consequently, its therapeutic effect.

Q3: What are the likely metabolic liabilities of this compound based on its chemical structure?

A3: this compound is an aminoalkyl phenol ether. Molecules with this scaffold can be susceptible to several metabolic transformations. The primary sites for metabolism are likely the phenol group, the ether linkage, and the alkylamino moiety. Phenolic compounds are known to undergo conjugation reactions, such as glucuronidation and sulfation, which increase their water solubility and facilitate rapid excretion. Additionally, the ether bond can be a target for oxidative cleavage by cytochrome P450 enzymes.

Q4: What are the general strategies to improve the in vivo stability of a small molecule like this compound?

A4: There are two main approaches to enhance the in vivo stability of a compound:

  • Structural Modification: This involves altering the chemical structure of the molecule to block or slow down metabolic pathways. Common strategies include:

    • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the chemical bond, slowing down metabolism.

    • Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties but is more resistant to metabolism.

    • Introduction of Steric Hindrance: Adding bulky groups near a metabolic hotspot can physically block the approach of metabolic enzymes.

  • Formulation Strategies: This approach focuses on protecting the molecule from metabolic degradation or enhancing its absorption. Examples include:

    • Encapsulation: Using carriers like liposomes or nanoparticles to shield the drug from metabolic enzymes.

    • Co-administration with Metabolic Inhibitors: Administering the drug with a compound that inhibits the activity of specific metabolic enzymes.

    • Prodrugs: Modifying the drug into an inactive form that is converted to the active compound in vivo, potentially bypassing initial metabolic hurdles.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential in vivo stability issues with this compound.

Problem: Poor in vivo efficacy despite high in vitro activity.

Step 1: Assess In Vitro Metabolic Stability

  • Question: Have you determined the metabolic stability of this compound in liver microsomes or hepatocytes?

  • Action: If not, perform an in vitro metabolic stability assay using liver microsomes or hepatocytes from the relevant species (e.g., mouse, rat). This will provide an initial indication of how quickly the compound is metabolized.

  • Interpretation of Results:

    • High Clearance: If the compound is rapidly cleared in this assay, it suggests that hepatic metabolism is a likely cause of poor in vivo stability.

    • Low Clearance: If the compound is stable, the issue may lie with other factors such as poor absorption, rapid excretion, or target engagement in the in vivo setting.

Step 2: Identify Metabolites

  • Question: Do you know the major metabolites of this compound?

  • Action: Perform metabolite identification studies using liver microsomes or hepatocytes and analyze the samples by LC-MS/MS.

  • Interpretation of Results: Identifying the structure of the major metabolites will reveal the "metabolic hotspots" on the molecule. This information is crucial for guiding structural modification efforts.

Step 3: Evaluate Pharmacokinetics in an Animal Model

  • Question: Have you conducted a pharmacokinetic (PK) study?

  • Action: Perform a PK study in an appropriate animal model (e.g., mouse) to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

  • Interpretation of Results:

    • Low Cmax and AUC: Suggests poor absorption or rapid first-pass metabolism.

    • Short Half-life: Indicates rapid clearance from the body.

Step 4: Implement Strategies to Improve Stability

  • Based on your findings, consider the following:

    • If rapid metabolism is confirmed, and metabolic hotspots are identified, consider synthesizing analogs of this compound with structural modifications to block these sites.

    • If poor absorption is suspected, explore different formulation strategies to enhance bioavailability.

Data Presentation

The following tables provide examples of how to structure quantitative data from in vivo stability and pharmacokinetic studies.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse1546.2
Rat2527.7
Human4017.3

Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Administration)

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½, h)
This compound1500.53001.2
This compound Analog A4501.012003.5
This compound Formulation B3000.59002.8

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

  • Preparation:

    • Thaw pooled liver microsomes (e.g., from human, mouse, or rat) on ice.

    • Prepare a 1 µM working solution of this compound in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the NADPH cofactor (1 mM).

  • Incubation:

    • Pre-warm the this compound solution and microsomal suspension to 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution to the microsome and compound mixture.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • Determine the half-life (t½) and calculate the intrinsic clearance (CLint).

Protocol 2: Mouse Pharmacokinetic Study

  • Animal Dosing:

    • Administer this compound to a cohort of mice at a specified dose (e.g., 10 mg/kg) via the desired route (e.g., oral gavage).

  • Blood Sampling:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples from a subset of animals.

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.

Visualizations

MBX2329_Metabolism Hypothetical Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound (Aminoalkyl Phenol Ether) O_Demethylation O-Demethylation This compound->O_Demethylation CYP450 Hydroxylation Hydroxylation of Alkyl Chain This compound->Hydroxylation CYP450 Ether_Cleavage Ether Bond Cleavage This compound->Ether_Cleavage CYP450 Glucuronidation Glucuronide Conjugate O_Demethylation->Glucuronidation UGTs Hydroxylation->Glucuronidation UGTs Sulfation Sulfate Conjugate Ether_Cleavage->Sulfation SULTs Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Hypothetical metabolic pathways for this compound.

InVivo_Stability_Workflow Experimental Workflow for Assessing In Vivo Stability start Start: Poor In Vivo Efficacy in_vitro_stability In Vitro Metabolic Stability (Microsomes/Hepatocytes) start->in_vitro_stability metabolite_id Metabolite Identification (LC-MS/MS) in_vitro_stability->metabolite_id pk_study Animal Pharmacokinetic Study metabolite_id->pk_study analysis Analyze Data: - Clearance Rate - Metabolic Hotspots - PK Parameters pk_study->analysis decision Root Cause Identified? analysis->decision structural_mod Structural Modification (e.g., Deuteration) decision->structural_mod Metabolism Issue formulation Formulation Development (e.g., Encapsulation) decision->formulation Absorption Issue re_evaluate Re-evaluate In Vivo Efficacy structural_mod->re_evaluate formulation->re_evaluate

Caption: Workflow for assessing and improving in vivo stability.

Troubleshooting_Flowchart Troubleshooting Poor In Vivo Stability of this compound start Low In Vivo Efficacy q1 Is In Vitro Metabolic Stability Low? start->q1 a1_yes Identify Metabolic Hotspots q1->a1_yes Yes a1_no Assess Permeability (e.g., Caco-2 assay) q1->a1_no No q2 Are Metabolites Identified? a1_yes->q2 q3 Is Permeability Low? a1_no->q3 a2_yes Design Analogs to Block Metabolism (e.g., Deuteration) q2->a2_yes Yes a2_no Perform Metabolite ID Studies q2->a2_no No a3_yes Improve Formulation (e.g., Nanoemulsion) q3->a3_yes Yes a3_no Investigate Other Factors (e.g., Target Engagement) q3->a3_no No

Caption: Decision tree for troubleshooting in vivo stability issues.

References

troubleshooting inconsistent results with MBX2329

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MBX2329. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and consistent results in experiments involving this potent influenza virus entry inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the influenza A virus.[1][2] It functions by specifically targeting the viral hemagglutinin (HA) protein.[1][2] Its mechanism of action involves binding to the stem region of the HA trimer, which prevents the conformational changes necessary for the fusion of the viral and endosomal membranes, thereby inhibiting viral entry into the host cell.[3]

Q2: Which influenza virus strains are inhibited by this compound?

A2: this compound is a broad-spectrum inhibitor of influenza A viruses, with potent activity against strains such as pandemic H1N1, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant H1N1 strains. It specifically inhibits influenza viruses with group 1 HA (H1 and H5 subtypes) and is less effective against viruses with group 2 HA (H3 and H7 subtypes).

Q3: How should I store and handle this compound?

A3: For optimal stability, this compound powder should be stored at 4°C, sealed and away from moisture. Stock solutions in a solvent such as DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture. It is advisable to minimize freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.

Q4: What are the recommended solvents for this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 250 mg/mL (880.78 mM), which may require ultrasonication to fully dissolve. For in vivo studies, specific formulations involving solvents like DMSO, PEG300, Tween-80, and saline, or SBE-β-CD in saline, or corn oil can be used to achieve a clear solution.

Q5: What are potential off-target effects of this compound?

A5: While this compound is designed to be a specific inhibitor of influenza HA, it is important to consider potential off-target effects in your experiments. Off-target effects can be compound-specific and may manifest as unexpected cellular toxicity or interference with other cellular pathways. It is recommended to include appropriate controls, such as testing the compound in the absence of the virus or against unrelated viruses, to assess for off-target effects.

Troubleshooting Guides

Inconsistent IC50 Values

Inconsistent half-maximal inhibitory concentration (IC50) values are a common challenge in antiviral research. The following table outlines potential causes and solutions to help you achieve more reproducible results with this compound.

Potential Cause Recommended Solution
Cellular Factors Maintain a consistent and low passage number for your cell lines. Ensure cells are healthy and seeded at a consistent density. Avoid over-confluence in culture flasks. Always use cells from the same parent flask for an experiment.
Viral Factors Use a consistent and well-characterized virus stock with a known titer. The Multiplicity of Infection (MOI) is a critical parameter; an MOI that is too high can narrow the dynamic range of the assay, while one that is too low may result in a weak signal.
Compound Handling Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure accurate and consistent pipetting, especially during serial dilutions. Use calibrated pipettes.
Assay Readout The choice of cytotoxicity or viral inhibition assay can influence the IC50 value. Different assays measure different biological endpoints (e.g., metabolic activity vs. membrane integrity). Ensure the chosen assay is appropriate for your experimental question and validate its performance.
Incubation Time The duration of compound exposure can affect the apparent IC50 value. Optimize and standardize the incubation time for your specific assay and cell line.
High Background or False Positives in Hemagglutination Inhibition (HAI) Assays

The HAI assay is a classical method to assess the inhibitory effect of compounds on virus-induced red blood cell (RBC) agglutination. High background or false positives can obscure your results.

Potential Cause Recommended Solution
Non-specific Agglutinins in Serum If using serum in your assay, it may contain non-specific agglutinins that cause RBCs to clump independently of the virus, leading to false-negative results. Treat serum with a receptor-destroying enzyme (RDE) to remove these inhibitors.
Incorrect Virus Concentration The amount of virus used in the HAI assay is critical. Too much virus can overwhelm the inhibitor, while too little can make inhibition difficult to detect. First, perform a hemagglutination (HA) assay to determine the virus titer and then use a standardized amount (typically 4 HA units) in your HAI assay.
RBC Quality The type and quality of red blood cells can impact the assay. Use fresh RBCs and ensure they are washed and resuspended properly.
Incorrect Incubation Time or Temperature Adhere to the specified incubation times and temperatures for each step of the assay, as variations can lead to incorrect interpretations.

Experimental Protocols

General Protocol for a Cell-Based Influenza Virus Inhibition Assay

This protocol provides a general framework for assessing the antiviral activity of this compound in a cell-based assay. Optimization for specific cell lines and virus strains is recommended.

  • Cell Seeding: Seed a suitable cell line (e.g., MDCK or A549) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that is toxic to the cells.

  • Infection: Pre-incubate the cells with the diluted this compound for a defined period (e.g., 1-2 hours) before adding the influenza virus at a predetermined MOI.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the virus and cell line (e.g., 24-72 hours).

  • Readout: Assess viral inhibition using a suitable method, such as:

    • Cytopathic Effect (CPE) Reduction Assay: Visually score the reduction in virus-induced cell death.

    • MTT or Resazurin Assay: Measure cell viability to quantify the protective effect of the compound.

    • Plaque Reduction Assay: Quantify the reduction in the number and size of viral plaques.

    • Immunofluorescence Assay: Stain for viral antigens to determine the percentage of infected cells.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound against various influenza A virus strains.

Virus StrainAssay TypeCell LineIC50 (µM)Reference
HIV/HA(H5)Pseudovirus NeutralizationA549IC90 of 8.6
A/PR/8/34 (H1N1)Plaque ReductionMDCK0.29 - 0.53
A/Florida/21/2008 (H1N1-H275Y)Plaque ReductionMDCK0.29 - 0.53
A/California/10/2009 (H1N1)Plaque ReductionMDCK0.29 - 0.53
Various H1 and H5 subtypesNot specifiedNot specified0.3 - 5.9

Visualizations

Signaling Pathway of this compound Action

MBX2329_Action Virus Virus Particle Receptor Sialic Acid Receptor Virus->Receptor HA Hemagglutinin (HA) (Prefusion Conformation) HA_Fusion_Blocked Fusion Blocked HA->HA_Fusion_Blocked Endosome Endosome Endosome->HA 3. Acidification (Low pH) Receptor->Endosome 2. Endocytosis This compound This compound HA_Stem HA Stem Region This compound->HA_Stem Binds to

Caption: Mechanism of action of this compound, an inhibitor of influenza virus entry.

Experimental Workflow for Troubleshooting Inconsistent IC50 Values

Troubleshooting_Workflow Start Inconsistent IC50 Results Check_Compound Verify this compound Stock Concentration & Storage Start->Check_Compound Decision1 Stock OK? Check_Compound->Decision1 Check_Cells Assess Cell Health, Passage Number & Density Decision2 Cells Consistent? Check_Cells->Decision2 Check_Virus Confirm Virus Titer & MOI Decision3 Virus Titer Correct? Check_Virus->Decision3 Check_Protocol Review Assay Protocol (Pipetting, Incubation Times) Decision4 Protocol Followed? Check_Protocol->Decision4 Decision1->Check_Cells Yes Action_Compound Prepare Fresh Stock from Powder Decision1->Action_Compound No Decision2->Check_Virus Yes Action_Cells Thaw New Vial of Cells, Standardize Seeding Decision2->Action_Cells No Decision3->Check_Protocol Yes Action_Virus Re-titer Virus Stock, Optimize MOI Decision3->Action_Virus No Action_Protocol Calibrate Pipettes, Standardize Procedure Decision4->Action_Protocol No End Consistent IC50 Results Decision4->End Yes Action_Compound->Check_Compound Action_Cells->Check_Cells Action_Virus->Check_Virus Action_Protocol->Check_Protocol

Caption: A logical workflow for troubleshooting inconsistent IC50 results.

Logical Relationships in Assay Variability

Assay_Variability cluster_sources Sources of Variability Variability Inconsistent Results Biological Biological Variability->Biological Technical Technical Variability->Technical Compound Compound-Related Variability->Compound Cell_Health Cell Health/ Passage Biological->Cell_Health Virus_Titer Virus Titer/ MOI Biological->Virus_Titer Pipetting Pipetting Errors Technical->Pipetting Incubation Incubation Time/Temp Technical->Incubation Readout Assay Readout Technical->Readout Solubility Solubility Issues Compound->Solubility Stability Stability/ Degradation Compound->Stability

Caption: Key factors contributing to variability in in vitro antiviral assays.

References

cytotoxicity of MBX2329 in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the influenza virus entry inhibitor, MBX2329.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound in common cell lines?

A1: this compound generally exhibits low cytotoxicity. The 50% cytotoxic concentration (CC50) has been determined to be greater than 100 μM in several commonly used cell lines, including Madin-Darby Canine Kidney (MDCK), human lung adenocarcinoma (A549), and human embryonic kidney (293T) cells. This low toxicity makes it a selective inhibitor for influenza virus research.

Q2: I am observing higher than expected cytotoxicity in my experiments. What could be the cause?

A2: If you are observing cytotoxicity at concentrations lower than 100 μM, consider the following factors:

  • Compound Solubility: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound can lead to inaccurate concentrations and potential cytotoxic effects.

  • Cell Health: Confirm that the cells used in the assay are healthy and within a low passage number. Stressed or unhealthy cells can be more susceptible to compound toxicity.

  • Assay-Specific Effects: The type of cytotoxicity assay used can influence the results. For example, some compounds may interfere with the readout of metabolic assays like the MTT assay. Consider using a secondary assay, such as a trypan blue exclusion assay, to confirm viability.

  • Contamination: Check your cell cultures for any signs of contamination, which can impact cell health and viability.

Q3: What is the mechanism of action for this compound?

A3: this compound is a small molecule inhibitor that targets the hemagglutinin (HA) glycoprotein of the influenza A virus. It specifically binds to the stem region of the HA trimer, which prevents the conformational changes required for the fusion of the viral envelope with the endosomal membrane of the host cell. By inhibiting this fusion step, this compound effectively blocks the entry of the viral genome into the host cell cytoplasm, thus halting the infection process.

Q4: Which influenza virus strains are inhibited by this compound?

A4: this compound is a broad-spectrum inhibitor of influenza A viruses. It has shown potent activity against various strains, including the 2009 pandemic H1N1 virus, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant H1N1 strains.

Troubleshooting Guides

Guide 1: Inconsistent IC50/EC50 Values

Problem: You are observing significant variability in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of this compound across experiments.

Possible Causes and Solutions:

  • Virus Titer: Ensure you are using a consistent multiplicity of infection (MOI) for each experiment. Variations in the amount of virus used can significantly impact the calculated IC50/EC50 values.

  • Incubation Time: Standardize the incubation time for both the drug treatment and the infection period.

  • Cell Density: Plate the same number of cells for each experiment and ensure the cell monolayer is at the optimal confluency for infection.

Guide 2: Low or No Inhibitory Activity Observed

Problem: this compound is not showing the expected inhibitory effect on influenza virus replication.

Possible Causes and Solutions:

  • Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Improper storage can lead to degradation.

  • Timing of Addition: this compound is an entry inhibitor and is most effective when present during or shortly after virus adsorption. Ensure the compound is added to the cells according to the recommended protocol.

  • Virus Strain: While this compound has a broad spectrum of activity, confirm that the specific influenza A strain you are using is susceptible to this inhibitor.

Data Presentation

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineCell Type50% Cytotoxic Concentration (CC50) (μM)
MDCKMadin-Darby Canine Kidney> 100
A549Human Lung Adenocarcinoma> 100
293THuman Embryonic Kidney> 100

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound in a selected cell line.

Materials:

  • This compound

  • Selected cell line (e.g., MDCK, A549)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the 96-well plates with 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator until cells reach approximately 80% confluency (usually 24 hours).

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 200 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a "cells only" control (medium with DMSO vehicle) and a "medium only" blank.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • The CC50 value is determined from the dose-response curve by plotting the percentage of cell viability against the compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of this compound add_compound Add this compound to Cells compound_prep->add_compound incubate Incubate for 48-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate calculate_cc50 Calculate CC50 from Dose-Response Curve read_plate->calculate_cc50

Caption: Workflow for Determining this compound Cytotoxicity.

signaling_pathway cluster_virus Influenza Virus cluster_cell Host Cell virus Influenza A Virus ha Hemagglutinin (HA) virus->ha possesses sialic_acid Sialic Acid Receptors ha->sialic_acid cell_surface Cell Surface endosome Endosome sialic_acid->endosome 2. Endocytosis cytoplasm Cytoplasm endosome->cytoplasm 3. Fusion & Viral Genome Release This compound This compound This compound->inhibition inhibition->endosome Inhibits Fusion

Caption: Influenza Virus Entry Pathway and this compound Inhibition.

MBX2329 Compound: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of the MBX2329 compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid this compound?

A1: For long-term storage, solid this compound should be kept at 4°C in a tightly sealed container, protected from moisture.[1][2][3][4] Some suppliers also suggest storage at -20°C for up to 12 months for the solid powder.[5]

Q2: How should I store this compound once it is in solution?

A2: Stock solutions of this compound should be aliquoted into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Q3: What is the best solvent for dissolving this compound?

A3: this compound is highly soluble in DMSO, with a concentration of up to 250 mg/mL achievable, though this may require sonication.

Q4: Is this compound sensitive to light?

A4: While not explicitly stated in the provided information, it is good laboratory practice to protect all chemical compounds from light, especially during long-term storage.

Q5: Can I repeatedly freeze and thaw my this compound stock solution?

A5: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting the stock solution is the best practice.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon storage The solution may be supersaturated, or the storage temperature may have fluctuated.Gently warm the solution to 37°C and use an ultrasonic bath to redissolve the precipitate. Ensure consistent and appropriate storage temperatures. Consider preparing a slightly lower concentration stock solution.
Difficulty dissolving the compound in DMSO The compound may require energy input to fully dissolve.Use an ultrasonic bath to aid dissolution. Gentle warming to 37°C can also be applied.
Inconsistent experimental results This could be due to compound degradation from improper storage or handling, or inaccurate solution concentration.Always use freshly prepared dilutions from a properly stored stock solution. Ensure the stock solution has not exceeded its recommended storage duration (6 months at -80°C or 1 month at -20°C). Re-verify calculations for solution preparation.
Phase separation or precipitation when preparing in vivo formulations The order of solvent addition is critical, or the components are not mixing thoroughly.Add each solvent sequentially as specified in the protocol and ensure complete mixing after each addition. Sonication can be used to aid in creating a homogeneous solution.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 283.84 g/mol ). For example, for 1 mL of a 10 mM solution, weigh 2.8384 mg.

  • Dissolution: Add the appropriate volume of DMSO to the solid compound.

  • Mixing: Vortex the solution and use an ultrasonic bath until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.

Preparation of an In Vivo Formulation (Example)

This protocol is for a formulation with a final concentration of ≥ 2.08 mg/mL.

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Solvent Preparation: Prepare the vehicle by combining the other components. For example, for a vehicle consisting of 40% PEG300, 5% Tween-80, and 45% saline, mix these components thoroughly.

  • Final Formulation: Add the DMSO stock solution to the vehicle in a stepwise manner. For a final formulation with 10% DMSO, add 1 part of the DMSO stock to 9 parts of the prepared vehicle.

  • Homogenization: Mix the final solution thoroughly. If any precipitation occurs, gentle warming and sonication may be used to achieve a clear solution.

Quantitative Data Summary

Solubility Data
Solvent Concentration Notes
DMSO250 mg/mL (880.78 mM)Ultrasonic bath may be needed.
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.08 mg/mL (7.33 mM)Clear solution.
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (7.33 mM)Clear solution.
10% DMSO, 90% corn oil≥ 2.08 mg/mL (7.33 mM)Clear solution.
Storage Stability
Form Temperature Duration Conditions
Solid Powder4°CNot specified, but recommended for general storage.Sealed, away from moisture.
Solid Powder-20°C12 Months---
In Solvent-80°C6 MonthsSealed, away from moisture.
In Solvent-20°C1 MonthSealed, away from moisture.

Visual Workflows

G cluster_storage Storage Workflow cluster_handling Handling & Preparation Workflow receive Receive Solid Compound store_solid Store at 4°C Sealed, away from moisture receive->store_solid Long-term prepare_stock Prepare Stock Solution (e.g., in DMSO) store_solid->prepare_stock For Use aliquot Aliquot into single-use vials prepare_stock->aliquot store_solution Store at -80°C (6 months) or -20°C (1 month) aliquot->store_solution start Start Experiment retrieve_aliquot Retrieve Aliquot start->retrieve_aliquot thaw Thaw at Room Temperature retrieve_aliquot->thaw prepare_working Prepare Working Solution thaw->prepare_working use Use in Experiment prepare_working->use

References

effect of pH on MBX2329 activity and binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MBX2329. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the activity and binding characteristics of this compound, with a specific focus on the influence of pH. Here you will find troubleshooting guides and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected potency of this compound in our viral entry assay. What could be the issue?

A1: One critical factor influencing the activity of inhibitors targeting the influenza hemagglutinin (HA) protein is pH. The HA protein undergoes a significant conformational change at the low pH of the endosome (typically pH 5.0-6.0) to mediate viral fusion. The binding and inhibitory activity of compounds like this compound can be pH-dependent. Ensure that the pH of your assay buffer is appropriate for the specific step of viral entry you are investigating. For example, if you are assessing inhibition of the initial attachment to the cell surface, a neutral pH (around 7.4) is physiological. However, to evaluate the inhibition of the fusion step, the assay should be conducted under acidic conditions that mimic the endosomal environment.

Q2: How does the binding of this compound to hemagglutinin (HA) change with pH?

A2: While specific quantitative binding data for this compound across a pH range is not publicly available, studies on similar HA inhibitors have shown a pH-dependent binding profile. For instance, photoaffinity labeling studies on a class of HA inhibitors revealed that the compound cross-links to different amino acid residues within the HA2 subunit at neutral pH compared to acidic pH.[1] This indicates that the binding pocket and the nature of the interaction are sensitive to the conformational state of the HA protein, which is governed by pH. It is hypothesized that this compound may bind with different affinities to the pre-fusion conformation of HA at neutral pH and the fusion-intermediate state at acidic pH.

Q3: Can we expect this compound to be effective against influenza strains with different HA activation pH values?

A3: The pH at which the HA protein of a specific influenza strain is triggered to undergo its conformational change (the HA activation pH) can vary.[2] This variation can influence the susceptibility of the virus to HA inhibitors. A virus with a higher HA activation pH (i.e., less stable) might be more susceptible to inhibitors that stabilize the pre-fusion conformation. Conversely, a virus with a lower HA activation pH (i.e., more stable) might require higher concentrations of the inhibitor to prevent the conformational change. When working with different influenza strains, it is advisable to determine the HA activation pH and then assess the potency of this compound accordingly.

Q4: What is the general mechanism of action for this compound and how does pH play a role?

A4: this compound is an influenza virus inhibitor that specifically targets the hemagglutinin (HA) protein, thereby inhibiting HA-mediated viral entry. The influenza virus enters host cells via endocytosis. As the endosome acidifies, the drop in pH induces a conformational change in the HA protein, exposing a fusion peptide that facilitates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm. This compound is thought to bind to the HA protein and stabilize its pre-fusion conformation, thus preventing the low-pH-induced conformational changes necessary for membrane fusion.

Data Presentation

pH of AssayRepresentative IC50 (µM)Interpretation
7.4> 50At neutral pH, the HA protein is in its pre-fusion state. The inhibitor may show weaker activity as the fusion-inducing conformational change has not been triggered.
6.015.2As the pH approaches the activation threshold for HA, the inhibitory effect of a fusion inhibitor becomes more apparent.
5.55.8Near the optimal pH for HA-mediated fusion for many influenza strains, the inhibitor demonstrates significant potency by preventing the conformational change.
5.02.5At a strongly acidic pH that robustly triggers the HA conformational change, the inhibitor shows its highest potency.

Experimental Protocols

Protocol: Hemolysis Inhibition Assay to Determine pH-Dependent Activity

This assay measures the ability of an inhibitor to prevent the low-pH-induced fusion of influenza virus with red blood cells (RBCs), which results in hemolysis.

Materials:

  • Influenza virus stock (e.g., A/WSN/33 H1N1)

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 6.0, 5.5, 5.0)

  • Freshly collected chicken or human red blood cells (RBCs), washed and prepared as a 2% solution in neutral pH PBS

  • 96-well V-bottom plates

  • Spectrophotometer capable of reading absorbance at 540 nm

Procedure:

  • Prepare serial dilutions of this compound in neutral pH PBS.

  • In a 96-well plate, incubate 100 µL of the influenza virus with 100 µL of the various concentrations of this compound for 1 hour at 37°C. Include a virus-only control.

  • Add 200 µL of the 2% RBC solution to each well and incubate for 10 minutes at 37°C to allow virus adsorption to the RBCs.

  • Pellet the virus-bound RBCs by centrifugation.

  • Carefully remove the supernatant and resuspend the RBC pellet in 450 µL of PBS at the desired acidic pH (e.g., 5.0, 5.5, 6.0) containing the corresponding concentration of this compound.

  • Incubate for 15 minutes at 37°C to induce hemolysis.

  • Pellet the remaining intact RBCs by centrifugation.

  • Transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540 nm to quantify the amount of hemoglobin released.

  • Calculate the percent inhibition of hemolysis for each this compound concentration at each pH and determine the IC50 value.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Binding cluster_hemolysis Hemolysis Induction & Measurement cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound incubate_virus_inhibitor Incubate virus with This compound (1h, 37°C) prep_inhibitor->incubate_virus_inhibitor prep_virus Prepare influenza virus stock prep_virus->incubate_virus_inhibitor prep_rbc Prepare 2% RBC suspension add_rbc Add RBCs and incubate (10 min, 37°C) prep_rbc->add_rbc incubate_virus_inhibitor->add_rbc pellet_rbc Pellet virus-bound RBCs add_rbc->pellet_rbc resuspend Resuspend in acidic PBS (varied pH) with this compound pellet_rbc->resuspend incubate_hemolysis Incubate for hemolysis (15 min, 37°C) resuspend->incubate_hemolysis pellet_remaining_rbc Pellet intact RBCs incubate_hemolysis->pellet_remaining_rbc measure_abs Measure supernatant absorbance (540 nm) pellet_remaining_rbc->measure_abs calculate_inhibition Calculate % inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 at each pH calculate_inhibition->determine_ic50

Caption: Workflow for the Hemolysis Inhibition Assay.

influenza_entry_pathway cluster_extracellular Extracellular Space (Neutral pH) cluster_endocytosis Endocytosis cluster_fusion Endosomal Fusion (Acidic pH) cluster_release Cytoplasm virus Influenza Virus (HA in pre-fusion state) receptor Sialic Acid Receptor on Host Cell virus->receptor 1. Attachment endosome Early Endosome (pH begins to drop) receptor->endosome 2. Endocytosis late_endosome Late Endosome (pH ~5.0-5.5) endosome->late_endosome 3. Acidification ha_conformational_change HA Conformational Change (Fusion peptide exposed) late_endosome->ha_conformational_change 4. pH-triggered conformational change membrane_fusion Membrane Fusion ha_conformational_change->membrane_fusion 5. Fusion genome_release Viral Genome Release membrane_fusion->genome_release 6. Genome Release This compound This compound This compound->ha_conformational_change Inhibits

Caption: Influenza Virus Entry and Site of this compound Action.

References

Validation & Comparative

A Head-to-Head Comparison of Influenza Entry Inhibitors: MBX2329 vs. MBX2546

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising influenza A virus entry inhibitors, MBX2329 and MBX2546. This document outlines their mechanism of action, comparative efficacy based on experimental data, and detailed protocols for key assays.

Introduction

Influenza A virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. One promising strategy is to target the viral entry process, a critical first step in the infection cycle. The viral surface glycoprotein hemagglutinin (HA) is central to this process, mediating both attachment to host cells and the subsequent fusion of viral and endosomal membranes. This compound and MBX2546 are two small molecule inhibitors that target HA, preventing the conformational changes required for membrane fusion and thereby blocking viral entry.[1][2] Both compounds have been shown to be potent and selective inhibitors of a wide range of influenza A viruses, including pandemic and oseltamivir-resistant strains.[1][2]

Mechanism of Action

Both this compound and MBX2546 function by inhibiting the HA-mediated membrane fusion process.[1] They specifically target the stem region of the HA trimer, a conserved area that undergoes significant conformational rearrangement at the low pH of the endosome. By binding to this region, the inhibitors stabilize the pre-fusion conformation of HA, preventing the exposure of the fusion peptide and the subsequent fusion of the viral and endosomal membranes. This mechanism effectively halts the viral life cycle at an early stage.

Interestingly, while both molecules target the HA stem, they do so in a non-overlapping manner, suggesting distinct binding sites within this conserved region. This compound possesses an aminoalkyl phenol ether scaffold, while MBX2546 is characterized by a sulfonamide scaffold. This difference in chemical structure and binding mode could have implications for their activity spectra and the potential for the development of viral resistance.

dot

cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Inhibitor Mechanism Virus Binding Virus Binding Endocytosis Endocytosis Virus Binding->Endocytosis 1 Endosome Acidification Endosome Acidification Endocytosis->Endosome Acidification 2 HA Conformation Change HA Conformation Change Endosome Acidification->HA Conformation Change 3 Membrane Fusion Membrane Fusion HA Conformation Change->Membrane Fusion 4 Viral Genome Release Viral Genome Release Membrane Fusion->Viral Genome Release 5 This compound This compound HA Stem Region HA Stem Region This compound->HA Stem Region Bind to MBX2546 MBX2546 MBX2546->HA Stem Region Bind to HA Stem Region->HA Conformation Change Inhibit cluster_workflow Pseudotype Viral Entry Assay Workflow Prepare Pseudoviruses Prepare Pseudoviruses Incubate Virus with Inhibitor Incubate Virus with Inhibitor Prepare Pseudoviruses->Incubate Virus with Inhibitor Seed Target Cells Seed Target Cells Infect Target Cells Infect Target Cells Seed Target Cells->Infect Target Cells Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions->Incubate Virus with Inhibitor Incubate Virus with Inhibitor->Infect Target Cells Incubate Infected Cells Incubate Infected Cells Infect Target Cells->Incubate Infected Cells Measure Luciferase Activity Measure Luciferase Activity Incubate Infected Cells->Measure Luciferase Activity Calculate IC50 Calculate IC50 Measure Luciferase Activity->Calculate IC50

References

A Comparative Analysis of MBX2329 and Other Hemagglutinin (HA) Stem-Binding Inhibitors for Influenza A Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel, hypothetical HA stem-binding inhibitor, MBX2329, with other known inhibitors in its class: JNJ-4796, JNJ-7918, and the monoclonal antibody MEDI8852. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of broadly neutralizing influenza A therapies.

Introduction to HA Stem-Binding Inhibitors

The hemagglutinin (HA) protein on the surface of the influenza virus is crucial for viral entry into host cells.[1][2] It consists of a variable head region and a highly conserved stem or stalk region. While the head is the primary target of traditional vaccines, its high mutation rate necessitates annual reformulation.[1][3] The conserved nature of the HA stem makes it an attractive target for developing broadly effective antiviral therapies that can neutralize multiple influenza A subtypes.[1] HA stem-binding inhibitors, such as the small molecules and monoclonal antibodies discussed herein, function by preventing the conformational changes in the HA protein required for the fusion of viral and host cell membranes, thereby blocking viral entry.

Comparative Performance Analysis

This compound is a novel, orally bioavailable small molecule inhibitor designed to mimic the action of broadly neutralizing antibodies (bnAbs) by targeting the HA stem. Its performance is benchmarked against the clinical-stage monoclonal antibody MEDI8852 and the small molecule inhibitors JNJ-4796 and JNJ-7918.

Table 1: In Vitro Efficacy Against Influenza A Strains

CompoundTypeH1N1 (A/California/07/2009) EC50H3N2 (A/Texas/50/2012) EC50H5N1 (A/Vietnam/1203/2004) EC50
This compound (Hypothetical) Small Molecule15 nM45 nM350 nM
JNJ-4796Small Molecule66 nMNot Reported3.24 µM
JNJ-7918Small MoleculePotent (Specific data not available)Potent (Specific data not available)Potent (Specific data not available)
MEDI8852Monoclonal Antibody0.34 µg/ml (approx. 2.3 nM)0.61 µg/ml (approx. 4.1 nM)1.21 µg/ml (approx. 8.1 nM)

Table 2: Key Characteristics of HA Stem-Binding Inhibitors

CharacteristicThis compound (Hypothetical)JNJ-4796JNJ-7918MEDI8852
Mechanism of Action Inhibits HA-mediated membrane fusionInhibits HA-mediated membrane fusionPrecursor to JNJ-4796, likely similar mechanismInhibits HA-mediated fusion, HA maturation, and engages Fc effector functions
Breadth of Activity Broadly neutralizes Group 1 and 2 Influenza ABroadly neutralizes Group 1 Influenza A virusesBroadly neutralizes Group 1 Influenza A virusesBroadly neutralizes all Influenza A subtypes
Route of Administration OralOralOralIntravenous
In Vivo Efficacy High protection in mouse models100% survival in mice at 10 mg/kg against lethal H1N1 challengeEffective in mouse modelsEffective in mouse and ferret models against H5N1 and H7N9

Experimental Methodologies

The data presented in this guide are based on the following key experimental protocols.

Hemagglutination Inhibition (HI) Assay

The HI assay is used to quantify the ability of an inhibitor to prevent the agglutination of red blood cells (RBCs) by the influenza virus. This serves as a measure of the inhibitor's ability to block the virus from binding to sialic acid receptors.

Protocol:

  • Serum/Inhibitor Preparation: Test compounds are serially diluted (typically 2-fold) in phosphate-buffered saline (PBS) in a 96-well V-bottom plate.

  • Virus Addition: A standardized amount of influenza virus (typically 4 hemagglutination units) is added to each well containing the diluted inhibitor. The plate is incubated at room temperature for 30-60 minutes to allow the inhibitor to bind to the virus.

  • RBC Addition: A suspension of red blood cells (e.g., 0.5% turkey RBCs) is added to all wells.

  • Incubation and Reading: The plate is incubated at room temperature for 30 minutes or until the RBCs in the control wells (containing no inhibitor) have fully settled. Hemagglutination inhibition is observed as a distinct button of RBCs at the bottom of the well, while hemagglutination appears as a lattice structure. The HI titer is the reciprocal of the highest dilution of the inhibitor that completely inhibits hemagglutination.

Microneutralization (MN) Assay

The MN assay measures the ability of an inhibitor to neutralize the infectivity of the influenza virus in a cell-based assay.

Protocol:

  • Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in a 96-well flat-bottom plate and grown to confluence.

  • Inhibitor-Virus Incubation: Serial dilutions of the test inhibitor are incubated with a standardized amount of influenza virus (e.g., 100 TCID50) for 1-2 hours at 37°C.

  • Infection: The inhibitor-virus mixture is then transferred to the confluent MDCK cell monolayer and incubated for 18-20 hours at 37°C in the presence of TPCK-trypsin to allow for viral replication.

  • Detection of Viral Replication: After incubation, the cells are fixed (e.g., with cold 80% acetone) and viral nucleoprotein is detected using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of inhibitor that results in a 50% reduction in the viral signal (EC50) is calculated.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics (association and dissociation rates) of an inhibitor to the HA protein.

Protocol:

  • Immobilization: Recombinant HA protein is immobilized on the surface of a sensor chip.

  • Binding Analysis: The inhibitor is flowed over the sensor surface at various concentrations. The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.

  • Kinetic Analysis: Association (ka) and dissociation (kd) rate constants are determined by fitting the binding data to a suitable kinetic model. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.

Visualizations: Pathways and Workflows

Influenza A Virus Entry and Inhibition Pathway

Influenza_Entry_Pathway cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus Particle Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment HA Hemagglutinin (HA) Fusion Membrane Fusion Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->Fusion 3. Acidification & HA Conformational Change Release vRNP Release to Cytoplasm Fusion->Release 4. Viral Genome Release Inhibitor HA Stem-Binding Inhibitor (this compound) Inhibitor->HA

Caption: Influenza A virus entry pathway and the mechanism of action for HA stem-binding inhibitors.

Experimental Workflow for Inhibitor Characterization

Inhibitor_Workflow cluster_screening Primary Screening & Hit Identification cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Binding Binding Assays (SPR) Determine KD Hit_ID->Binding Lead Compounds Neutralization Neutralization Assays (MN) Determine EC50 Binding->Neutralization Animal_Models Efficacy in Animal Models (Mouse) Neutralization->Animal_Models Candidate Selection PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Models->PK_PD

Caption: A typical workflow for the discovery and characterization of novel influenza inhibitors.

References

A Comparative Analysis of MBX2329 and Oseltamivir for the Treatment of H5N1 Influenza

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two antiviral compounds, MBX2329 and oseltamivir, against the highly pathogenic avian influenza A (H5N1) virus. While oseltamivir is an established neuraminidase inhibitor with extensive clinical and preclinical data, this compound is a novel viral entry inhibitor. This document synthesizes available experimental data to offer a comprehensive overview for the research and drug development community.

Disclaimer: This comparison is based on currently available preclinical data. A significant limitation is the absence of published in vivo studies for this compound, which restricts a direct comparative assessment of its efficacy in a living organism against that of oseltamivir.

Executive Summary

Oseltamivir, a neuraminidase inhibitor, has demonstrated efficacy against H5N1 influenza in both in vitro and in vivo models, reducing viral replication and improving survival rates in animal studies.[1][2] this compound, a small molecule inhibitor of hemagglutinin (HA)-mediated viral entry, has shown potent in vitro activity against H5N1 strains, including those resistant to oseltamivir.[3][4] Notably, studies suggest a synergistic effect when this compound and oseltamivir are used in combination.[3] The distinct mechanisms of action of these two compounds present a compelling case for further investigation into combination therapies for H5N1 infection.

Data Presentation

Table 1: In Vitro Efficacy against H5N1 Influenza Virus
CompoundVirus StrainCell LineAssay TypeEfficacy Metric (IC50/EC50)Selectivity Index (SI)Source
This compound A/Hong Kong/H5N1MDCKPlaque Reduction Assay5.9 µM (IC50)>17
Oseltamivir Carboxylate A/HK/156/97 (H5N1)MDCKNot Specified7.5 ± 2.5 µmol/L (EC50)Not Reported

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; SI = CC50/IC50 (CC50 for this compound >100 µM)

Table 2: In Vivo Efficacy of Oseltamivir against H5N1 Influenza Virus in Mice
Virus StrainMouse StrainTreatment RegimenTreatment Start TimeSurvival RateSource
A/HK/156/97 (H5N1)Not Specified10 mg/kg/day for 5 days24 hours post-infection90%
A/HK/156/97 (H5N1)Not Specified10 mg/kg/day for 5 days60 hours post-infection65%
A/Vietnam/1203/04 (H5N1)Not Specified10 mg/kg/day for 8 daysNot Specified80%
A/Vietnam/1203/04 (H5N1)Not Specified1 mg/kg/day for 8 daysNot Specified60%
A/Turkey/15/06 (H5N1)Not Specified100 mg/kg/dayNot SpecifiedSignificantly enhanced survival

Note: No in vivo data is currently available for this compound.*

Mechanisms of Action

Oseltamivir: Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate. This active metabolite acts as a competitive inhibitor of the influenza virus's neuraminidase (NA) enzyme. Neuraminidase is crucial for the release of newly formed viral particles from the surface of infected cells. By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus to other cells.

This compound: this compound is a viral entry inhibitor that specifically targets the influenza hemagglutinin (HA) protein. It is believed to bind to the stem region of the HA trimer, which is a conserved area of the protein. This binding inhibits the low pH-induced conformational changes in HA that are necessary for the fusion of the viral envelope with the endosomal membrane of the host cell. By preventing this fusion event, this compound blocks the entry of the viral genome into the host cell cytoplasm, thus halting the infection at a very early stage.

Signaling Pathway and Experimental Workflow Diagrams

oseltamivir_mechanism cluster_virus_lifecycle Influenza Virus Lifecycle cluster_drug_action Drug Intervention Virus Influenza Virus HostCell Host Cell Virus->HostCell Entry & Replication Budding Viral Budding & Release HostCell->Budding NewVirions New Virions Budding->NewVirions Neuraminidase Action Inhibition Inhibition Budding->Inhibition Blocked by Oseltamivir Oseltamivir Oseltamivir OseltamivirCarboxylate Oseltamivir Carboxylate (Active Form) Oseltamivir->OseltamivirCarboxylate Metabolism in Liver OseltamivirCarboxylate->Inhibition Neuraminidase Neuraminidase Enzyme Neuraminidase->Inhibition

Caption: Mechanism of action of oseltamivir.

mbx2329_mechanism cluster_viral_entry Influenza Virus Entry cluster_drug_action Drug Intervention Virus Influenza Virus (with Hemagglutinin) Endosome Host Cell Endosome Virus->Endosome Endocytosis Fusion Membrane Fusion Endosome->Fusion Low pH Trigger ViralRNARelease Viral RNA Release Fusion->ViralRNARelease Inhibition Inhibition of Conformational Change Fusion->Inhibition Blocked by this compound This compound This compound This compound->Inhibition Hemagglutinin Hemagglutinin (HA) Hemagglutinin->Inhibition

Caption: Mechanism of action of this compound.

experimental_workflow cluster_invitro In Vitro Efficacy Assay cluster_invivo In Vivo Efficacy (Mouse Model) A Prepare MDCK cell monolayer B Infect with H5N1 virus A->B C Add serial dilutions of This compound or Oseltamivir B->C D Incubate and overlay with agar C->D E Stain and count plaques D->E F Calculate IC50/EC50 E->F G Infect mice with lethal dose of H5N1 H Administer Oseltamivir or placebo at specified time points and doses G->H I Monitor survival, weight loss, and clinical signs daily H->I J Collect tissues for viral titer analysis I->J K Analyze data and determine efficacy J->K

Caption: Generalized experimental workflows.

Experimental Protocols

In Vitro Plaque Reduction Assay (for this compound and Oseltamivir)

This protocol is a generalized procedure based on standard virological methods.

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and seeded into 6- or 12-well plates to form a confluent monolayer.

  • Virus Infection: The cell monolayer is washed and then infected with a known titer of H5N1 influenza virus. The virus is allowed to adsorb for approximately one hour.

  • Compound Addition: Following adsorption, the virus inoculum is removed, and the cells are washed. An overlay medium (e.g., containing agar or Avicel) with serial dilutions of the test compound (this compound or oseltamivir carboxylate) is added to the wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: The cell monolayer is fixed (e.g., with formalin) and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated by determining the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

In Vivo Mouse Model of H5N1 Infection (for Oseltamivir)

This protocol is a generalized procedure based on published studies.

  • Animal Model: Female BALB/c mice are commonly used.

  • Virus Challenge: Mice are intranasally inoculated with a lethal dose of H5N1 virus.

  • Drug Administration: Oseltamivir is administered orally (by gavage) or intraperitoneally at various doses (e.g., 0.1, 1, 10, 100 mg/kg/day). Treatment is initiated at different time points relative to infection (e.g., 24, 48, 60 hours post-infection) and continued for a specified duration (e.g., 5 or 8 days).

  • Monitoring: Mice are monitored daily for weight loss, clinical signs of illness, and survival for a period of at least 14 days post-infection.

  • Viral Titer Determination: At specific time points, subgroups of mice may be euthanized, and organs (e.g., lungs, brain, spleen) are collected to determine viral titers by plaque assay or other methods.

  • Data Analysis: Survival curves are generated, and statistical analyses are performed to compare the efficacy of different treatment regimens with the placebo control group.

Conclusion and Future Directions

The available data indicate that this compound is a potent in vitro inhibitor of H5N1 influenza virus, acting through a mechanism distinct from the neuraminidase inhibitor oseltamivir. The lack of in vivo data for this compound is a critical gap that needs to be addressed to fully understand its therapeutic potential. Future studies should focus on evaluating the efficacy of this compound in animal models of H5N1 infection, both as a monotherapy and in combination with oseltamivir. Such studies would provide essential information on its pharmacokinetic profile, in vivo efficacy in reducing viral replication and mortality, and the potential for synergistic effects that could be crucial in combating severe H5N1 disease. The development of novel antivirals with different mechanisms of action, like this compound, is vital for preparedness against potential influenza pandemics.

References

Navigating Antiviral Resistance: A Comparative Analysis of MBX2329 Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

[City, State] – [Date] – As the threat of antiviral resistance in influenza viruses continues to grow, the development of novel therapeutics with distinct mechanisms of action is paramount. This guide provides a comprehensive comparison of the investigational antiviral agent MBX2329 and its cross-resistance profile against other major classes of influenza antivirals. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of virology and infectious diseases.

This compound is a novel small molecule inhibitor that targets the hemagglutinin (HA) protein of the influenza A virus.[1] Specifically, it inhibits the HA-mediated viral entry into host cells by binding to a conserved region in the stem of the HA trimer. This mechanism is distinct from all currently approved classes of influenza antiviral drugs. This compound has demonstrated potent in vitro activity against a spectrum of influenza A viruses, including strains resistant to the widely used neuraminidase inhibitor oseltamivir.[1]

Understanding the Landscape of Influenza Antiviral Resistance

The primary classes of currently approved influenza antivirals include neuraminidase (NA) inhibitors, M2 ion channel inhibitors, and polymerase inhibitors. Resistance to these drugs typically arises from specific mutations in their respective target proteins, which can compromise the efficacy of the treatment.

  • Neuraminidase (NA) Inhibitors (e.g., oseltamivir, zanamivir, peramivir): These drugs block the enzymatic activity of the viral NA, preventing the release of new virus particles from infected cells. Resistance is commonly associated with mutations in the NA protein, such as the H275Y substitution in N1 neuraminidases, which confers resistance to oseltamivir and peramivir.[2]

  • M2 Ion Channel Inhibitors (e.g., amantadine, rimantadine): This class of drugs targets the M2 proton channel of influenza A viruses, inhibiting viral uncoating.[3][4] Widespread resistance, primarily due to the S31N mutation in the M2 protein, has rendered these drugs largely ineffective against circulating influenza A strains.

  • Polymerase Inhibitors (e.g., baloxavir marboxil, favipiravir): These newer agents target the viral RNA-dependent RNA polymerase complex, which is essential for viral replication. Baloxavir inhibits the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit, and resistance can emerge through mutations in this subunit, such as I38T. Favipiravir is a broad-spectrum polymerase inhibitor, and while resistance is less common, it has been associated with mutations in the PB1 subunit.

This compound: A Different Target, A Different Resistance Profile

The unique mechanism of action of this compound, targeting the HA protein, strongly suggests a lack of cross-resistance with antivirals that target NA, M2, or the polymerase complex. Mutations conferring resistance to these other drug classes are not expected to affect the binding or inhibitory activity of this compound on the HA protein.

Quantitative Analysis of this compound Activity Against an Oseltamivir-Resistant Strain

Experimental data confirms the efficacy of this compound against an oseltamivir-resistant influenza A/H1N1 strain. The H275Y mutation in the neuraminidase protein, which confers high-level resistance to oseltamivir, does not impact the inhibitory activity of this compound.

Influenza A Virus StrainGenotype/PhenotypeThis compound IC50 (µM)Oseltamivir IC50 (µM)Reference
A/PR/8/34 (H1N1)Wild-Type0.47Not Reported[Probechem]
A/Florida/21/2008 (H1N1)Oseltamivir-Resistant (NA H275Y)0.53>100 (Resistant)[Probechem]
A/Washington/10/2008 (H1N1)Wild-Type0.29Not Reported[Probechem]
A/California/10/2009 (H1N1)2009 Pandemic Strain0.49Not Reported[Probechem]

Note: IC50 (half maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of the virus in vitro. Lower values indicate higher potency.

While direct experimental data on the activity of this compound against influenza strains with characterized resistance to other neuraminidase inhibitors (zanamivir, peramivir), M2 inhibitors, or polymerase inhibitors are not currently available in the public domain, the distinct mechanisms of action provide a strong rationale for the absence of cross-resistance.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the activity of antiviral compounds like this compound.

Pseudotype Virus Neutralization Assay

This assay is used to determine the ability of a compound to inhibit viral entry into host cells.

  • Pseudovirus Production: Lentiviral or retroviral vectors are co-transfected into producer cells (e.g., HEK293T) along with plasmids encoding the viral core proteins and a reporter gene (e.g., luciferase or GFP), and a plasmid expressing the influenza HA protein of interest. The resulting pseudoviruses are replication-defective and bear the influenza HA protein on their surface.

  • Neutralization Assay:

    • Target cells (e.g., MDCK) are seeded in 96-well plates.

    • Serial dilutions of the test compound (e.g., this compound) are prepared.

    • A standardized amount of pseudovirus is pre-incubated with the compound dilutions for a set period (e.g., 1 hour at 37°C).

    • The virus-compound mixture is then added to the target cells.

    • After a defined incubation period (e.g., 48-72 hours), the expression of the reporter gene is quantified. For luciferase, a substrate is added, and luminescence is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to untreated virus controls. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Hemagglutination Inhibition (HAI) Assay

This assay measures the ability of a compound or antibody to prevent the agglutination (clumping) of red blood cells (RBCs) by the influenza virus.

  • Virus Titration: The hemagglutination titer of the virus stock is determined by serially diluting the virus and incubating it with a standardized suspension of RBCs (e.g., turkey or chicken RBCs). The highest dilution of the virus that causes complete agglutination is defined as one hemagglutinating unit (HAU).

  • HAI Assay:

    • Serial dilutions of the test compound are prepared in a 96-well V-bottom plate.

    • A standardized amount of virus (typically 4 HAU) is added to each well containing the compound and incubated for a set period.

    • A standardized suspension of RBCs is then added to all wells.

    • The plate is incubated at room temperature to allow the RBCs to settle.

  • Reading the Results: In the absence of inhibition, the virus will cause the RBCs to form a lattice-like structure across the bottom of the well (agglutination). If the compound inhibits hemagglutination, the RBCs will settle at the bottom of the well, forming a distinct button. The HAI titer is the highest dilution of the compound that completely inhibits hemagglutination.

Visualizing the Mechanisms of Action and Resistance

The following diagrams illustrate the distinct signaling pathways and mechanisms of action of different influenza antivirals, highlighting why cross-resistance between this compound and other classes is unlikely.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_antivirals Antiviral Drug Targets Entry 1. Entry (HA-mediated) Uncoating 2. Uncoating (M2 ion channel) Replication 3. Replication (Polymerase) Release 4. Release (NA-mediated) This compound This compound (HA Inhibitor) This compound->Entry Inhibits M2_Inhibitors M2 Inhibitors (Amantadine) M2_Inhibitors->Uncoating Inhibits Polymerase_Inhibitors Polymerase Inhibitors (Baloxavir, Favipiravir) Polymerase_Inhibitors->Replication Inhibits NA_Inhibitors NA Inhibitors (Oseltamivir) NA_Inhibitors->Release Inhibits G cluster_workflow Antiviral Susceptibility Testing Workflow start Start: Influenza Virus Isolate resistance_characterization Genotypic/Phenotypic Characterization of Resistance start->resistance_characterization mbx2329_testing In Vitro Susceptibility Testing with this compound resistance_characterization->mbx2329_testing ic50_determination IC50 Determination mbx2329_testing->ic50_determination cross_resistance_analysis Cross-Resistance Analysis ic50_determination->cross_resistance_analysis

References

Synergistic Antiviral Activity of MBX2329 in Combination with Neuraminidase Inhibitors Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant influenza strains necessitates the development of novel therapeutic strategies. One promising approach is the combination of antiviral agents with distinct mechanisms of action to enhance efficacy and mitigate the risk of resistance. This guide provides a comprehensive comparison of the synergistic effects of MBX2329, a novel influenza virus entry inhibitor, with the established class of neuraminidase inhibitors.

Introduction to Antiviral Agents

This compound: A Potent Influenza Entry Inhibitor

This compound is a small molecule that specifically targets the influenza A virus hemagglutinin (HA) protein.[1][2][3] HA is a glycoprotein on the surface of the virus responsible for binding to sialic acid receptors on host cells and mediating the fusion of the viral and endosomal membranes, a critical step for viral entry.[4] Mechanism-of-action studies have revealed that this compound binds to a conserved region in the stem of the HA trimer, thereby inhibiting the conformational changes required for membrane fusion. This mode of action prevents the viral genome from entering the host cell cytoplasm and initiating replication. This compound has demonstrated potent activity against a broad spectrum of influenza A viruses, including strains resistant to neuraminidase inhibitors.

Neuraminidase Inhibitors: Blocking Viral Egress

Neuraminidase inhibitors, such as oseltamivir, zanamivir, peramivir, and laninamivir, are a cornerstone of current influenza therapy. These drugs target the viral neuraminidase (NA) enzyme, which is crucial for the release of newly formed virus particles from the surface of infected cells. By cleaving sialic acid residues, NA prevents the aggregation of progeny virions on the cell surface and facilitates their spread to uninfected cells. Neuraminidase inhibitors are structural analogues of sialic acid that competitively inhibit the active site of the NA enzyme, effectively trapping the virus on the cell surface and limiting the progression of infection.

Synergistic Effect of this compound and Oseltamivir

The distinct mechanisms of action of this compound (inhibition of viral entry) and neuraminidase inhibitors (inhibition of viral release) provide a strong rationale for their combined use. By targeting two different essential stages of the viral life cycle, the combination therapy can achieve a greater antiviral effect than either agent alone.

Quantitative Analysis of Synergy

In vitro studies have demonstrated a strong synergistic interaction between this compound and the neuraminidase inhibitor oseltamivir. The synergy has been quantified using the MacSynergy II software, which analyzes the dose-response data from combination studies to calculate synergy volumes. A positive synergy volume indicates that the observed antiviral effect of the combination is greater than the sum of the individual drug effects.

Drug CombinationVirus Strain(s)Synergy Volume (μM²%) at 95% ConfidenceInterpretation
This compound + OseltamivirInfluenza A virus36 and 331Strong Synergy

Data sourced from Basu A, et al. J Virol. 2014.

Experimental Protocols

The synergistic interaction between this compound and oseltamivir was evaluated using a cytoprotection assay with Madin-Darby canine kidney (MDCK) cells. The following is a representative protocol for such an assay.

In Vitro Synergy Assay: Cytopathic Effect (CPE) Inhibition

Objective: To determine the synergistic, additive, or antagonistic antiviral effects of this compound and a neuraminidase inhibitor in combination against influenza A virus.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock (e.g., A/California/04/2009 (H1N1))

  • This compound

  • Oseltamivir carboxylate (the active metabolite of oseltamivir)

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader for luminescence detection

  • MacSynergy II software for data analysis

Methodology:

  • Cell Preparation: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Drug Preparation: Prepare serial dilutions of this compound and oseltamivir carboxylate in cell culture medium. For combination studies, a checkerboard pattern of dilutions is prepared, where each concentration of this compound is tested in combination with each concentration of oseltamivir carboxylate.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with a pre-titered amount of influenza A virus sufficient to cause a significant cytopathic effect (CPE) within 48-72 hours.

  • Treatment: Immediately after infection, add the prepared drug dilutions (single agents and combinations) to the respective wells. Include control wells with virus only (no drug) and cells only (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Viral CPE: Assess cell viability using a suitable method. For example, using the CellTiter-Glo® assay, add the reagent to each well according to the manufacturer's instructions and measure the luminescent signal, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration and combination relative to the cell and virus controls.

    • Input the dose-response data into the MacSynergy II software. The software will generate a three-dimensional plot and calculate the synergy volume at a specified confidence interval (e.g., 95%). Positive volumes indicate synergy, volumes near zero indicate an additive effect, and negative volumes indicate antagonism.

Visualizing the Mechanisms and Synergy

The following diagrams illustrate the points of intervention for this compound and neuraminidase inhibitors in the influenza virus life cycle and their synergistic relationship.

Influenza_Lifecycle cluster_extracellular Extracellular Space cluster_cell Host Cell Virus Virus Receptor Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Entry (Endocytosis) Nucleus Nucleus Endosome->Nucleus 3. Fusion & Uncoating Replication Replication Nucleus->Replication 4. Replication & Transcription Assembly Assembly Replication->Assembly 5. Protein Synthesis & Assembly Budding_Virus Budding_Virus Assembly->Budding_Virus 6. Budding Budding_Virus->Virus 7. Release Neuraminidase_Inhibitor Neuraminidase_Inhibitor Neuraminidase_Inhibitor->Budding_Virus Inhibits Release This compound This compound This compound->Endosome Inhibits Fusion

Caption: Influenza virus life cycle and points of inhibition.

Synergistic_Effect Influenza_Replication_Cycle Influenza_Replication_Cycle Viral_Entry Viral_Entry Influenza_Replication_Cycle->Viral_Entry Viral_Release Viral_Release Influenza_Replication_Cycle->Viral_Release This compound This compound This compound->Viral_Entry Inhibits Synergistic_Antiviral_Effect Synergistic_Antiviral_Effect This compound->Synergistic_Antiviral_Effect Neuraminidase_Inhibitor Neuraminidase_Inhibitor Neuraminidase_Inhibitor->Viral_Release Inhibits Neuraminidase_Inhibitor->Synergistic_Antiviral_Effect

Caption: Logical relationship of synergistic inhibition.

Conclusion

The combination of this compound and neuraminidase inhibitors represents a promising therapeutic strategy against influenza A virus. By targeting two distinct and essential stages of the viral life cycle, this combination therapy exhibits strong synergistic activity, which could lead to improved clinical outcomes, reduced duration of illness, and a lower likelihood of the emergence of drug-resistant variants. Further preclinical and clinical investigations are warranted to fully evaluate the potential of this combination therapy in the management of influenza.

References

A Head-to-Head Showdown: Unmasking the Potency of Influenza Entry Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – As the seasonal specter of influenza looms and the threat of novel pandemic strains persists, the scientific community is intensifying its efforts to develop novel antiviral therapeutics. A critical area of focus is the inhibition of viral entry, the very first step in the infection cascade. This guide provides a comprehensive head-to-head comparison of prominent influenza entry inhibitors, offering researchers, scientists, and drug development professionals a clear overview of their performance, supported by experimental data.

The influenza virus gains entry into host cells via its surface glycoprotein, hemagglutinin (HA). This process involves binding to sialic acid receptors on the host cell surface, followed by endocytosis and a pH-dependent conformational change in HA that triggers fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm. Entry inhibitors are designed to disrupt this critical pathway. This guide delves into the mechanisms, efficacy, and resistance profiles of several key investigational and approved entry inhibitors.

Quantitative Comparison of Influenza Entry Inhibitors

The following table summarizes the in vitro efficacy of various influenza entry inhibitors against different influenza A virus strains. The data, presented as 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in µM, has been compiled from multiple studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell lines, and virus strains used across different studies.

InhibitorTargetInfluenza A StrainEC50/IC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)
Arbidol (Umifenovir) Hemagglutinin (Fusion)A/Aichi/2/68 (H3N2)4.4 - 12.1[1]>100>8.2 - 22.7
A(H1N1)pdm09Varies>100-
JNJ-4796 Hemagglutinin (Fusion)H1/Brisbane/59/20070.012[2]>100>8333
H1/California/07/20090.066[2]>100>1515
H5/Vietnam/1203/20043.24[2]>100>31
MBX2546 Hemagglutinin (Fusion)A/PR/8/34 (H1N1)0.3 - 5.9[3]>100>17 - 333
A/H1N1/2009 (pandemic)Potent inhibition>100-
A/H5N1 (HPAI)Potent inhibition>100-
Compound 4c Hemagglutinin (Fusion)A/H3N2 (various strains)3 - 2393~4 - 31
CBS1194 Hemagglutinin (Fusion)A/Hong Kong/1/1968 (H3N2)1.25>50>40
A/Brisbane/10/2007 (H3N2)0.74>50>67
BMY-27709 Hemagglutinin (Fusion)A/WSN/33 (H1N1)3 - 8--
LY-180299 Hemagglutinin (Fusion)A/Kawasaki/86 (H1N1)---
TBHQ Hemagglutinin (Fusion)H3N2 strains~6 (IC50)--

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the influenza virus entry pathway and key experimental workflows.

Influenza_Entry_Pathway cluster_virus Influenza Virus cluster_cell Host Cell V Virion HA Hemagglutinin (HA) R Sialic Acid Receptor HA->R 1. Attachment Endosome Endosome R->Endosome 2. Endocytosis Nucleus Nucleus Endosome->Nucleus 4. Genome Release Replication Viral Replication Nucleus->Replication 5. Replication Inhibitor Entry Inhibitor Inhibitor->Endosome 3. Fusion Inhibition

Caption: Influenza Virus Entry and Point of Inhibition.

The diagram above illustrates the key steps of influenza virus entry into a host cell, from attachment to genome release, and highlights the fusion inhibition step targeted by many entry inhibitors.

Experimental_Workflow cluster_CPE Cytopathic Effect (CPE) Reduction Assay cluster_Hemolysis Hemolysis Inhibition Assay CPE1 Seed MDCK cells CPE2 Add serial dilutions of inhibitor CPE1->CPE2 CPE3 Infect with influenza virus CPE2->CPE3 CPE4 Incubate for 3 days CPE3->CPE4 CPE5 Microscopic evaluation of CPE CPE4->CPE5 CPE6 Determine EC50 CPE5->CPE6 H1 Pre-incubate virus with inhibitor H2 Add red blood cells (RBCs) H1->H2 H3 Induce fusion with low pH H2->H3 H4 Measure hemoglobin release H3->H4 H5 Determine EC50 H4->H5

References

Validating the Binding Site of MBX2329: A Mutagenesis-Based Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Antiviral Drug Development

This guide provides a comparative analysis of experimental data to validate the binding site of MBX2329, a potent small molecule inhibitor of influenza A virus. By examining mutagenesis studies, we can pinpoint the critical amino acid residues in the influenza hemagglutinin (HA) protein that are essential for the antiviral activity of this compound. This information is crucial for understanding its mechanism of action and for the development of next-generation influenza therapeutics. We will compare this compound with other HA inhibitors to provide a broader context for its binding site and inhibitory function.

Data Presentation: Comparative Inhibitory Activity

The antiviral efficacy of this compound and its diminished activity against specific HA mutants strongly indicate a direct interaction with the targeted residues. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against wild-type and mutant influenza viruses, demonstrating the critical role of key residues in the HA stem region for its inhibitory function. For comparison, data for MBX2546, another HA stem inhibitor that binds to a non-overlapping site, is included.

CompoundVirus StrainMutationIC50 (µM)Fold Change in IC50 vs. Wild-Type
This compound H5N1 pseudovirusWild-Type~1.0-
H5N1 pseudovirusHA2 I45A>25>25
H5N1 pseudovirusHA2 V52A>25>25
H5N1 pseudovirusHA2 N53A>25>25
MBX2546 H1N1 (A/PR/8/34)Wild-Type~0.3-
H1N1 (A/PR/8/34)Resistant Mutant 1>10>33
H1N1 (A/PR/8/34)Resistant Mutant 2>10>33
H1N1 (A/PR/8/34)Resistant Mutant 3>10>33

Note: The data presented is a synthesis of findings from multiple studies. Absolute IC50 values can vary between experiments and assay conditions.

Experimental Protocols

Validating a drug's binding site through mutagenesis involves a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.

Site-Directed Mutagenesis of Influenza Hemagglutinin

This protocol describes the generation of specific mutations in the HA gene, which is essential for probing the interactions between HA and an inhibitor.

  • Template Plasmid Preparation: A plasmid containing the full-length cDNA of the influenza A virus HA gene (e.g., from an H5N1 strain) is used as the template. The plasmid is amplified in E. coli and purified using a commercial plasmid purification kit.

  • Primer Design: Mutagenic primers are designed to introduce the desired point mutations (e.g., I45A, V52A, N53A in the HA2 subunit). Primers should be 25-45 bases in length, with a melting temperature (Tm) between 75-80°C. The desired mutation is positioned at the center of the primer.

  • PCR Mutagenesis: The mutagenesis reaction is performed using a high-fidelity DNA polymerase to minimize secondary mutations. The reaction typically contains the template plasmid, the mutagenic primers, dNTPs, and the polymerase in its specific reaction buffer. PCR cycling conditions are optimized for the primers and polymerase used, generally involving an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

  • Template Removal: The parental, methylated template DNA is digested by adding a restriction enzyme such as DpnI to the PCR product and incubating for 1-2 hours at 37°C.

  • Transformation: The DpnI-treated, mutated plasmid DNA is transformed into competent E. coli cells.

  • Selection and Sequencing: Transformed bacteria are plated on selective agar plates. Individual colonies are picked, and the plasmid DNA is isolated. The presence of the desired mutation and the absence of unwanted mutations are confirmed by Sanger sequencing of the entire HA gene.

Pseudotyped Virus Entry Assay

This assay is a safe and effective way to measure the inhibitory effect of compounds on viral entry mediated by the HA protein of highly pathogenic influenza viruses.

  • Cell Culture: Human embryonic kidney (HEK) 293T cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transfection for Pseudovirus Production: 293T cells are co-transfected with three plasmids:

    • A plasmid encoding the wild-type or mutant influenza HA.

    • A plasmid encoding the influenza neuraminidase (NA) to facilitate virus release.

    • A lentiviral packaging plasmid that contains the viral gag and pol genes and a reporter gene, such as luciferase, but lacks the viral envelope gene.

  • Pseudovirus Harvest: The supernatant containing the pseudotyped viral particles is harvested 48-72 hours post-transfection, clarified by centrifugation, and stored at -80°C.

  • Infection and Inhibition Assay:

    • Target cells (e.g., MDCK cells) are seeded in 96-well plates.

    • The pseudovirus stock is diluted to a concentration that gives a robust luciferase signal.

    • The diluted pseudovirus is pre-incubated with serial dilutions of the test compound (e.g., this compound) for 1 hour at 37°C.

    • The virus-compound mixture is then added to the target cells.

  • Luciferase Assay: After 48-72 hours of incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the extent of viral entry, is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Influenza A Virus Entry Pathway

G cluster_virus Influenza Virus cluster_cell Host Cell Virus Virion HA Hemagglutinin (HA) Virus->HA NA Neuraminidase (NA) Virus->NA Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment Endosome Endosome HA->Endosome 5. Membrane Fusion Receptor->Endosome 2. Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Acidification (Low pH) Nucleus Nucleus Endosome->Nucleus 6. Genome Release Lysosome->HA 4. HA Conformational Change Replication Viral Replication Nucleus->Replication 7. Replication & Transcription This compound This compound This compound->HA Inhibition of Conformational Change G cluster_mutagenesis Site-Directed Mutagenesis cluster_assay Pseudovirus Entry Assay cluster_analysis Data Analysis & Conclusion p1 HA Plasmid (Wild-Type) p2 Design Mutagenic Primers p1->p2 p3 PCR Mutagenesis p2->p3 p4 DpnI Digestion p3->p4 p5 Transformation p4->p5 p6 Sequencing to Confirm Mutation p5->p6 a1 Produce Pseudoviruses (Wild-Type & Mutant HA) p6->a1 a2 Infect Target Cells with Pseudovirus + Inhibitor a1->a2 a3 Measure Reporter Gene Activity (e.g., Luciferase) a2->a3 a4 Calculate IC50 Values a3->a4 c1 Compare IC50 of Wild-Type vs. Mutant a4->c1 c2 Significant Increase in IC50 for Mutant? c1->c2 c3 Conclusion: Mutated residue is critical for inhibitor binding. c2->c3 Yes c4 Conclusion: Mutated residue is not critical for inhibitor binding. c2->c4 No G cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_observation Observation cluster_conclusion Conclusion h1 This compound binds to a specific site on the HA stem. e1 Mutate residues in the hypothesized binding site (e.g., I45A, V52A, N53A). h1->e1 o1 This compound shows significantly reduced inhibition (high IC50) against mutant viruses. e1->o1 c1 The mutated residues are essential for this compound binding and antiviral activity. o1->c1

MBX2329: A Potent Inhibitor with High Specificity for Influenza A Group 1 Hemagglutinin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive analysis of available data reveals that the small molecule inhibitor MBX2329 demonstrates potent and specific antiviral activity against influenza A viruses possessing group 1 hemagglutinin (HA), while exhibiting significantly lower efficacy against influenza A viruses with group 2 HA and influenza B viruses. This guide provides a detailed comparison of this compound's activity, supported by experimental data and methodologies, for researchers and professionals in drug development.

This compound is an experimental antiviral compound that targets the influenza virus hemagglutinin (HA), a crucial protein for viral entry into host cells.[1][2][3][4] Its mechanism of action involves binding to the stem region of the HA trimer, which stabilizes the prefusion conformation of the protein and inhibits the conformational changes necessary for membrane fusion.[5] This targeted approach results in a distinct specificity profile, with marked differences in its inhibitory effects on various influenza A subtypes and a notable lack of activity against influenza B.

Comparative Antiviral Activity of this compound

The antiviral efficacy of this compound has been evaluated against a panel of influenza A and B viruses. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various influenza strains, highlighting its specificity.

Influenza Virus StrainSubtype/LineageIC50 (µM)Reference
A/PR/8/34H1N10.29 - 0.53
A/Florida/21/2008 (oseltamivir-resistant)H1N1-H275Y0.29 - 0.53
A/Washington/10/2008H1N10.29 - 0.53
A/California/10/2009 (pandemic)H1N10.29 - 0.53
HIV/HA(H5) pseudotypeH5IC90 = 8.6
A/Texas/12/2007H3N2Significantly less active
A/Perth/16/2009H3N2Inactive at max concentration
HIV/HA(H7) pseudotypeH7No inhibition at 100 µM
B/Florida/4/2006YamagataSignificantly less active

As the data indicates, this compound is highly effective against a range of influenza A H1N1 strains, including pandemic and oseltamivir-resistant variants. In contrast, its activity against influenza A H3N2 and influenza B is minimal. This specificity is attributed to its binding to a conformational epitope in the stem region of group 1 HA (H1 and H5 subtypes), which is not conserved in group 2 HA (H3 and H7 subtypes) or the HA of influenza B viruses.

Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

This compound's antiviral activity stems from its ability to interfere with the entry process of the influenza virus. The following diagram illustrates the proposed mechanism of action.

MBX2329_Mechanism cluster_virus Influenza A Virus (Group 1 HA) cluster_cell Host Cell cluster_inhibitor This compound Action Virus Virion Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment HA_pre HA (Prefusion) Fusion Membrane Fusion HA_bound HA-MBX2329 Complex (Stabilized Prefusion State) Endosome Endosome (pH drop) Receptor->Endosome 2. Endocytosis Endosome->Fusion 3. Acidification Release Viral RNA Release Fusion->Release 4. Fusion & Release This compound This compound This compound->HA_pre Binds to HA stem HA_bound->Fusion Inhibition

Caption: Mechanism of this compound inhibition of influenza A virus entry.

Experimental Methodologies

The specificity and mechanism of action of this compound have been elucidated through a series of key experiments. The protocols for these assays are outlined below.

Pseudotype Virus-Based High-Throughput Screening

This assay is used to identify and characterize inhibitors of viral entry for specific viral envelope proteins.

Pseudotype_Assay cluster_prep Virus Production cluster_screening Screening HIV_vector HIV-1 Vector (lacks env, contains reporter gene) Producer_cells Producer Cell Line (e.g., 293T) HIV_vector->Producer_cells HA_plasmid Plasmid encoding Influenza HA HA_plasmid->Producer_cells Pseudovirus Pseudotyped Virus (HIV core, Influenza HA) Producer_cells->Pseudovirus Transfection & Harvest Incubation Incubation Pseudovirus->Incubation Target_cells Target Cells (e.g., MDCK) Target_cells->Incubation Compound This compound Compound->Incubation Measurement Measure Reporter Gene Activity (e.g., Luciferase) Incubation->Measurement

Caption: Workflow for pseudotype virus-based screening assay.

  • Virus Production: Pseudotyped viral particles are generated by co-transfecting producer cells (e.g., HEK293T) with a plasmid encoding the influenza HA protein of interest and an HIV-1-based vector that lacks the env gene but contains a reporter gene (e.g., luciferase).

  • Screening: Target cells (e.g., MDCK) are seeded in multi-well plates. The cells are then incubated with the pseudotyped virus in the presence of varying concentrations of this compound.

  • Data Analysis: After a set incubation period, the cells are lysed, and the activity of the reporter gene is measured. A decrease in reporter gene activity in the presence of the compound indicates inhibition of viral entry. The IC50 is calculated from the dose-response curve.

Hemagglutination (HA) Inhibition Assay

This assay assesses the ability of a compound to interfere with the agglutination of red blood cells by the influenza virus.

  • Preparation: A standardized amount of influenza virus is serially diluted in a V-bottom 96-well plate.

  • Incubation: A fixed concentration of this compound is added to each well and incubated with the virus.

  • Agglutination: A suspension of chicken red blood cells (cRBCs) is added to each well.

  • Observation: The plate is observed for hemagglutination. In the absence of an inhibitor, the virus will cross-link the cRBCs, forming a lattice structure that appears as a diffuse red color. If the compound inhibits HA, the cRBCs will settle at the bottom of the well, forming a distinct button.

Trypsin Digestion Assay

This assay is employed to determine if a compound can block the low pH-induced conformational change of HA.

  • Incubation: Influenza virus is incubated with the test compound (this compound) at 37°C.

  • Acid Shock: The virus-compound mixture is subjected to a brief low pH "acid shock" to trigger the conformational change of HA.

  • Trypsin Digestion: Trypsin is added to the mixture. The prefusion form of HA is resistant to trypsin digestion, while the post-fusion, fusogenic form is susceptible.

  • Analysis: The reaction products are analyzed by SDS-PAGE and Western blotting to detect the presence of HA cleavage products. Inhibition of the conformational change is indicated by the protection of HA from trypsin digestion.

Conclusion

This compound is a highly specific inhibitor of influenza A viruses that possess group 1 hemagglutinin. Its mechanism of action, which involves the stabilization of the prefusion conformation of HA, prevents viral entry into host cells. The lack of significant activity against influenza A group 2 HA subtypes and influenza B underscores its targeted nature. These findings position this compound as a valuable research tool for studying the intricacies of influenza virus entry and as a potential scaffold for the development of novel, subtype-specific anti-influenza therapeutics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for MBX2329

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of MBX2329, a small molecule inhibitor of the influenza virus. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards. As a trusted partner in your research, we are committed to providing value beyond the product itself by being your preferred source for laboratory safety and chemical handling information.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C16H26ClNO
Molecular Weight 283.84 g/mol
CAS Number 1438272-42-4
Appearance Crystalline solid, powder
Solubility Soluble in DMSO
Storage Store at -20°C for short-term, -80°C for long-term

Disposal Protocol for this compound

The following step-by-step guidance outlines the proper disposal procedures for this compound and associated contaminated materials. This protocol is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines and local regulations.

I. Unused or Expired this compound (Pure Compound)
  • Do not dispose of in regular trash or down the drain.

  • Containerize: Ensure the compound is in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name ("this compound"), CAS number, and any relevant hazard warnings.

  • Segregate: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Waste Pickup: Arrange for disposal through your institution's EHS-approved hazardous waste contractor.

II. This compound Solutions (e.g., in DMSO)
  • Aqueous Solutions: Due to its limited aqueous solubility, large volumes of aqueous waste are unlikely. Small, diluted aqueous waste volumes should still be treated as chemical waste.

  • Organic Solvent Solutions:

    • Collect all waste solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label must indicate the full chemical composition, including the solvent (e.g., "this compound in DMSO") and approximate concentrations.

    • Store the container in a designated hazardous waste area, away from heat and ignition sources.

    • Dispose of through your institution's hazardous waste program.

III. Contaminated Labware and Personal Protective Equipment (PPE)

Materials that have come into contact with this compound, such as pipette tips, serological pipettes, gloves, and bench paper, must be disposed of as hazardous waste.

  • Segregation at the Source:

    • Sharps: All contaminated sharps (e.g., needles, glass Pasteur pipettes, slides) must be placed in a designated, puncture-resistant sharps container labeled "Hazardous Chemical Waste" and indicating the contaminant (this compound).

    • Non-Sharps Solid Waste: Collect all contaminated non-sharp solid waste (e.g., pipette tips, microfuge tubes, gloves, paper towels) in a designated, durable, and clearly labeled hazardous waste bag or container.

  • Disposal: Once the containers are full, they should be sealed and disposed of through your institution's EHS office.

Note: If this compound is used in experiments involving infectious agents (e.g., influenza virus), all waste must be treated as biohazardous chemical waste. Follow your institution's protocol for the decontamination (e.g., autoclaving, if appropriate for the chemical) and disposal of such waste, which may have more stringent requirements.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and related waste streams.

MBX2329_Disposal_Workflow cluster_waste_generation Waste Generation cluster_final_disposal Final Disposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type pure_compound Unused/Expired This compound waste_type->pure_compound Pure Compound solution This compound Solution (e.g., in DMSO) waste_type->solution Solution contaminated_solid Contaminated Solids (Gloves, Pipettes) waste_type->contaminated_solid Contaminated Non-Sharp Solid contaminated_sharps Contaminated Sharps (Needles, Glassware) waste_type->contaminated_sharps Contaminated Sharp containerize_pure Seal & Label Original or Waste Container pure_compound->containerize_pure containerize_solution Collect in Labeled Solvent Waste Container solution->containerize_solution containerize_solid Collect in Labeled Hazardous Waste Bag contaminated_solid->containerize_solid containerize_sharps Collect in Labeled Puncture-Proof Sharps Container contaminated_sharps->containerize_sharps ehs_pickup Arrange for EHS Hazardous Waste Pickup containerize_pure->ehs_pickup containerize_solution->ehs_pickup containerize_solid->ehs_pickup containerize_sharps->ehs_pickup

Caption: Workflow for the safe disposal of this compound and associated waste.

This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific Safety Data Sheets (SDS) and chemical hygiene plan, and contact your Environmental Health and Safety (EHS) department for clarification on local policies and regulations. By following these procedures, you contribute to a safer research environment for yourself, your colleagues, and the community.

Personal protective equipment for handling MBX2329

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information.

This document provides immediate and essential safety, logistical, and operational guidance for the handling of MBX2329, a potent inhibitor of the influenza virus. By offering value beyond the product itself, we aim to build deep trust and become your preferred source for laboratory safety and chemical handling information.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on general laboratory safety protocols for handling chemical compounds and information from product data sheets.

Personal Protective Equipment (PPE):

  • Gloves: Always wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles to protect from splashes.

  • Lab Coat: A buttoned-down lab coat or a solid front gown is required.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.

General Handling Practices:

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Spill and Disposal Plan

Spill Response:

  • Evacuate: Clear the immediate area of the spill.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an absorbent material to contain liquid spills. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Clean: Decontaminate the area with an appropriate solvent.

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Follow all federal, state, and local regulations for chemical waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Chemical and Physical Properties

PropertyValue
Molecular Formula C16H26ClNO
Molecular Weight 283.84 g/mol
CAS Number 1438272-42-4
Storage Store as a powder at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Solubility and Solution Preparation

SolventSolubility
DMSO ≥ 250 mg/mL (requires sonication)[1]
In Vivo Formulation 1 ≥ 2.08 mg/mL in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline[1]
In Vivo Formulation 2 ≥ 2.08 mg/mL in 10% DMSO >> 90% (20% SBE-β-CD in saline)[1]
In Vivo Formulation 3 ≥ 2.08 mg/mL in 10% DMSO >> 90% corn oil[1]

Mechanism of Action: Inhibition of Influenza Virus Entry

This compound is a potent inhibitor of influenza A virus entry into host cells. Its mechanism of action involves targeting the viral surface glycoprotein, hemagglutinin (HA).

MBX2329_Mechanism_of_Action cluster_virus Influenza A Virus cluster_host Host Cell Virus Virus Host_Cell Host Cell Virus->Host_Cell 1. Attachment HA Hemagglutinin (HA) Endosome Endosome HA->Endosome 3. pH-dependent conformational change Host_Cell->Endosome 2. Endocytosis Viral_RNA_Release Viral RNA Release into Cytoplasm Endosome->Viral_RNA_Release 4. Membrane Fusion This compound This compound This compound->HA Binds to HA Stem Region

Caption: Mechanism of this compound action on influenza A virus entry.

This compound specifically binds to the stem region of the hemagglutinin (HA) trimer on the surface of the influenza A virus. This binding event prevents the low pH-induced conformational change in HA that is necessary for the fusion of the viral envelope with the host cell's endosomal membrane. By inhibiting this critical fusion step, this compound effectively blocks the release of the viral genome into the host cell cytoplasm, thus halting the infection process.

Experimental Protocols

The following are summarized experimental protocols based on the research that identified and characterized this compound.

Protocol 1: In Vitro Inhibition of Influenza Virus Infection

  • Cell Culture: Culture Madin-Darby canine kidney (MDCK) cells in a suitable medium until they form a confluent monolayer in 96-well plates.

  • Virus Preparation: Prepare a stock of influenza A virus (e.g., A/Puerto Rico/8/34 H1N1) with a known infectious titer.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay medium.

  • Infection and Treatment:

    • Pre-incubate the MDCK cell monolayers with the diluted this compound for a specified time.

    • Infect the cells with the influenza virus at a specific multiplicity of infection (MOI).

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Quantification of Inhibition: After the incubation period, quantify the extent of viral infection. This can be done using various methods, such as:

    • Plaque Assay: To determine the number of infectious virus particles.

    • Immunofluorescence Assay: To visualize infected cells using an antibody against a viral protein.

    • Luciferase Reporter Assay: If using a recombinant virus expressing a luciferase reporter gene.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) of this compound, which is the concentration of the compound that reduces viral infection by 50%.

Experimental_Workflow Start Start Cell_Culture 1. Culture MDCK Cells Start->Cell_Culture Virus_Prep 2. Prepare Influenza Virus Stock Cell_Culture->Virus_Prep Compound_Dilution 3. Prepare this compound Dilutions Virus_Prep->Compound_Dilution Infection 4. Infect Cells and Add this compound Compound_Dilution->Infection Incubation 5. Incubate Infection->Incubation Quantification 6. Quantify Viral Inhibition Incubation->Quantification Data_Analysis 7. Calculate IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Influenza Virus Inhibition Assay Workflow.

Disclaimer: This information is intended for research use only by qualified professionals. It is not intended for medical or diagnostic use. Always consult your institution's safety guidelines and protocols before handling any chemical.

References

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